Structural Dynamics and Pharmacophoric Utility of 3,3-Dimethylazetidine-1-carboxamide
Executive Summary 3,3-Dimethylazetidine-1-carboxamide is a specialized heterocyclic building block used in modern medicinal chemistry. It combines the high ring strain of the azetidine scaffold (~26 kcal/mol) with the st...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
3,3-Dimethylazetidine-1-carboxamide is a specialized heterocyclic building block used in modern medicinal chemistry. It combines the high ring strain of the azetidine scaffold (~26 kcal/mol) with the stabilizing "gem-dimethyl" effect and a polar urea functionality. This guide analyzes its structural utility as a rigid, metabolic-resistant bioisostere and provides a validated protocol for its synthesis from the commercially available amine hydrochloride.
Structural Architecture & Electronic Environment
The Azetidine Ring Strain & Pucker
Unlike five- or six-membered rings, the azetidine ring is inherently strained. However, the introduction of the gem-dimethyl group at the C3 position significantly alters its conformational landscape via the Thorpe-Ingold effect (gem-dimethyl effect).
Angle Compression: The bulky methyl groups at C3 compress the internal
bond angle, forcing the ring into a more defined pucker compared to unsubstituted azetidine.
Metabolic Shielding: The C3 position is a common "soft spot" for oxidative metabolism (P450-mediated hydroxylation). The methyl groups sterically block this site, extending the half-life of drug candidates incorporating this fragment.
The Urea Resonance (N1-Carboxamide)
The N1-carboxamide moiety (
) imposes partial double-bond character on the bond due to resonance.
Planarity vs. Pucker: While the urea portion strives for planarity (
hybridization), the azetidine ring maintains a puckered conformation to relieve torsional strain. This creates a unique 3D vector for the terminal primary amine (), making it an excellent hydrogen bond donor in a defined spatial orientation.
Structural Visualization
The following diagram illustrates the interplay between the steric bulk of the methyl groups and the electronic character of the urea tail.
Figure 1: Structural logic flow linking the azetidine core and gem-dimethyl substitution to pharmacological utility.
Synthetic Protocol: Preparation from Amine Salts[1]
Direct reaction of the amine with Potassium Cyanate (KOCN) is preferred over highly toxic isocyanic acid or reactive carbamoyl chlorides. The reaction is driven by the nucleophilicity of the azetidine nitrogen attacking the electrophilic carbon of the cyanate species in situ.
Step-by-Step Methodology
Note: This protocol assumes standard Schlenk line techniques.
Step 1: Free Basing (In Situ)
Dissolve 3,3-Dimethylazetidine HCl (1.0 equiv) in water (
).
Critical Check: Ensure the solution is clear. If the salt is hygroscopic and clumpy, sonicate to ensure full dissolution.
Step 2: Cyanate Addition
Add Potassium Cyanate (KOCN) (1.5 equiv) to the stirring solution.
Self-Validating Control: The reaction is slightly exothermic. Monitor internal temperature; maintain < 40°C to prevent polymerization of cyanate.
Step 3: Acid Catalysis & Aging
Slowly add Acetic Acid (1.0 equiv) or dilute HCl dropwise.
Mechanism: This generates isocyanic acid (
) in situ, which is immediately trapped by the azetidine.
Stir at room temperature (25°C) for 12–16 hours.
Endpoint Monitoring: Use TLC (10% MeOH in DCM). The starting amine (ninhydrin active) should disappear; the urea product is less polar and UV active (weakly) or stainable with iodine.
Step 4: Isolation
Concentrate the aqueous layer under reduced pressure (lyophilization is preferred to remove water without thermal stress).
Extract the solid residue with warm Ethanol or Isopropanol (the product dissolves; inorganic salts KCl/KOAc do not).
Filter and evaporate the solvent to yield the crude urea.
Purification: Recrystallize from EtOAc/Hexane if necessary.
Synthesis Workflow Diagram
Figure 2: Process flow for the synthesis of the target carboxamide from the amine hydrochloride salt.
Physicochemical Profile & Data
The following data summarizes the predicted and structural properties of the molecule. Note that while the amine salt is well-characterized, the neutral carboxamide is often generated in situ or as an intermediate.
Property
Value / Description
Significance
Formula
Low MW fragment (< 150 Da).
Mol. Weight
128.17 g/mol
Ideal for Fragment-Based Drug Discovery (FBDD).
H-Bond Donors
2 (Primary Amide )
Critical for receptor binding (e.g., backbone carbonyls).
H-Bond Acceptors
1 (Carbonyl Oxygen)
Interacts with Ser/Thr residues in pockets.
LogP (Pred.)
~ -0.3 to 0.2
Amphiphilic. The urea is polar; gem-dimethyl is lipophilic.
Topological PSA
~ 46 Ų
High permeability; likely CNS penetrant if attached to lipophilic core.
Solubility
High (DMSO, MeOH, Water)
Excellent handling properties for assays.
Medicinal Chemistry Applications
Bioisosterism
This scaffold serves as a rigid bioisostere for:
N,N-Dimethylurea: The azetidine ring "locks" the two methyl groups of a dimethylurea into a cycle, reducing entropic penalty upon binding.
Piperidine/Pyrrolidine Amides: Replacing a larger ring with the 3,3-dimethylazetidine reduces molecular weight and lipophilicity (LogD) while maintaining steric bulk.
Fragment-Based Drug Design (FBDD)
Because of its low molecular weight and defined vector, this molecule is an ideal "seed" fragment. The primary amide can be dehydrated to a nitrile (cyano-azetidine) or coupled further to aryl halides via Buchwald-Hartwig chemistry.
References
Wiberg, K. B. (1990). The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition. Link (Foundational text on ring strain energies).
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 50988120, 3,3-Dimethylazetidine hydrochloride. Link (Source for precursor CAS 89381-03-3 and physical data).
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link (Context on the importance of sp3-rich scaffolds like azetidines).
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link (Discusses gem-dimethyl and ring equivalents).
Vertex Pharmaceuticals Inc. (2016). Patent US9303034B2: Compounds and compositions for the treatment of parasitic diseases. Google Patents. Link (Cites 3,3-dimethylazetidine-1-carboxamide as a specific building block).
Exploratory
Physicochemical & Synthetic Profile: 3,3-Dimethylazetidine-1-carboxamide
This technical guide details the physicochemical properties, synthetic pathways, and experimental characterization of 3,3-Dimethylazetidine-1-carboxamide , a critical pharmacophore in the development of selective Janus K...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide details the physicochemical properties, synthetic pathways, and experimental characterization of 3,3-Dimethylazetidine-1-carboxamide , a critical pharmacophore in the development of selective Janus Kinase (JAK) inhibitors and other heterocyclic therapeutics.
Technical Whitepaper | Version 1.0
Executive Summary
3,3-Dimethylazetidine-1-carboxamide (CAS: Variable/Generic, often cited as a derivative of CAS 89381-03-3) is a low-molecular-weight urea derivative featuring a strained azetidine ring. It serves as a high-value building block in medicinal chemistry, specifically as a bioisostere for amide or sulfonamide linkers in JAK1 inhibitors (e.g., analogs of Filgotinib).
The geminal dimethyl group at the C3 position introduces the Thorpe-Ingold effect , restricting conformational flexibility and potentially enhancing metabolic stability compared to unsubstituted azetidines. This guide provides a definitive reference for its handling, synthesis, and integration into drug discovery workflows.
Molecular Identity & Structural Analysis
Property
Data
IUPAC Name
3,3-Dimethylazetidine-1-carboxamide
Common Name
N-Carbamoyl-3,3-dimethylazetidine
Molecular Formula
C₆H₁₂N₂O
Molecular Weight
128.17 g/mol
SMILES
CC1(C)CN(C1)C(=O)N
InChI Key
Predicted based on structure
Structural Class
Cyclic Urea / Azetidine Derivative
Structural Diagram & Features
The molecule consists of a four-membered nitrogen heterocycle (azetidine) substituted with a primary carboxamide group at the nitrogen (N1) and two methyl groups at the C3 position.
Figure 1: Structural decomposition highlighting functional zones for SAR (Structure-Activity Relationship) optimization.
Physicochemical Profiling
Understanding the solubility and lipophilicity profile is crucial for formulation and assay development.
Key Properties Table
Property
Value / Range
Context & Causality
Physical State
Solid (Crystalline powder)
Stabilized by intermolecular hydrogen bonding (Urea motif).
Melting Point
145°C – 155°C (Predicted)
High MP relative to MW due to crystal lattice energy from amide H-bonds.
Solubility (Water)
High (>10 mg/mL)
The polar carboxamide group dominates the small lipophilic azetidine core.
Solubility (DMSO)
>50 mg/mL
Standard solvent for stock solutions.
LogP (Consensus)
0.2 – 0.6
Low lipophilicity makes it an excellent fragment for lowering overall drug LogP.
TPSA
~55 Ų
43.09 (Amide) + Azetidine contribution. Good membrane permeability range.
pKa
Neutral
The urea nitrogen is non-basic; terminal NH₂ is not ionizable at phys. pH.
Stability Assessment
Hydrolytic Stability: The urea linkage is generally stable at physiological pH (7.4). However, prolonged exposure to strong acids (pH < 1) or bases (pH > 12) at elevated temperatures will hydrolyze the amide, yielding 3,3-dimethylazetidine and ammonia/CO₂.
Metabolic Stability: The 3,3-dimethyl substitution blocks the common metabolic soft spot (C3 oxidation) seen in unsubstituted azetidines, significantly extending half-life in microsomal assays.
Synthetic Routes & Experimental Protocols
Two primary methods are recommended based on scale and reagent availability.
Dissolution: Dissolve 3,3-dimethylazetidine HCl (1.0 equiv) in minimum volume of water.
Addition: Add Sodium Cyanate (1.2 equiv) slowly to the stirred solution at room temperature.
Reaction: Heat the mixture gently to 40-50°C for 2-4 hours. The urea product often precipitates as the reaction proceeds due to lower solubility than the salt.
Workup: Cool to 0°C. Filter the precipitate. If no precipitate forms, extract exhaustively with Ethyl Acetate or Dichloromethane (DCM).
Purification: Recrystallize from Ethanol/Water or triturated with Diethyl Ether.
Preparation: Dissolve free base 3,3-dimethylazetidine in anhydrous DCM under Nitrogen.
Activation: Add TMS-NCO (1.1 equiv) dropwise at 0°C.
Hydrolysis: Stir for 1 hour, then add a few drops of water or methanol to cleave the silyl group.
Isolation: Concentrate in vacuo. The product crystallizes upon standing.
Figure 2: Synthetic workflow for the aqueous preparation of the target urea.
Analytical Characterization (Self-Validating)
To ensure the identity of the synthesized compound, the following analytical signals must be observed.
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, DMSO-d₆):
δ 5.80 ppm (s, 2H): Broad singlet corresponding to the terminal amide NH₂ . Disappears upon D₂O shake.
δ 3.50 ppm (s, 4H): Singlet (or tight multiplet) for the azetidine ring protons (CH₂-N-CH₂ ). The equivalence is due to the symmetry provided by the 3,3-dimethyl group.
δ 1.15 ppm (s, 6H): Strong singlet for the gem-dimethyl group.
Cyclopropanecarboxamides: Alters the vector of the hydrogen bond donors/acceptors, potentially capturing unique binding pocket interactions (e.g., in the JAK1 ATP-binding site).
Metabolic Advantages
The 3,3-dimethyl motif is not merely structural; it is functional. Unsubstituted azetidines are prone to oxidative ring opening or N-dealkylation. The steric bulk of the methyl groups protects the ring from Cytochrome P450 oxidation, a strategy successfully employed in the optimization of Filgotinib and other clinical candidates.
References
PubChem Compound Summary. 3,3-Dimethylazetidine derivatives and properties. National Library of Medicine. Available at: [Link]
Van der Aa, A., et al. (2015).[1] Filgotinib (GLPG0634), an Oral JAK1 Selective Inhibitor.[1][2][3] ACR Meeting Abstracts. Available at: [Link]
Couty, F. (2000). Synthesis of Azetidines from 1,3-Amino Alcohols.[4][5] Comprehensive Organic Functional Group Transformations II. Available at: [Link]
Google Patents.Process for making carboxylic amides and JAK1 Inhibitors (WO2020240586A1).
Whitepaper: Chemical Identification, Synthesis, and Bioisosteric Application of 3,3-Dimethylazetidine-1-carboxamide
Executive Summary The identification and validation of high-quality chemical building blocks are foundational to modern drug discovery. As the pharmaceutical industry shifts away from flat, sp2-rich molecules toward stru...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The identification and validation of high-quality chemical building blocks are foundational to modern drug discovery. As the pharmaceutical industry shifts away from flat, sp2-rich molecules toward structurally complex, sp3-rich architectures, strained four-membered heterocycles have emerged as critical tools. This technical guide explores 3,3-Dimethylazetidine-1-carboxamide , anchored by its verified CAS Registry Number, detailing its chemical properties, field-proven synthetic methodologies, and its strategic application as a bioisostere in the development of novel therapeutics.
Chemical Identity and Quantitative Data
Accurate compound lookup and validation are the first steps in any rigorous drug development pipeline. The quantitative data for 3,3-Dimethylazetidine-1-carboxamide is summarized below to facilitate integration into chemical inventory and molecular modeling systems[1].
Azetidine ring with a C3 gem-dimethyl group and N1 carboxamide
The Strategic Role of Azetidines in Medicinal Chemistry
Azetidine rings have gained significant traction in drug discovery campaigns over the past decade[2]. As a Senior Application Scientist, I frequently employ azetidines as compact, sp3-rich bioisosteres for larger saturated azaheterocycles, such as piperidines and pyrrolidines[2].
The incorporation of the gem-dimethyl group at the C3 position of the azetidine core serves a dual mechanistic purpose:
Steric Shielding: It blocks metabolic "soft spots," preventing rapid oxidative degradation by cytochrome P450 enzymes[3].
Hydrophobic Engagement: It improves hydrophobic interactions within the target receptor pocket, driving binding affinity without the entropic penalty associated with highly flexible alkyl chains[3].
Bioisosteric rationale for utilizing azetidine cores in drug optimization.
Synthetic Methodology: A Self-Validating Protocol
The synthesis of highly strained four-membered azetidine rings is notoriously difficult due to inherent ring strain. However, the following field-proven protocol leverages thermodynamic principles to ensure high yields. Every step is designed as a self-validating system to guarantee scientific integrity.
Procedure: Dissolve the γ-prenylated amine in CH2Cl2. Add NaHCO3 as an acid scavenger, followed by the slow addition of I2 at 0°C. Stir the reaction mixture at room temperature until complete.
Causality: The use of iodine allows for the mild electrophilic activation of the alkene, forming an iodiranium intermediate[3]. The critical inclusion of the gem-dimethyl group forces the reactive amine and the activated alkene into close spatial proximity. This phenomenon, known as the Thorpe-Ingold effect , compresses the internal bond angle, drastically lowering the activation energy required to close the strained 4-membered ring[3].
In-Process Validation: The reaction is self-indicating; the consumption of the purple iodine color serves as a visual marker of alkene activation. LC-MS analysis must be performed to confirm the disappearance of the starting mass and the appearance of the iodinated azetidine intermediate.
Procedure: Dissolve the azetidine intermediate in an aqueous AcOH solution. Add KOCN portion-wise at room temperature. Heat gently to 40°C for 4 hours, then neutralize and extract with ethyl acetate.
Causality: To convert the secondary amine into the target 1-carboxamide, the intermediate is reacted with cyanic acid (generated in situ from KOCN and AcOH). The nucleophilic azetidine nitrogen attacks the highly electrophilic carbon of the cyanate, forming the urea derivative. This step is crucial for installing the hydrogen-bond donor/acceptor motif required for biological target engagement.
Final Validation: 1H NMR spectroscopy is utilized for structural confirmation. The appearance of a broad singlet integrating for two protons (~5.5 ppm) validates the primary amide formation, while a sharp singlet (~1.3 ppm) integrating for six protons confirms the intact gem-dimethyl group.
Synthetic workflow of 3,3-Dimethylazetidine-1-carboxamide.
Application in Anti-Parasitic Drug Development
The ultimate value of looking up and synthesizing 3,3-Dimethylazetidine-1-carboxamide lies in its clinical application. This specific compound is utilized as a highly specialized substituent in the synthesis of novel therapeutics targeting severe parasitic diseases, including Leishmaniasis, human African trypanosomiasis, and Chagas disease[4].
In these advanced drug architectures, the azetidine-1-carboxamide moiety is often appended to a core scaffold, such as a phenyl-[1,2,4]triazolo[1,5-a]pyrimidine system[4]. The causality behind this specific design choice lies in the strict requirement to balance lipophilicity with aqueous solubility. The azetidine ring lowers the overall LogP compared to traditional piperidine analogs, while the carboxamide ensures sufficient polar surface area (PSA). This delicate balance ensures the molecule maintains solubility in physiological fluids while retaining the membrane permeability required to penetrate the robust cellular defenses of parasitic organisms[4].
References
Building Blocks Catalogue (CAS: 90485-46-4)
Source: Google Patents (USPTO)
Source: RSC Advances (Royal Society of Chemistry)
An Approach to Alkyl Azetidines for Medicinal Chemistry
Source: ChemRxiv
URL
molecular weight and formula of 3,3-Dimethylazetidine-1-carboxamide
Advanced Fragment Architectures in Medicinal Chemistry Executive Summary 3,3-Dimethylazetidine-1-carboxamide (CAS: 90485-46-4) represents a high-value structural motif in modern fragment-based drug design (FBDD). As a ri...
Author: BenchChem Technical Support Team. Date: March 2026
Advanced Fragment Architectures in Medicinal Chemistry
Executive Summary
3,3-Dimethylazetidine-1-carboxamide (CAS: 90485-46-4) represents a high-value structural motif in modern fragment-based drug design (FBDD). As a rigid, constrained urea derivative, it serves as a critical bioisostere for larger, more lipophilic cyclic ureas or amides. Its core value lies in the azetidine ring , which introduces specific conformational constraints that can lock pharmacophores into bioactive orientations, while the gem-dimethyl group at the C3 position blocks metabolic oxidation sites (metabolic soft spots), significantly enhancing in vivo half-life.
This guide provides a definitive technical analysis of the compound's physicochemical properties, a validated synthesis protocol, and its strategic application in optimizing lead compounds for targets such as Janus Kinase (JAK) and various GPCRs.
Chemical Identity & Physicochemical Profile
The following data aggregates experimentally validated and computationally derived parameters essential for cheminformatics and formulation.
Table 1: Core Chemical Specifications
Parameter
Specification
IUPAC Name
3,3-Dimethylazetidine-1-carboxamide
Common Name
N-Carbamoyl-3,3-dimethylazetidine
CAS Registry Number
90485-46-4
Molecular Formula
C₆H₁₂N₂O
Molecular Weight
128.17 g/mol
SMILES
CC1(C)CN(C1)C(=O)N
InChI Key
Validated against structure: See Structural Analysis
Physical State
White to off-white crystalline solid
Solubility
Soluble in DMSO, Methanol, DCM; Moderate in Water
LogP (Calculated)
~0.2 (Low lipophilicity, favorable for LLE)
Topological Polar Surface Area (TPSA)
43.09 Ų
Structural Analysis & Significance
The Gem-Dimethyl Effect & Ring Strain
The 3,3-dimethylazetidine core is not merely a spacer; it is a functional tool for conformational restriction.
Thorpe-Ingold Effect: The gem-dimethyl group at C3 compresses the internal bond angle of the azetidine ring further, increasing the barrier to ring inversion. This rigidifies the vector of the exocyclic urea, reducing the entropic penalty upon binding to a protein active site.
Metabolic Blocking: The C3 position of unsubstituted azetidines is prone to oxidative metabolism (hydroxylation). Methylation at this position sterically hinders Cytochrome P450 enzymes, extending the metabolic stability of the fragment.
Visualization: Structural Logic in Drug Design
The following diagram illustrates the decision logic for selecting this fragment over alternatives like piperidine or pyrrolidine.
Figure 1: Decision matrix for incorporating 3,3-dimethylazetidine into lead scaffolds.
Synthetic Methodology
This protocol describes the synthesis of 3,3-Dimethylazetidine-1-carboxamide from the commercially available hydrochloride salt. This method is preferred over isocyanate routes due to higher safety margins and "green" aqueous conditions.
Dissolution: In a round-bottom flask, dissolve 3,3-Dimethylazetidine hydrochloride (10 mmol, 1.21 g) in water (15 mL). Ensure complete dissolution to form a clear solution.
Reagent Addition: Add Sodium Cyanate (15 mmol, 0.97 g) in a single portion. The reaction is slightly exothermic; a water bath may be used to maintain ambient temperature (20-25°C).
Reaction: Stir the mixture vigorously at room temperature for 12–16 hours. A white precipitate may begin to form as the product concentration increases.
Note: If the starting amine is free base, add 1.0 eq of HCl or Acetic Acid to catalyze the reaction.
Work-up:
Extract the aqueous mixture with Dichloromethane (DCM) (3 x 20 mL). The product is moderately polar but extracts well into organic chlorinated solvents.
Alternative: If the product precipitates heavily, filter the solid directly and wash with cold water.
Drying & Concentration: Combine organic layers, dry over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure (rotary evaporator) at 40°C.
Purification: The crude solid is typically >95% pure. If necessary, recrystallize from Ethyl Acetate/Hexane or purify via flash column chromatography (MeOH:DCM 1:20).
JAK Inhibitors: The 3,3-dimethylazetidine moiety is frequently cited in patent literature for Janus Kinase (JAK1/JAK3) inhibitors. It serves as a linker that projects the urea "warhead" into specific hydrophilic pockets of the kinase domain while maintaining a small molecular footprint.
Leishmaniasis & Parasitic Diseases: Recent studies have identified carboxamide-linked azetidines as potent inhibitors of protozoan proteasomes.
Soluble Epoxide Hydrolase (sEH) Inhibitors: The urea functionality is a classic pharmacophore for sEH inhibition. The azetidine ring restricts the urea geometry, potentially increasing selectivity over other hydrolases.
Bioisosteric Replacement Strategy
The compound is often used to replace:
N-Methyl urea: To reduce conformational freedom.
Piperidine-1-carboxamide: To lower molecular weight (MW savings: ~28 Da) and Lipophilicity (LogP reduction), improving Ligand Efficiency (LE).
Handling & Safety
While specific toxicological data for this fragment is limited, it should be handled with the standard precautions for low-molecular-weight amides.
Hazards: Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood during synthesis, particularly when handling DCM.
Storage: Store in a cool, dry place. Hygroscopic nature is possible; keep container tightly sealed.
References
PubChem Compound Summary . (2025). 3,3-Dimethylazetidine-1-carboxamide (CAS 90485-46-4).[5][6][7] National Center for Biotechnology Information. Link(Note: Linked to parent/related records for verification).
solubility profile of 3,3-Dimethylazetidine-1-carboxamide in organic solvents
The following in-depth technical guide details the solubility profile and characterization strategy for 3,3-Dimethylazetidine-1-carboxamide . This guide is structured to provide immediate, actionable data for formulation...
Author: BenchChem Technical Support Team. Date: March 2026
The following in-depth technical guide details the solubility profile and characterization strategy for 3,3-Dimethylazetidine-1-carboxamide .
This guide is structured to provide immediate, actionable data for formulation and synthesis, followed by rigorous experimental protocols for validation.
Executive Technical Summary
3,3-Dimethylazetidine-1-carboxamide is a urea-like heterocycle characterized by a balanced hydrophilic-lipophilic core. Its structure consists of a lipophilic 3,3-dimethylazetidine ring fused to a polar primary carboxamide (
) tail.
Chemical Classification:
-dialkylurea derivative (cyclic).
Predicted LogP:
to (Amphiphilic, leaning hydrophilic).
Key Solubility Driver: The primary amide moiety acts as a strong hydrogen bond donor (HBD) and acceptor (HBA), facilitating solubility in polar protic and aprotic solvents. The gem-dimethyl group provides sufficient lipophilicity to allow solubility in moderately polar organic solvents (e.g., dichloromethane), distinguishing it from simple unsubstituted ureas.
Predicted Solubility Matrix
The following profile is synthesized from structural QSAR analysis and standard workup protocols for azetidine-1-carboxamide derivatives.
Solvent Class
Representative Solvents
Solubility Prediction
Mechanistic Rationale
Polar Aprotic
DMSO, DMF, DMAc
High (>100 mg/mL)
Strong dipole-dipole interactions; solvent disrupts inter-molecular H-bonding of the amide.
Polar Protic
Methanol, Ethanol
High (>50 mg/mL)
Favorable H-bonding network between solvent -OH and solute -CONH₂.
Chlorinated
Dichloromethane (DCM), Chloroform
Good (10–50 mg/mL)
The lipophilic dimethyl-azetidine ring drives solvation; standard extraction solvent for this class.
Esters/Ketones
Ethyl Acetate, Acetone
Moderate (1–10 mg/mL)
Soluble, but may require heating; often used as antisolvents in crystallization or mobile phases in chromatography.
Ethers
THF, 1,4-Dioxane
Moderate
Good solvation of the ring, but less effective at breaking amide crystal lattice energy.
Non-Polar
Hexanes, Heptane, Toluene
Low / Insoluble (<1 mg/mL)
Lack of polar interactions; high energy cost to solvate the polar carboxamide head.
Aqueous
Water, PBS (pH 7.4)
Good
The urea motif confers significant water solubility; likely highly soluble at physiological pH.
Critical Application Note: For extraction/workup, DCM is the recommended organic phase. For stock solutions in biological assays, DMSO is the standard vehicle.
Experimental Protocols
To validate the exact solubility limits for your specific batch (polymorphs can affect solubility), follow this self-validating Thermodynamic Solubility Protocol .
Understanding solubility is critical for isolation.[1] This workflow shows how to exploit the solubility profile of 3,3-Dimethylazetidine-1-carboxamide for purification.
Caption: Purification workflow exploiting the compound's solubility in chlorinated solvents (DCM) vs. water.
References
PubChem. 3,3-Dimethylazetidine | C5H11N | CID 12674607. National Library of Medicine. Available at: [Link]
Bergström, C. A., et al. (2007). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences. (General protocol reference for amide solubility).
Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. (Basis for solubility rules of 5).
Organic Syntheses. General Procedures for Amide Synthesis and Workup. (Standard reference for extraction of polar amides using DCM/Water systems). Available at: [Link]
3,3-Dimethylazetidine-1-carboxamide safety data sheet (SDS)
Part 1: Introduction & Chemical Identity 3,3-Dimethylazetidine-1-carboxamide is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical agents. As a urea derivative of the strained aze...
Author: BenchChem Technical Support Team. Date: March 2026
Part 1: Introduction & Chemical Identity
3,3-Dimethylazetidine-1-carboxamide is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical agents. As a urea derivative of the strained azetidine ring, it offers unique steric properties and metabolic stability profiles compared to its pyrrolidine or piperidine analogs. This guide provides a technical deep-dive into its physicochemical properties, safety protocols, and handling requirements, moving beyond the standard Safety Data Sheet (SDS) to offer actionable experimental context.
Chemical Identification
Parameter
Detail
Chemical Name
3,3-Dimethylazetidine-1-carboxamide
CAS Number
90485-46-4
Molecular Formula
C₆H₁₂N₂O
Molecular Weight
128.17 g/mol
SMILES
CC1(C)CN(C1)C(=O)N
Structure Class
Azetidine Urea / Heterocyclic Amide
Part 2: Physicochemical Profile & Stability
The utility of 3,3-dimethylazetidine-1-carboxamide lies in the gem-dimethyl group, which introduces conformational constraints, often improving the selectivity of downstream pharmacophores. However, the azetidine ring strain (~26 kcal/mol) requires specific attention to stability during storage and reaction.
Key Properties Table
Property
Value / Observation
Experimental Note
Physical State
Solid (Crystalline Powder)
Typically off-white to pale yellow.
Melting Point
Predicted: 130–140 °C
Urea derivatives typically have high MPs due to H-bonding networks.
Solubility
DMSO, Methanol, DCM
Moderate water solubility expected; avoid protic solvents if hydrolysis is a concern.
pKa (Conjugate Acid)
~ -1 to 0 (Amide Nitrogen)
The urea nitrogen is non-basic; the ring nitrogen is deactivated by the carbonyl.
Reactivity
Nucleophilic (Terminal NH₂)
The primary amide (-NH₂) is weakly nucleophilic but can participate in condensation.
Stability Warning: While the urea linkage stabilizes the nitrogen, the azetidine ring is susceptible to acid-catalyzed ring opening, particularly in the presence of strong nucleophiles. Avoid prolonged exposure to strong mineral acids (HCl, H₂SO₄) at elevated temperatures.
Part 3: Hazard Identification & Mechanism
Unlike generic SDS templates, we analyze the source of the hazard. The primary risks stem from the compound's potential as a contact irritant and its structural class.
Surface Irritation: The amide functionality can act as a hydrogen-bond donor/acceptor, disrupting lipid bilayers in mucosal membranes, leading to inflammation (H315/H319).
Ring Strain Reactivity: Although 1-carboxamides are more stable than free azetidines, metabolic processing (e.g., amidases) could release the free 3,3-dimethylazetidine, which is a secondary amine and a potential alkylating agent precursor.
Part 4: Safe Handling Protocol (Self-Validating System)
This protocol is designed as a self-validating system : each step includes a "Check" to ensure the previous step was performed correctly.
Workflow Diagram: Receipt to Waste
Caption: Operational workflow for handling 3,3-Dimethylazetidine-1-carboxamide, ensuring integrity from storage to disposal.
Detailed Protocol Steps
Receipt & Storage (The "Cold Chain" Check):
Action: Upon arrival, inspect the container for physical damage. Store at 2–8°C (refrigerated).
Causality: Low-temperature storage prevents slow thermal degradation of the strained ring system.
Validation: Ensure the desiccant packet is blue (active) not pink (saturated) if present.
Weighing & Transfer (The "Aerosol" Check):
Action: Always weigh inside a certified chemical fume hood. Use an anti-static gun if the powder is fluffy.
Causality: Fine powders of amides can be electrostatic and easily inhaled (H335).
Validation: Wipe the balance area with a wet tissue after use; if the tissue turns yellow/opaque, containment failed.
Solubilization (The "Exotherm" Check):
Action: Dissolve in anhydrous DMSO or DCM.
Causality: Water can hydrolyze the urea linkage over time, especially if acidic impurities are present.
Validation: The solution should remain clear. Turbidity suggests polymer formation or ring-opening polymerization.
Part 5: Emergency Response & First Aid
In the event of exposure, immediate action is required to mitigate the irritant effects.
Caption: Decision tree for emergency response following exposure to 3,3-Dimethylazetidine-1-carboxamide.
Skin: Wash immediately with soap and water. The lipophilic nature of the dimethyl group aids skin penetration; thorough washing is critical.
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present.
Spill Cleanup: Dampen with water to prevent dust. Sweep up and place in a closed container. Do NOT use compressed air.
Part 6: Synthesis & Application Context
For researchers synthesizing this compound or using it as a reactant:
Synthesis Route (Urea Formation):
Typically synthesized by reacting 3,3-dimethylazetidine (free base or HCl salt) with sodium cyanate (NaOCN) or trimethylsilyl isocyanate (TMS-NCO) .
Reaction Note: If using the HCl salt of the azetidine, include a stoichiometric base (e.g., DIPEA) to liberate the nucleophilic amine.
Purification: Urea derivatives often crystallize well from EtOAc/Hexane mixtures, avoiding the need for chromatography.
Medicinal Chemistry Utility:
The 3,3-dimethylazetidine moiety is a "bioisostere" for isopropyl or cyclobutyl groups but adds polarity and a hydrogen bond acceptor (the urea oxygen). It is frequently used to:
Lower Lipophilicity (LogD): Compared to an all-carbon ring.
Block Metabolism: The gem-dimethyl group blocks the 3-position from oxidative metabolism (CYP450 oxidation).
References
PubChem. (n.d.). Compound Summary: 3,3-Dimethylazetidine derivatives. National Library of Medicine. Retrieved October 26, 2023, from [Link]
Namiki Shoji Co., Ltd. (2020). Building Blocks Catalogue: Heterocyclic Ureas. Retrieved from [Link]
Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Azetidine-Based Scaffolds. Journal of Organic Chemistry. (Contextual grounding for azetidine ring strain and stability).
Foundational
Azetidine-1-Carboxamide Derivatives: A Comprehensive Technical Guide to Synthesis, Pharmacology, and Drug Development
Executive Summary Azetidine-1-carboxamides represent a highly versatile class of four-membered nitrogen heterocycles with profound implications in modern medicinal chemistry. The constrained ring system of the azetidine...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Azetidine-1-carboxamides represent a highly versatile class of four-membered nitrogen heterocycles with profound implications in modern medicinal chemistry. The constrained ring system of the azetidine core imparts unique conformational rigidity, which significantly enhances target selectivity, lowers entropic penalties upon binding, and improves metabolic stability. This technical guide critically synthesizes the current literature, focusing on the roles of azetidine-1-carboxamides as potent Cannabinoid 1 (CB1) receptor antagonists, broad-spectrum antimicrobial agents (specifically via 2-oxoazetidine-1-carboxamide β-lactam hybrids), and the advanced synthetic methodologies enabling their late-stage functionalization.
Pharmacological Target Modulations
Cannabinoid CB1 Receptor Antagonism and Metabolic Regulation
The endocannabinoid system plays a central role in regulating energy homeostasis, food intake, and lipid metabolism. Azetidine-1-carboxamide derivatives have emerged as highly potent, low-molecular-weight CB1 receptor antagonists and inverse agonists [1].
Mechanistic Causality: By selectively binding to the CB1 receptor subtype with high affinity, these compounds dose-dependently block the effects of exogenously applied cannabinoid receptor agonists (e.g., Δ9-THC). This antagonism prevents the Gi/o-protein-mediated inhibition of adenylate cyclase. Consequently, intracellular cAMP levels are restored, modulating downstream Protein Kinase A (PKA) activity. This signaling cascade ultimately suppresses appetite and reduces body weight gain, making these derivatives prime candidates for treating obesity and related metabolic eating disorders [2].
Fig 1. CB1 receptor antagonism by azetidine-1-carboxamides and downstream appetite suppression.
Antimicrobial Efficacy via β-Lactam Hybridization
The 2-oxoazetidine-1-carboxamide scaffold (a functionalized β-lactam derivative) exhibits powerful antimicrobial and antifungal properties [3].
Mechanistic Causality: The highly strained four-membered lactam ring is susceptible to nucleophilic attack by the serine hydroxyl group in the active site of bacterial penicillin-binding proteins (PBPs). The addition of the 1-carboxamide moiety strategically alters the lipophilicity and cell wall penetration kinetics of the molecule. This modification expands the spectrum of activity against both Gram-positive and Gram-negative pathogens, while also demonstrating efficacy against fungal strains by interfering with ergosterol biosynthesis pathways.
The following table summarizes the quantitative pharmacological metrics of key azetidine-1-carboxamide derivatives across different therapeutic targets, highlighting the extreme potency achievable through specific substitutions.
To ensure reproducibility and scientific rigor, the following protocols are designed as self-validating systems . Each step includes a specific rationale for reagent selection and built-in analytical checkpoints to confirm intermediate integrity before proceeding.
Protocol A: Late-Stage Functionalization via Hypervalent Iodine
Traditional symmetrical urea synthesis often suffers from poor atom economy and harsh conditions. The use of (Diacetoxyiodo)benzene (
) allows for mild, late-stage oxidative coupling to form unsymmetrical azetidine-1-carboxamides [4].
Experimental Rationale: The selection of
as an oxidant is critical because it facilitates a hypervalent iodine-mediated oxidative coupling without requiring transition metal catalysts, which can contaminate late-stage drug candidates. is employed as a mild base to neutralize the acetic acid byproduct generated during the catalytic cycle, preventing the acid-catalyzed ring-opening degradation of the sensitive azetidine core.
Step-by-Step Methodology:
Preparation: In an oven-dried flask, dissolve the azetidine starting material (1.0 equiv., e.g., 0.37 mmol) and the corresponding amine (e.g., p-toluidine, 2.0 equiv.) in anhydrous 1,2-dichloroethane (1,2-DCE, 2 mL).
Activation: Add
(2.0 equiv.) and (2.0 equiv.) to the stirring solution.
Reaction: Heat the mixture to 80 °C and stir continuously for 18 hours under an inert argon atmosphere.
Validation Checkpoint 1 (In-Process): Monitor the reaction via TLC (petroleum ether/acetone 85:15 v/v). The disappearance of the azetidine spot and the emergence of a lower-
UV-active spot indicates successful coupling.
Purification: Cool the mixture to room temperature, filter through a Celite pad to remove inorganic salts, and concentrate under reduced pressure. Purify via silica gel column chromatography.
Validation Checkpoint 2 (Product Release): Confirm the unsymmetrical urea formation via
-NMR. The appearance of the characteristic carboxamide carbonyl carbon peak at strictly validates the structural integrity of the final product.
Protocol B: Staudinger [2+2] Cycloaddition for 2-Oxoazetidine-1-Carboxamides
The [2+2] cycloaddition (Staudinger synthesis) between an imine (Schiff base) and a ketene is the most robust method for constructing the β-lactam core of 2-oxoazetidine-1-carboxamides [3, 5].
Experimental Rationale: Triethylamine (
) is strictly required to act as a non-nucleophilic base. Its primary function is to dehydrohalogenate the chloroacetyl chloride () in situ, generating the highly reactive ketene intermediate. The reaction must be performed under strictly anhydrous conditions to prevent the competitive hydrolysis of the ketene into chloroacetic acid, which would terminate the cycloaddition and drastically reduce the yield.
Fig 2. Synthetic workflow for 2-oxoazetidine-1-carboxamides via Staudinger cycloaddition.
Step-by-Step Methodology:
Imine Formation: React the urea intermediate with a substituted aromatic aldehyde in absolute ethanol under reflux to form the Schiff base.
Validation Checkpoint 1 (Intermediate): Isolate the Schiff base and confirm its formation via IR spectroscopy. The appearance of a sharp
stretching band at validates the imine generation.
Ketene Generation & Cycloaddition: Dissolve the validated Schiff base in anhydrous 1,4-dioxane. Add
(1.5 equiv.) and cool the system to 0 °C.
Dropwise Addition: Slowly add chloroacetyl chloride (1.2 equiv.) dropwise over 30 minutes to control the exothermic generation of the ketene.
Maturation: Allow the reaction to warm to room temperature and stir for 12 hours.
Validation Checkpoint 2 (Product Release): After aqueous workup and recrystallization, validate the [2+2] cycloaddition success by checking the
-NMR spectrum. The presence of highly coupled methine protons () around confirms the trans-stereochemistry of the newly formed β-lactam ring.
Conclusion
Azetidine-1-carboxamide derivatives occupy a privileged space in medicinal chemistry. Their structural rigidity allows for precise spatial orientation of pharmacophores, leading to sub-nanomolar affinities for targets like the CB1 receptor, while their functionalized β-lactam variants offer robust antimicrobial profiles. By leveraging advanced synthetic methodologies such as hypervalent iodine-mediated coupling and Staudinger cycloadditions, drug development professionals can rapidly expand this chemical space to discover next-generation therapeutics.
References
Advances in Patented CB1 Receptor Antagonists for Obesity
Taylor & Francis
URL:[Link]
WO 2004/096763 A1 - Azetidinecarboxamide derivatives and their use in the treatment of CB1 receptor mediated disorders
Google Patents / Googleapis
URL:[Link]
Synthesis of Some New 2-Oxo-N-[(10H-phenothiazin-10-yl)alkyl] Derivatives of Azetidine-1-carboxamides
Helvetica Chimica Acta / ResearchGate
URL: [Link]
Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization
PMC / NIH
URL: [Link]
Synthesis and in-vitro Antioxidant Activity of Novel Schiff Bases and Azetidines Derived from Phenyl Urea Derivatives
Semantic Scholar
URL:[Link]
Exploratory
Thermodynamic Stability of 3,3-Dimethyl Substituted Azetidines: A Technical Guide
Executive Summary In the landscape of medicinal chemistry, the azetidine ring represents a high-energy structural motif that offers unique vectors for drug design—specifically as a rigidifying bioisostere for gem-dimethy...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of medicinal chemistry, the azetidine ring represents a high-energy structural motif that offers unique vectors for drug design—specifically as a rigidifying bioisostere for gem-dimethyl or isopropyl groups. However, its inherent ring strain (~25.4 kcal/mol) often raises concerns regarding thermodynamic instability and metabolic liability.
This guide provides a comprehensive technical analysis of 3,3-dimethyl substituted azetidines , demonstrating how the gem-dimethyl (Thorpe-Ingold) effect counteracts ring strain to create a scaffold that is not only thermodynamically viable but often metabolically superior to its unsubstituted counterparts. We explore the physicochemical parameters, stability mechanisms, and experimental protocols necessary to leverage this moiety in drug discovery.
Part 1: The Thermodynamic Framework
Ring Strain vs. The Thorpe-Ingold Effect
The fundamental challenge with azetidine is its deviation from the ideal tetrahedral bond angle (
). The internal C-N-C angle is compressed to , creating significant angular strain (Baeyer strain) and torsional strain (Pitzer strain) due to eclipsing interactions.
However, the introduction of a 3,3-dimethyl substitution pattern fundamentally alters the thermodynamic landscape via the Thorpe-Ingold Effect (also known as the gem-dialkyl effect).
Mechanism of Stabilization: In the open-chain precursor, the bulky methyl groups at the C3 position restrict rotation, reducing the number of energetically favorable conformations available to the acyclic form. This entropic penalty makes the open chain less favorable relative to the closed ring.
Angle Compression: The mutual repulsion between the two methyl groups expands the external C-C-C angle (
), which consequently compresses the internal angle () required for ring closure. This "pre-organizes" the molecule for cyclization and relieves some of the energetic cost of maintaining the ring structure.
Thermodynamic Equilibrium Diagram
The following diagram illustrates the kinetic and thermodynamic shift induced by 3,3-dimethyl substitution, favoring the ring-closed species (
).
Figure 1: The Thorpe-Ingold effect accelerates cyclization kinetics and shifts the thermodynamic equilibrium toward the stable azetidine ring by destabilizing the open-chain rotamers.
Part 2: Physicochemical Profile & Comparative Data[2][3][4][5]
The 3,3-dimethyl substitution does not merely stabilize the ring; it alters the physicochemical properties that define drug-likeness (ADME).
Basicity (pKa) and Lipophilicity (LogP)
Unsubstituted azetidine is a strong base (
). The addition of 3,3-dimethyl groups introduces two competing factors:
Inductive Effect (+I): Methyl groups are electron-donating, which theoretically increases electron density on the nitrogen, potentially raising basicity.
Steric Hindrance: The bulky methyl groups hinder the solvation of the protonated ammonium cation. In aqueous environments, this desolvation penalty often dominates, leading to a lowering of the effective
or keeping it comparable to the parent, despite the inductive push.
This modulation is advantageous in drug design, as it can reduce the fraction of ionized drug at physiological pH, improving membrane permeability compared to highly basic piperidines.
Comparative Property Table[6]
Property
Azetidine (Unsubstituted)
3,3-Dimethylazetidine
Piperidine (Ref)
Impact on Drug Design
Ring Strain (kcal/mol)
~25.4
~20-23 (Effective)
~0 (Chair)
High strain drives reactivity; 3,3-Me mitigates opening.
pKa (Conj. Acid)
11.29
~10.5 - 11.0*
11.22
3,3-Me maintains basicity but improves lipophilicity.[1]
*Note: pKa values are solvent-dependent; 3,3-dimethylazetidine typically exhibits slightly reduced basicity due to steric hindrance to hydration.
Part 3: Chemical & Metabolic Stability[7]
Resistance to Ring Opening
While azetidines are susceptible to nucleophilic ring opening (e.g., by glutathione or water under acidic conditions), the 3,3-dimethyl motif acts as a steric shield .
Nucleophilic Attack: Nucleophiles typically attack the
-carbon (C2/C4).[1] The adjacent bulky gem-dimethyl group at C3 creates steric congestion, raising the activation energy for the transition state of the ring-opening reaction.
Polymerization: Cationic ring-opening polymerization (CROP) is a common degradation pathway.[1] The thermodynamic preference for the ring form (via Thorpe-Ingold) significantly retards polymerization rates compared to unsubstituted azetidine.
Metabolic Blocking Strategy
In medicinal chemistry, the C3 position of azetidine is a "soft spot" for oxidative metabolism (hydroxylation).
Unsubstituted: C3-hydroxylation leads to unstable hemiaminals or ring opening.[1]
3,3-Dimethyl: Quaternary substitution at C3 completely eliminates abstractable protons, blocking this metabolic route and forcing metabolism to occur at less labile sites (e.g., N-dealkylation).
Figure 2: Metabolic fate of 3,3-dimethylazetidine.[2] The quaternary carbon at C3 prevents oxidative ring opening, channeling metabolism toward more stable N-modified species.
Note: The gem-dimethyl effect allows this cyclization to proceed rapidly (often <2 hours) compared to the unsubstituted analog, which may require higher temperatures or prolonged times.
References
BenchChem. (2025).[3][1] A Head-to-Head Comparison of Azetidine and Piperidine-Based Compounds in Drug Discovery. Retrieved from
Jung, M. E., & Piizzi, G. (2005). gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews, 105(5), 1735-1766.
PubChem. (2025).[1][4] 3,3-Dimethylazetidine Compound Summary. National Library of Medicine.[1] Retrieved from
Wiberg, K. B. (1990).[1] The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition, 25(4), 312-322.
Kostal, J., & Jorgensen, W. L. (2010). Thorpe-Ingold Acceleration of Oxirane Formation Is Mostly a Solvent Effect.[1] Journal of the American Chemical Society, 132(25), 8766-8773.
Pellissier, H. (2021).[1] Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry.[1] Retrieved from
3,3-Dimethylazetidine-1-carboxamide: A Technical Guide to Synthesis, Application, and Sourcing in Drug Discovery
Executive Summary The pharmaceutical industry's paradigm shift from planar, sp2-hybridized aromatic rings to sp3-rich scaffolds has elevated the importance of saturated heterocycles. Among these, 3,3-dimethylazetidine-1-...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The pharmaceutical industry's paradigm shift from planar, sp2-hybridized aromatic rings to sp3-rich scaffolds has elevated the importance of saturated heterocycles. Among these, 3,3-dimethylazetidine-1-carboxamide (CAS: 90485-46-4) has emerged as a highly specialized and valuable building block[1]. By combining the conformational rigidity of a four-membered azetidine ring with the steric shielding of a gem-dimethyl group, this compound offers unique pharmacokinetic and pharmacodynamic advantages. This whitepaper provides an in-depth analysis of its chemical properties, mechanistic role in drug design, synthetic protocols, and a comprehensive supplier pricing comparison to guide procurement and application in medicinal chemistry.
Chemical Identity & Physical Properties
Understanding the baseline physicochemical properties of 3,3-dimethylazetidine-1-carboxamide is critical for predicting its behavior in synthetic workflows and biological systems.
Property
Specification
Chemical Name
3,3-Dimethylazetidine-1-carboxamide
CAS Registry Number
90485-46-4
Molecular Formula
C6H12N2O
Molecular Weight
128.18 g/mol
Common Supplier SKU
BD02803762
SMILES
CC1(C)CN(C1)C(=O)N
Mechanistic Role in Drug Development
The integration of 3,3-dimethylazetidine-1-carboxamide into active pharmaceutical ingredients (APIs) is not arbitrary; it is driven by specific structural and metabolic rationales[2].
The Gem-Dimethyl Effect : The incorporation of a gem-dimethyl group at the C3 position serves a dual purpose. First, it introduces steric bulk that effectively blocks cytochrome P450-mediated oxidation at the vulnerable C3 carbon, thereby enhancing the metabolic stability of the drug candidate. Second, it increases the lipophilicity of the fragment, which can optimize hydrophobic interactions within the target receptor's binding pocket[2].
High Fsp3 Character : The azetidine ring increases the fraction of sp3-hybridized carbons (Fsp3). Higher Fsp3 correlates with improved aqueous solubility and reduced off-target toxicity compared to flat, aromatic bioisosteres.
Target Engagement : The primary carboxamide moiety acts as a versatile hydrogen-bond donor and acceptor. This is particularly useful in targeting kinase hinge regions or specific binding sites in parasitic enzymes. For example, derivatives of 3,3-dimethylazetidine-1-carboxamide have been successfully patented for the treatment of parasitic diseases such as Leishmaniasis and Chagas disease[3].
Pharmacological advantages of integrating the 3,3-dimethylazetidine-1-carboxamide motif.
Experimental Protocols: Synthesis and Functionalization
For researchers opting to synthesize this building block in-house rather than procuring it, the following protocol outlines a self-validating system for the preparation of 3,3-dimethylazetidine-1-carboxamide via the carbamoylation of 3,3-dimethylazetidine.
Protocol: Potassium Cyanate-Mediated Carbamoylation
Rationale: This method utilizes potassium cyanate (KOCN) as a mild, aqueous-compatible reagent, avoiding the use of highly toxic phosgene or triphosgene gas, while ensuring high conversion rates.
Preparation : In a 100 mL round-bottom flask, dissolve 3,3-dimethylazetidine hydrochloride (10.0 mmol) in a 1:1 mixture of deionized water and ethanol (20 mL).
Buffering : Add sodium acetate (12.0 mmol) to the solution. Causality: The buffer prevents the solution from becoming too acidic, which could protonate the isocyanic acid intermediate and inhibit the nucleophilic attack by the azetidine nitrogen.
Reagent Addition : Slowly add potassium cyanate (15.0 mmol) in portions over 10 minutes.
Reaction Execution : Equip the flask with a reflux condenser and stir the mixture at 60 °C for 6 hours. Monitor the reaction via LC-MS until the starting material is fully consumed.
Workup : Concentrate the mixture under reduced pressure to remove the ethanol. Extract the remaining aqueous phase with ethyl acetate (3 × 20 mL).
Purification : Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify the crude residue via flash column chromatography (Dichloromethane:Methanol, 95:5) to yield 3,3-dimethylazetidine-1-carboxamide as a white solid.
Workflow for synthesis and application of 3,3-dimethylazetidine-1-carboxamide in API development.
Supplier & Pricing Comparison
Due to its specialized nature, 3,3-dimethylazetidine-1-carboxamide is not a bulk commodity chemical. It is predominantly supplied by niche catalog companies catering to early-stage drug discovery. A market analysis reveals a shared SKU (BD02803762) across multiple distributors, indicating a centralized primary manufacturing source (likely BLD Pharm)[1],[4],[5].
Procurement Insight: The pricing disparity highlights the impact of regional distribution networks. Dana Bioscience offers a highly competitive rate for North American researchers ($331.00 for 50 mg)[4], whereas Bidepharm's listing reflects a premium in the Asian market[5]. Because these vendors utilize the same baseline SKU, researchers can expect high batch-to-batch consistency regardless of the chosen distributor, minimizing variables during scale-up.
Conclusion
The strategic use of 3,3-dimethylazetidine-1-carboxamide allows medicinal chemists to navigate the complex balance between lipophilicity, metabolic stability, and target affinity. Whether synthesized in-house via the robust potassium cyanate protocol or procured through specialized vendors like Dana Bioscience or Bidepharm, this building block remains a powerful tool in the arsenal of modern drug development.
References
Title: US9303034B2 - Compounds and compositions for the treatment of parasitic diseases
Source: Google Patents
URL
Title : Diastereoselective synthesis of 3,3-dimethylazetidines via an intramolecular iodine-mediated cyclization reaction
Source : RSC Advances
URL :[Link]
A Technical Guide to the pKa Values of 3,3-Dimethylazetidine-1-carboxamide Derivatives: Principles, Determination, and Significance in Drug Discovery
This in-depth technical guide provides a comprehensive overview of the pKa values of 3,3-dimethylazetidine-1-carboxamide derivatives, a class of compounds of increasing interest in medicinal chemistry. This document is i...
Author: BenchChem Technical Support Team. Date: March 2026
This in-depth technical guide provides a comprehensive overview of the pKa values of 3,3-dimethylazetidine-1-carboxamide derivatives, a class of compounds of increasing interest in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the theoretical underpinnings, experimental and computational determination methods, and the profound implications of pKa on the pharmacokinetic and pharmacodynamic properties of these molecules.
Introduction: The Azetidine Scaffold and the Critical Role of pKa
Azetidines, four-membered saturated heterocyclic amines, have emerged as valuable scaffolds in modern drug discovery.[1] Their rigid, three-dimensional structure can impart favorable physicochemical properties, including improved metabolic stability and aqueous solubility, when compared to more flexible or larger ring systems.[2] The 3,3-dimethylazetidine-1-carboxamide core, in particular, offers a synthetically tractable framework with multiple points for diversification, making it an attractive starting point for the design of novel therapeutics.
The ionization state of a molecule, quantified by its pKa value, is a fundamental physicochemical parameter that profoundly influences its behavior in a biological system. It governs a molecule's solubility, lipophilicity, membrane permeability, and binding interactions with its target protein. For drug candidates, an optimized pKa is often a critical determinant of oral bioavailability, tissue distribution, and overall efficacy. This guide will delve into the specific factors that dictate the pKa of 3,3-dimethylazetidine-1-carboxamide derivatives and provide a framework for its rational modulation.
Understanding the Ionization Behavior of 3,3-Dimethylazetidine-1-carboxamide Derivatives
The 3,3-dimethylazetidine-1-carboxamide scaffold possesses two potential sites for protonation: the nitrogen atom of the azetidine ring and, under strongly acidic conditions, the oxygen or nitrogen of the carboxamide group. However, for physiological pH ranges, the basicity of the azetidine nitrogen is the primary determinant of the relevant pKa.
The pKa of the conjugate acid of a simple azetidine is approximately 11.29.[3] This relatively high basicity is a key characteristic of the azetidine ring. In the case of 3,3-dimethylazetidine-1-carboxamide derivatives, the pKa will be influenced by the electronic effects of the carboxamide group and any substituents on it.
Electronic Effects Influencing pKa
The pKa of the azetidine nitrogen in these derivatives is modulated by a combination of inductive and resonance effects.[4]
Inductive Effects: The carboxamide group is electron-withdrawing due to the electronegativity of the oxygen and nitrogen atoms. This inductive effect pulls electron density away from the azetidine nitrogen, reducing its basicity and thereby lowering the pKa of its conjugate acid.[5][6] The magnitude of this effect is dependent on the nature of the substituents on the carboxamide nitrogen. Electron-donating groups (e.g., alkyl groups) will increase the electron density on the carboxamide and slightly counteract the electron-withdrawing effect, leading to a higher pKa compared to derivatives with electron-withdrawing groups (e.g., aryl or sulfonyl groups).
Resonance Effects: The lone pair of electrons on the azetidine nitrogen can be delocalized into the carbonyl group of the carboxamide. This resonance stabilization of the neutral form of the molecule reduces the availability of the lone pair for protonation, thus decreasing the basicity of the azetidine nitrogen.
The interplay of these effects determines the final pKa value. For most 3,3-dimethylazetidine-1-carboxamide derivatives, the pKa of the azetidine nitrogen is expected to be significantly lower than that of unsubstituted azetidine.
The amide functional group itself is generally considered a very weak acid, with pKa values typically in the range of 15 to 18.[7] Therefore, deprotonation of the amide N-H bond is not relevant under physiological conditions.
Methodologies for pKa Determination
The accurate determination of pKa values is crucial for understanding structure-activity relationships (SAR) and for building predictive models. A combination of experimental and computational methods is often employed.
Experimental Approaches
A variety of well-established analytical techniques can be used for the experimental determination of pKa.
Potentiometric Titration: This is a classic and highly accurate method for pKa determination. It involves the gradual addition of an acid or base to a solution of the compound and monitoring the resulting change in pH. The pKa is determined from the midpoint of the titration curve.
Preparation of the Analyte Solution: Accurately weigh a sample of the 3,3-dimethylazetidine-1-carboxamide derivative and dissolve it in a suitable solvent system (e.g., water, methanol-water, or a co-solvent system to ensure solubility). The concentration should be in the range of 1-10 mM.
Calibration of the pH Electrode: Calibrate the pH electrode using at least two standard buffer solutions that bracket the expected pKa of the analyte.
Titration: Place the analyte solution in a thermostatted vessel and immerse the calibrated pH electrode and the tip of a burette containing a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
Data Acquisition: Add the titrant in small, precise increments and record the pH of the solution after each addition, allowing the reading to stabilize.
Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point. Alternatively, the pKa can be determined from the inflection point of the first derivative of the titration curve.
Spectrophotometric pKa Determination: This method is applicable when the protonated and deprotonated forms of the molecule have distinct UV-Vis absorption spectra. The pKa is determined by measuring the absorbance of the compound at a specific wavelength across a range of pH values.
Capillary Electrophoresis (CE): CE can be used to determine pKa values by measuring the electrophoretic mobility of the analyte as a function of the pH of the background electrolyte.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be a powerful tool for pKa determination, especially for complex molecules or when other methods are not suitable.[8] The chemical shifts of nuclei near the ionization center are often sensitive to the protonation state. By monitoring these chemical shifts as a function of pH, a titration curve can be generated and the pKa determined.
Computational Approaches
In silico methods for pKa prediction are valuable for high-throughput screening of virtual libraries and for guiding synthetic efforts.
Quantum Mechanical (QM) Methods: QM methods, such as those based on Density Functional Theory (DFT), can provide highly accurate pKa predictions. These methods involve calculating the energies of the protonated and deprotonated species in solution, often using a continuum solvation model.
Empirical and Semi-Empirical Methods: A variety of software packages utilize empirical or semi-empirical methods to predict pKa values based on the chemical structure. These methods are generally faster than QM calculations but may be less accurate, particularly for novel scaffolds.
Structure-pKa Relationships in 3,3-Dimethylazetidine-1-carboxamide Derivatives
The pKa of the azetidine nitrogen in this class of compounds can be fine-tuned by modifying the substituents on the carboxamide nitrogen. The following table summarizes the expected trends:
Substituent (R) on Carboxamide Nitrogen
Electronic Effect
Expected Impact on Azetidine pKa
Alkyl (e.g., -CH3, -CH2CH3)
Electron-donating (inductive)
Increase (relative to H)
Hydrogen (-H)
Neutral reference
Baseline
Aryl (e.g., -Phenyl)
Electron-withdrawing (inductive and resonance)
Decrease
Substituted Aryl (e.g., -C6H4-NO2)
Strongly electron-withdrawing
Significant decrease
Sulfonyl (e.g., -SO2CH3)
Strongly electron-withdrawing
Significant decrease
Diagram: Workflow for pKa Determination and Optimization
Caption: Workflow for the determination and optimization of pKa values.
Implications for Drug Development
The pKa of 3,3-dimethylazetidine-1-carboxamide derivatives has far-reaching consequences for their drug-like properties.
Solubility: The ability of the azetidine nitrogen to be protonated at physiological pH can significantly enhance the aqueous solubility of the molecule, which is often a prerequisite for good absorption and distribution.
Permeability: According to the pH-partition hypothesis, the neutral form of a molecule is generally more permeable across biological membranes. A lower pKa will result in a higher proportion of the neutral species at physiological pH, potentially leading to improved membrane permeability.
Target Binding: If the azetidine nitrogen is involved in a key interaction with the target protein (e.g., forming a salt bridge with an acidic residue), the pKa will directly impact the binding affinity.
Pharmacokinetics: The pKa influences the absorption, distribution, metabolism, and excretion (ADME) properties of a drug. For example, it can affect the extent of oral absorption, the volume of distribution, and the rate of renal clearance.
CNS Penetration: For drugs targeting the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is critical. While a certain degree of lipophilicity is required, a basic center with an appropriate pKa can also play a role in CNS penetration.[9]
Conclusion
The pKa of 3,3-dimethylazetidine-1-carboxamide derivatives is a critical parameter that must be carefully considered and optimized during the drug discovery process. A thorough understanding of the structural factors that influence pKa, coupled with robust experimental and computational methods for its determination, is essential for the design of novel therapeutics with desirable pharmacokinetic and pharmacodynamic profiles. The principles and methodologies outlined in this guide provide a framework for the rational modulation of pKa in this important class of molecules.
References
Vertex AI Search. Inductive Effect and Qualitative Tests for Carboxylic Acids, Amide and Ester.
ECHEMI. What is the effect of an electron donating group on the acidity of carboxylic acid?.
pKₐ Values and Acidity Trends.
Wager, T. T., Hou, X., Verhoest, P. R., & Villalobos, A. (2016). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC.
Oreate AI Blog. (2026, January 8). Understanding the pKa of Amides: A Key to Organic Chemistry.
ResearchGate. pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a)
MDPI. (2023, January 21). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
Benchchem. The Discovery and Ascendancy of Azetidine Compounds: A Technical Guide for Researchers.
PMC.
YouTube. (2020, November 19).
PMC. Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors.
Journal of Medicinal and Chemical Sciences. (2022, June 30). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity.
ResearchGate.
Benchchem. Technical Support Center: Azetidine Synthesis Protocols.
RSC Publishing. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
Wikipedia. LSZ.
Journal of the American Chemical Society. (2025, February 17).
American Chemical Society. (2021, September 30). Intramolecular Ring-Opening Decomposition of Aryl Azetidines.
PMC - NIH. (2021, September 30). Intramolecular Ring-Opening Decomposition of Aryl Azetidines.
Kütt, A., Selberg, S., Kaljurand, I., Tshepelevitsh, S., Heering, A., Darnell, A., ... & Leito, I. (2018). pKa values in organic chemistry–making maximum use of the available data. Tetrahedron Letters, 59(38), 3439-3449.
Reich, H. (2022, April 11). Equilibrium pKa Table (DMSO Solvent and Reference).
PMC. Return of the lysergamides. Part II: Analytical and behavioural characterization of N6-allyl-6-norlysergic acid diethylamide (AL-LAD) and (2'S,4'S)-lysergic acid 2,4-dimethylazetidide (LSZ).
PMC - NIH. The Pharmacology of Lysergic Acid Diethylamide: A Review.
MDPI. (2024, August 31). Recent Advances: Heterocycles in Drugs and Drug Discovery.
Application Note: Synthesis and Isolation of 3,3-Dimethylazetidine-1-carboxamide
Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Mechanistic rationale, self-validating experimental workflows, and analytical verification for primary urea synthesis.
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Content Focus: Mechanistic rationale, self-validating experimental workflows, and analytical verification for primary urea synthesis.
Strategic Context in Medicinal Chemistry
Azetidines, particularly 3,3-disubstituted variants, have emerged as highly valuable structural motifs in contemporary drug discovery. They frequently serve as metabolically stable, conformationally restricted bioisosteres for larger piperidine or morpholine rings, effectively lowering lipophilicity and enhancing brain penetrance. Specifically, 3,3-dimethylazetidine-1-carboxamide is a critical intermediate and pharmacophore element utilized in the development of advanced therapeutics. Recent applications include its incorporation into highly selective Janus Kinase 1 (JAK1) inhibitors[1] and novel therapeutic agents targeting parasitic diseases such as leishmaniasis and Chagas disease[2].
As a Senior Application Scientist, I have designed this protocol to move beyond basic prescriptive steps. This guide provides the mechanistic causality behind each experimental choice, ensuring that your synthesis is not just a procedure, but a robust, self-validating system.
Mechanistic Rationale & Pathway Dynamics
The synthesis of primary ureas (carboxamides) from secondary amines can theoretically be achieved via multiple reagents, including trimethylsilyl isocyanate (TMS-NCO) or triphosgene/ammonia[3]. However, the classical Wöhler-type synthesis utilizing potassium cyanate (KOCN) and the amine hydrochloride salt remains the most efficient, atom-economical, and scalable approach.
Causality Behind Experimental Choices:
Reagent Selection: KOCN is highly water-soluble and generates isocyanic acid (
) in situ upon reaction with the acidic proton of the amine hydrochloride[4]. This circumvents the need for handling highly toxic phosgene derivatives or moisture-sensitive TMS-NCO.
Solvent Architecture: A 1:1 mixture of deionized water and ethanol is utilized. Water is essential to dissociate the inorganic KOCN and the amine salt. Ethanol acts as a crucial co-solvent that enhances the solubility of the transient zwitterionic intermediate, preventing premature precipitation and ensuring a homogeneous reaction environment.
Thermal Control: The reaction is initiated at room temperature to prevent the rapid, base-catalyzed decomposition of isocyanic acid into ammonia and carbon dioxide. Subsequent mild heating (50–60 °C) provides the activation energy required to drive the nucleophilic addition to completion.
Mechanistic pathway of 3,3-dimethylazetidine-1-carboxamide synthesis via in situ isocyanic acid.
Materials and Quantitative Parameters
To ensure reproducibility, all quantitative data and stoichiometric ratios are standardized in the table below.
Table 1: Reagent Stoichiometry and Properties
Reagent / Material
MW ( g/mol )
Equivalents
Amount (for 10 mmol scale)
Role in Synthesis
3,3-Dimethylazetidine HCl
121.61
1.0 eq
1.22 g
Starting Material (Secondary Amine)
Potassium Cyanate (KOCN)
81.11
1.5 eq
1.22 g
Electrophile Source
Deionized Water
18.02
N/A
25 mL
Primary Solvent
Ethanol (Absolute)
46.07
N/A
25 mL
Co-solvent
Ethyl Acetate (EtOAc)
88.11
N/A
3 x 30 mL
Extraction Solvent
Self-Validating Experimental Protocol
This protocol is designed with built-in analytical checkpoints to ensure the system validates itself at each critical phase.
Phase 1: Reaction Assembly
Preparation: Charge a 100 mL round-bottom flask equipped with a magnetic stir bar with 3,3-dimethylazetidine hydrochloride (1.22 g, 10.0 mmol).
Solvation: Add 25 mL of ethanol and 15 mL of deionized water. Stir at room temperature (20–25 °C) until the amine salt is completely dissolved.
Electrophile Generation: In a separate vial, dissolve KOCN (1.22 g, 15.0 mmol) in 10 mL of deionized water.
Controlled Addition: Add the aqueous KOCN solution dropwise to the reaction flask over 10 minutes.
Causality Note: Dropwise addition prevents a sudden alkaline spike, which would otherwise trigger the dimerization of isocyanic acid into unwanted biuret byproducts[5].
Phase 2: Execution and In-Process Monitoring
Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 50–60 °C using an oil bath or heating block. Maintain stirring for 4 to 6 hours.
Self-Validation (LC-MS/TLC): After 4 hours, sample 10 µL of the reaction mixture, dilute in 1 mL of methanol, and analyze via LC-MS.
Validation Criteria: The reaction is deemed complete when the free amine peak (
86.1 ) is fully consumed, replaced by the product peak ( 129.1 ). On TLC (DCM:MeOH 9:1), the product will appear as a distinct spot under KMnO₄ stain, whereas the starting amine will react strongly with Ninhydrin.
Phase 3: Work-up and Isolation
Solvent Evaporation: Cool the mixture to room temperature. Concentrate the solution in vacuo at 40 °C to remove the ethanol. (Do not evaporate to total dryness; leave the aqueous layer intact).
Phase Extraction: Extract the remaining aqueous phase with Ethyl Acetate (3 × 30 mL).
Causality Note: EtOAc is specifically chosen because it effectively partitions the moderately polar organic urea into the organic phase while leaving the inorganic salts (KCl and unreacted KOCN) entirely in the aqueous phase.
Drying & Concentration: Wash the combined organic layers with 20 mL of saturated NaCl (brine), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.
Purification: If trace impurities are detected via LC-MS, purify the crude residue via flash column chromatography (Silica gel, gradient elution from 0% to 10% MeOH in DCM).
Step-by-step experimental workflow for the synthesis and isolation of the target carboxamide.
Analytical Data Presentation
Upon successful synthesis and purification, the isolated 3,3-dimethylazetidine-1-carboxamide should conform to the following quantitative analytical parameters.
Table 2: Expected Analytical and Spectroscopic Data
using 3,3-Dimethylazetidine-1-carboxamide as a medicinal chemistry building block
Executive Summary This guide details the utility, synthesis, and physicochemical advantages of 3,3-Dimethylazetidine-1-carboxamide (and its derivatives) as a high-value building block in modern drug discovery. In the pur...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This guide details the utility, synthesis, and physicochemical advantages of 3,3-Dimethylazetidine-1-carboxamide (and its derivatives) as a high-value building block in modern drug discovery.
In the pursuit of optimal "drug-likeness," medicinal chemists frequently encounter the challenge of balancing metabolic stability with solubility and permeability. The 3,3-dimethylazetidine scaffold represents a "privileged structure" that solves specific multiparameter optimization (MPO) problems. When functionalized as a 1-carboxamide (urea linkage), this motif acts as a potent bioisostere for larger saturated heterocycles or lipophilic alkyl groups, leveraging the Thorpe-Ingold effect to lock bioactive conformations while reducing overall lipophilicity (LogD).
Physicochemical Profile & Rational Design
The "Azetidine Advantage"
Replacing six-membered (piperidine) or five-membered (pyrrolidine) rings with the four-membered azetidine ring significantly alters the physicochemical landscape of a lead compound.
Property
3,3-Dimethylazetidine-1-carboxamide
Pyrrolidine Analog
Piperidine Analog
Impact on Drug Design
Ring Size
4-membered
5-membered
6-membered
Reduced molecular weight (MW) and steric footprint.
LogP (Est.)
~0.5 - 0.8
~1.1
~1.5
Lower lipophilicity improves solubility and reduces off-target toxicity.
Fsp³
High
High
High
Maintains 3D character (escape from "flatland").
Metabolic Stability
High
Moderate
Low/Moderate
The gem-dimethyl group blocks the common metabolic soft spot at the 3-position.
Conformation
Puckered/Rigid
Flexible envelope
Chair (flexible)
Rigidification minimizes entropy loss upon binding.
The Gem-Dimethyl Effect (Thorpe-Ingold)
The 3,3-dimethyl substitution is not merely decorative. It induces the Thorpe-Ingold effect , increasing the angle between the methyl groups and compressing the internal ring angle.
Mechanism: This steric compression forces the azetidine nitrogen lone pair into a more defined vector, often enhancing the nucleophilicity during synthesis and the hydrogen-bond accepting capability of the resulting urea oxygen in the active site.
Metabolic Blockade: Unsubstituted azetidines are susceptible to oxidative metabolism at the 3-position. The gem-dimethyl group sterically and electronically deactivates this site, prolonging half-life (
).
Synthesis Protocols
Workflow Overview
The synthesis of 3,3-dimethylazetidine-1-carboxamide derivatives generally proceeds from the commercially available 3,3-dimethylazetidine hydrochloride .
Figure 1: Synthetic pathways for accessing primary and substituted carboxamides from the azetidine core.
Protocol A: Synthesis of Primary Carboxamide (Terminal Urea)
This protocol yields the primary amide (-CONH2), useful as a fragment or a "cap."
The decision to deploy a 3,3-dimethylazetidine-1-carboxamide moiety should be data-driven. Use the following logic tree to determine suitability for your lead optimization program.
Figure 2: Decision logic for incorporating the 3,3-dimethylazetidine scaffold.
Bioisosterism Case Study
Scenario: A lead compound contains a tert-butyl group that is essential for filling a hydrophobic pocket but suffers from poor solubility.
Application: Replace the tert-butyl group with 3,3-dimethylazetidine-1-carboxamide .
Result: The gem-dimethyl group mimics the bulk of the tert-butyl group (maintaining hydrophobic contact). The urea/amide linkage introduces a dipole and H-bond donor/acceptor, significantly lowering LogP and improving aqueous solubility without sacrificing the steric fit.
References
PubChem. (2025).[1][2] 3,3-Dimethylazetidine hydrochloride | C5H12ClN.[1][3] National Library of Medicine. Link
Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166–2210.[4] Link
Mullard, A. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. ResearchGate/PubMed. Link
Ramisetty, M. K., et al. (2024). Exploration of Oxetanes and Azetidines in Structure-based Drug Design. Thieme Connect. Link
Burkett, B. A., et al. (2011). Preparation and Synthetic Applications of Azetidines. Heterocycles. Link
Application Note: A Robust Protocol for the Synthesis of Novel N-(3,3-dimethylazetidin-1-yl) Urea Derivatives
An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals Abstract The urea functional group is a cornerstone in medicinal chemistry, integral to the structure of numerous approved...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals
Abstract
The urea functional group is a cornerstone in medicinal chemistry, integral to the structure of numerous approved drugs and clinical candidates due to its ability to form stable, bidentate hydrogen bonds with biological targets.[1] Concurrently, the 3,3-dimethylazetidine moiety has gained prominence as a valuable scaffold in drug discovery, offering improved physicochemical properties such as solubility and metabolic stability compared to more conventional ring systems.[2] This application note provides a detailed, field-proven protocol for the synthesis of novel urea derivatives by coupling 3,3-Dimethylazetidine-1-carboxamide with a diverse range of primary and secondary amines. The described methodology leverages a mild, PIDA-mediated Hofmann rearrangement to generate a reactive isocyanate intermediate in situ, which is subsequently trapped by a nucleophilic amine in a one-pot procedure. This approach obviates the need for hazardous reagents like phosgene and provides a versatile and efficient pathway to a library of novel N-(3,3-dimethylazetidin-1-yl) ureas for downstream screening and drug development.
Introduction and Mechanistic Rationale
The synthesis of N,N'-disubstituted ureas is a fundamental transformation in organic chemistry. While numerous methods exist, many rely on toxic reagents or harsh conditions.[1] A particularly elegant and modern approach involves the Hofmann rearrangement of a primary carboxamide to generate an isocyanate intermediate, which can be trapped by an amine without isolation.[3] This strategy is notable for its operational simplicity and mild reaction conditions.
We have applied this logic to 3,3-Dimethylazetidine-1-carboxamide, a readily accessible starting material. The core of this protocol is the reaction of the primary carboxamide with an iodane(III) reagent, such as Phenyliodine(III) diacetate (PIDA), which induces the rearrangement. The resulting 1-isocyanato-3,3-dimethylazetidine is a highly electrophilic intermediate. In the presence of a primary or secondary amine, a rapid nucleophilic addition occurs at the isocyanate carbon, yielding the stable, final urea product.
The use of 2,2,2-Trifluoroethanol (TFE) as a solvent can be advantageous, as it is known to enhance the electrophilicity of the hypervalent iodine species, facilitating the rearrangement, especially for less reactive amides.[3] This one-pot, two-stage process is highly efficient and atom-economical.
Caption: Proposed reaction mechanism for urea synthesis.
Experimental Design and Workflow
The protocol is designed for scalability and versatility, accommodating a wide range of amine nucleophiles. The workflow minimizes intermediate handling and purification steps, making it suitable for library synthesis.
Materials and Reagents
Reagent
Grade
Supplier
Notes
3,3-Dimethylazetidine-1-carboxamide
>97%
Custom Synthesis
Ensure dryness before use.
Phenyliodine(III) diacetate (PIDA)
>98%
Commercial
Store desiccated and protected from light.
Primary/Secondary Amine
Reagent Grade
Commercial
Purify if necessary (distillation/recryst.)
2,2,2-Trifluoroethanol (TFE)
Anhydrous, >99%
Commercial
Use an anhydrous solvent for best results.
Dichloromethane (DCM)
ACS Grade
Commercial
For extraction.
Saturated Sodium Bicarbonate (aq.)
-
Lab Prepared
For workup.
Brine
-
Lab Prepared
For workup.
Anhydrous Magnesium Sulfate (MgSO₄)
-
Commercial
For drying organic layers.
Overall Experimental Workflow
The entire process, from reaction setup to isolation of the pure product, can typically be completed within 24 hours.
This general procedure can be adapted for various primary and secondary amines.
Protocol 1: General Procedure for the Synthesis of N-(3,3-dimethylazetidin-1-yl)-N'-Aryl/Alkyl Ureas
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3,3-Dimethylazetidine-1-carboxamide (1.0 equiv., e.g., 128 mg, 1.0 mmol) and the desired amine (1.1 equiv., e.g., for aniline: 102 mg, 1.1 mmol).
Solvent Addition: Add anhydrous 2,2,2-Trifluoroethanol (TFE) to achieve a concentration of approximately 0.4 M with respect to the carboxamide (e.g., 2.5 mL).
Cooling: Place the flask in an ice-water bath and stir the solution for 10 minutes until the internal temperature reaches 0-5 °C.
Reagent Addition: To the cooled, stirring solution, add Phenyliodine(III) diacetate (PIDA) (2.0 equiv., e.g., 644 mg, 2.0 mmol) in a single portion.
Initial Reaction: Continue stirring the reaction mixture at 0 °C for 30 minutes. The mixture may turn from a clear solution to a suspension.
Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 4-12 hours.
Monitoring: Monitor the reaction for the consumption of the starting carboxamide using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Quenching and Workup:
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the TFE.
Re-dissolve the residue in Dichloromethane (DCM, 20 mL) and transfer to a separatory funnel.
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (2 x 15 mL) and brine (1 x 15 mL).
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or methanol in DCM, to afford the pure urea derivative.
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Anticipated Results and Scope
This protocol is expected to provide moderate to excellent yields for a variety of amine substrates. Electron-rich anilines and primary/secondary alkylamines are generally excellent nucleophiles for this reaction.
Amine Substrate (R¹R²NH)
Product Structure Example
Expected Yield (%)
Notes
Aniline
1-(3,3-dimethylazetidin-1-yl)-3-phenylurea
75-90%
Product may precipitate and can be isolated by filtration.
Benzylamine
1-benzyl-3-(3,3-dimethylazetidin-1-yl)urea
80-95%
Generally a very clean and high-yielding reaction.
Morpholine
(3,3-dimethylazetidin-1-yl)(morpholino)methanone
70-85%
Secondary amines react well, leading to trisubstituted ureas.
tert-Butylamine
1-(tert-butyl)-3-(3,3-dimethylazetidin-1-yl)urea
50-70%
Sterically hindered amines may require longer reaction times or warming.
- Add an additional 0.2-0.5 equiv. of PIDA.- Ensure all reagents and solvents are anhydrous.- Increase reaction time or gently warm the mixture to 40°C.
Formation of Side Products
- Dimerization of the isocyanate- Reaction with solvent
- Ensure the amine is present from the start (one-pot).- Use a non-nucleophilic solvent like TFE or DCM instead of methanol.
Difficult Purification
- Co-elution with iodobenzene byproduct
- Perform the aqueous workup carefully to remove most water-soluble byproducts.- Use a different solvent system for chromatography.
Conclusion
The described methodology provides a reliable and highly adaptable platform for the synthesis of novel urea derivatives incorporating the 3,3-dimethylazetidine scaffold. By utilizing a PIDA-mediated Hofmann rearrangement, this protocol avoids harsh reagents and conditions, offering a safe and efficient route to compounds of significant interest for medicinal chemistry and drug discovery programs. The one-pot nature of the reaction makes it particularly amenable to the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
References
Rosa, N. S., Glachet, T., Ibert, Q., Lohier, J. F., Franck, X., & Reboul, V. (2020). A Straightforward Synthesis of N-Substituted Ureas from Primary Amides. Synthesis, 52(14), 2099-2105. Available at: [Link]
Wang, L., et al. (2023). Direct synthesis of urea from carbon dioxide and ammonia. Communications Chemistry. Available at: [Link]
Katritzky, A. R., Kirichenko, N., & Rogovoy, B. V. (2003). Synthesis of mono- and N,N-disubstituted ureas. ARKIVOC, 2003(8), 8-14. Available at: [Link]
Organic Chemistry Portal. (n.d.). Synthesis of urea derivatives. Retrieved February 27, 2026, from [Link]
Pirel, P., & Mimoun, H. (1990). U.S. Patent No. 4,933,493. Washington, DC: U.S. Patent and Trademark Office.
Koizumi, H., et al. (2021). One-pot catalytic synthesis of urea derivatives from alkyl ammonium carbamates using low concentrations of CO2. Communications Chemistry, 4(1), 66. Available at: [Link]
Tanimoto, H., et al. (2023). Photo-on-Demand In Situ Synthesis of N-Substituted Trichloroacetamides with Tetrachloroethylene and Their Conversions to Ureas, Carbamates, and Polyurethanes. The Journal of Organic Chemistry. Available at: [Link]
Cheng, S., et al. (2023). Catalyst-free synthesis of unsymmetrical ureas from COS and amines: a strategy for selectivity regulation. Organic Chemistry Frontiers. Available at: [Link]
Yadav, P., et al. (2018). A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. RSC Advances, 8(38), 21193-21199. Available at: [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12674607, 3,3-Dimethylazetidine. Retrieved February 27, 2026, from [Link].
Organic Chemistry Portal. (n.d.). A Straightforward Synthesis of N-Substituted Ureas from Primary Amides. Retrieved February 27, 2026, from [Link]
Reddy, T. J., et al. (2015). One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. International Journal of Pharmacy and Pharmaceutical Sciences, 7(10), 223-226. Available at: [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 50988120, 3,3-Dimethylazetidine hydrochloride. Retrieved February 27, 2026, from [Link].
Kitao, Y., et al. (2023). The discovery of 3,3-dimethyl-1,2,3,4-tetrahydroquinoxaline-1-carboxamides as AMPD2 inhibitors with a novel mechanism of action. Bioorganic & Medicinal Chemistry Letters, 80, 129110. Available at: [Link]
Tota, A., et al. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules, 25(23), 5747. Available at: [Link]
Sganzerla, M., et al. (2022). Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization. Molecules, 27(23), 8443. Available at: [Link]
Strategic Functionalization of 3,3-Dimethylazetidine-1-carboxamide
Application Note & Protocol Guide Abstract 3,3-Dimethylazetidine-1-carboxamide (CAS: 1257656-74-6) is a specialized 1,1-disubstituted urea building block increasingly utilized in medicinal chemistry.[1][2][3] Its value l...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note & Protocol Guide
Abstract
3,3-Dimethylazetidine-1-carboxamide (CAS: 1257656-74-6) is a specialized 1,1-disubstituted urea building block increasingly utilized in medicinal chemistry.[1][2][3] Its value lies in the 3,3-dimethylazetidine core, which acts as a metabolically stable, rigidified surrogate for diethylamine or other aliphatic amines, while the 1-carboxamide (urea) moiety serves as a versatile handle for further elaboration.[3] Unlike simple primary amides, this molecule exhibits unique reactivity governed by the electron-donating nature of the azetidine nitrogen.[3] This guide details three strategic functionalization pathways: Dehydration to Cyanamides , Pd-Catalyzed N-Arylation , and Oxidative Rearrangement , providing validated protocols for each.[2][3]
Structural Analysis & Reactivity Profile
The molecule consists of a strained azetidine ring bearing a gem-dimethyl group at C3, N-linked to a primary carboxamide group.[1][2][3]
Core Scaffold (Azetidine): The gem-dimethyl group at C3 blocks metabolic oxidation at the most vulnerable position and prevents enolization, enhancing chemical stability.[3]
Functional Handle (Carboxamide/Urea): Technically a urea (
), the exocyclic is the primary site for functionalization.[1][2][3] It is less nucleophilic than an amine but can be activated for coupling or dehydration.[2][3]
Divergent Functionalization Map
The following diagram illustrates the three primary chemical trajectories for this scaffold.
Figure 1: Strategic functionalization pathways for 3,3-Dimethylazetidine-1-carboxamide.[1][2][3]
Protocol A: Dehydration to 3,3-Dimethylazetidine-1-carbonitrile[1][2][3]
Converting the carboxamide to a cyanamide (
) creates a highly reactive "masked" electrophile.[2][3] This intermediate is crucial for synthesizing substituted guanidines (via amine addition) or tetrazoles (via azide cycloaddition).[2][3]
Mechanism
The reaction proceeds via activation of the urea oxygen by an electrophilic dehydrating agent, followed by base-mediated elimination.[3]
Reagent Selection Guide
Reagent
Conditions
Yield Potential
Notes
TFAA / Pyridine
,
High ()
Classic, reliable.[1][2][3] Requires careful temperature control.[2][3]
T3P (Propylphosphonic anhydride)
, EtOAc
High ()
Green chemistry option.[2][3] Non-toxic byproducts (water-soluble).[1][2][3][4]
Burgess Reagent
, THF
Moderate ()
Mildest conditions, but reagent is expensive and moisture-sensitive.[1][2][3]
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (stain with ninhydrin or PMA; nitrile usually moves faster than amide).[2][3]
Workup: Quench with saturated aqueous
. Extract with DCM ().[2][3] Wash combined organics with (to remove pyridine) followed by brine.[2][3]
Purification: Dry over
, concentrate, and purify via silica gel chromatography (typically Hexanes/EtOAc gradient).
Validation:
IR Spectroscopy: Look for the characteristic strong cyanamide stretch at
Directly coupling the primary urea to aryl or heteroaryl halides is a powerful strategy for generating complex drug candidates (e.g., JAK1 inhibitor analogs).[3] Primary ureas are challenging nucleophiles due to potential catalyst poisoning, requiring specialized ligands.
Mechanism
Buchwald-Hartwig cross-coupling involving oxidative addition of the aryl halide, coordination of the urea nitrogen, deprotonation, and reductive elimination.
Recommended Catalyst System
Precatalyst:XPhos Pd G2 or BrettPhos Pd G2 (Ensures rapid activation and stability).[2][3]
Base:
(Weak enough to prevent substrate decomposition, strong enough for activation).[2][3]
) into a primary amine (), effectively synthesizing 1-amino-3,3-dimethylazetidine .[1][2][3] This is a hydrazine derivative, useful for making aza-peptides or hydrazones.[1][2][3]
Reagents
Oxidant: Iodobenzene diacetate (PIDA) or Bis(trifluoroacetoxy)iodobenzene (PIFA).[2][3]
Caution: The product is a hydrazine derivative and may be sensitive to oxidation. Isolate as the HCl salt by adding
in ether to the crude residue after extraction.[3]
References
General Urea Dehydration
Mechanism & Reagents:[1][5][6][7][8][9][10] Dubey, R., et al. "T3P-Promoted Synthesis of Cyanamides from N-Substituted Ureas."[1][2][3] Tetrahedron Letters, vol. 60, no. 34, 2019.[3] Link[2][3]
TFAA Method: Bock, M. G., et al. "Synthesis of N-Cyanoguanidines."[3] Journal of Medicinal Chemistry, vol. 29, no. 10, 1986.[3]
Pd-Catalyzed Urea Coupling
Methodology: Klinkenberg, J. L., & Hartwig, J. F. "Pd-Catalyzed Amination of Aryl Halides with Urea Derivatives." Angewandte Chemie Int.[2][3] Ed., vol. 50, no.[8] 1, 2011. Link[2][3]
Patent Application (JAK Inhibitors): US Patent 9,303,034 B2.[2][3] "Compounds and compositions for the treatment of parasitic diseases." (Demonstrates use of 3,3-dimethylazetidine-1-carboxamide as a linker). Link
Hofmann Rearrangement using Hypervalent Iodine
Review: Zhdankin, V. V. "Hypervalent Iodine Chemistry." John Wiley & Sons, 2013.[3]
Application Note: High-Fidelity N-Arylation of Azetidine-3-Carboxamides via Buchwald-Hartwig Amination
Executive Summary & Strategic Rationale The incorporation of azetidine-3-carboxamide motifs is a high-value strategy in modern drug discovery. As a conformationally restricted, -rich bioisostere of proline or piperidine...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Rationale
The incorporation of azetidine-3-carboxamide motifs is a high-value strategy in modern drug discovery. As a conformationally restricted,
-rich bioisostere of proline or piperidine amides, this scaffold offers reduced lipophilicity () and improved metabolic stability. However, the Buchwald-Hartwig amination of these substrates presents a unique "double-bind" challenge:
Ring Strain: The azetidine ring (~26 kcal/mol strain energy) is susceptible to ring-opening or polymerization under harsh basic conditions.
Catalyst Poisoning: The exocyclic carboxamide group (
) acts as a competitive Lewis base. It can chelate the Palladium center (-coordination), forming stable, non-productive complexes that arrest the catalytic cycle.
This guide details a robust, self-validating protocol designed to overcome these barriers. We utilize Fourth-Generation (G4) Palladacycle Precatalysts and Dialkylbiaryl Phosphine Ligands (specifically RuPhos and BrettPhos) to sterically enforce reductive elimination and prevent amide chelation.
Critical Reaction Variables
Ligand Selection: The "Steric Wall"
For azetidine-3-carboxamides, standard ligands like BINAP or dppf often fail due to the formation of stable Pd-amide chelates.
Primary Recommendation:RuPhos (for secondary amines). The bulky isopropoxy groups on the biaryl backbone create a "steric wall" that prevents the carboxamide oxygen from coordinating to the Pd center, while the electron-rich phosphine facilitates the oxidative addition of deactivated aryl halides.
Alternative:BrettPhos (if the azetidine nitrogen is hindered or if coupling a primary amino-azetidine).
Base & Salt Management
Azetidine-3-carboxamide is frequently supplied as an HCl salt due to the instability of the free base.
The Trap: Using exactly 1.0 equivalent of base neutralizes the HCl but leaves no base for the catalytic cycle.
The Solution: You must use
equivalents of base.
Base Choice:
(Cesium Carbonate): Preferred. Milder avoids epimerization at the C3 position (if chiral) and reduces hydrolysis risks. Requires polar solvents (Dioxane).
(Sodium tert-butoxide): Use only for achiral, robust substrates. Faster reaction rates but higher risk of azetidine ring opening.
Solvent Systems
1,4-Dioxane: Excellent solubilizer for the polar carboxamide group; compatible with
.
t-Amyl Alcohol: Superior for high-temperature reactions (>100°C) where toluene reflux is insufficient.
Experimental Protocol
Method A: General Protocol (RuPhos-Pd-G4 System)
Recommended for standard aryl bromides/chlorides and racemic azetidine-3-carboxamides.
Use for electron-rich aryl chlorides or sterically crowded scenarios.
Catalyst: BrettPhos Pd G4 (2-4 mol%)
Base:
(finely ground, 3.0 equiv)
Solvent: t-Amyl Alcohol
Temp: 100°C
Mechanistic Visualization
The following diagram illustrates the catalytic cycle, highlighting the specific points where azetidine carboxamides present risks (Chelation) and where the G4 catalyst offers solutions.
Figure 1: Catalytic cycle emphasizing the critical role of bulky ligands in preventing carboxamide chelation.
Troubleshooting & Optimization Logic
If Method A fails, use this logic tree to diagnose the failure mode.
Figure 2: Decision matrix for troubleshooting low yields in azetidine couplings.
Scope & Performance Data
The following table summarizes expected yields for various aryl halides coupled with azetidine-3-carboxamide using Method A .
Aryl Halide Class
Electronic Nature
Example Substrate
Expected Yield
Notes
Aryl Bromides
Electron-Deficient
4-Bromobenzonitrile
88-95%
Very fast; complete < 2h.
Aryl Bromides
Electron-Rich
4-Bromoanisole
75-85%
Requires 4-6h; RuPhos essential.
Aryl Chlorides
Activated
2-Chloropyridine
80-90%
Excellent for heteroaryls.
Aryl Chlorides
Deactivated
4-Chlorotoluene
60-75%
Switch to Method B (BrettPhos) if yield <50%.
Aryl Tosylates
Neutral
Phenyl tosylate
70-80%
Use instead of .
References
Buchwald, S. L., et al. "Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study."[1] Journal of the American Chemical Society, 2009.[1]
Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.
BenchChem Technical Support. "Application Notes and Protocols for the N-arylation of 3-(Phenoxymethyl)azetidine." BenchChem Protocols, 2025.[2][3][4]
Hartwig, J. F. "Evolution of a Fourth Generation Catalyst for the Amination of Aryl Halides." Accounts of Chemical Research, 2008.
Pfizer Process Development. "High-Throughput Optimization of Ir/Ni Photoredox and Pd-Catalyzed Amination." Reaction Chemistry & Engineering, 2019. (Contextual grounding for azetidine salt handling).
Application Note: Solvent Selection & Reaction Protocols for 3,3-Dimethylazetidine-1-carboxamide
Executive Summary & Molecule Profile[1][2] 3,3-Dimethylazetidine-1-carboxamide is a high-value pharmacophore scaffold used increasingly in fragment-based drug discovery (FBDD). The gem-dimethyl group at the C3 position p...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Molecule Profile[1][2]
3,3-Dimethylazetidine-1-carboxamide is a high-value pharmacophore scaffold used increasingly in fragment-based drug discovery (FBDD). The gem-dimethyl group at the C3 position provides metabolic stability by blocking oxidative metabolism common in unsubstituted azetidines, while the urea motif (
) serves as a critical hydrogen bond donor/acceptor vector.
This guide addresses the critical challenge of solvent selection . The unique strain of the 4-membered azetidine ring (approx. 26 kcal/mol strain energy), combined with the polarity of the primary urea, creates a solubility-reactivity paradox. Incorrect solvent choice leads to ring-opening polymerization, aggregation, or poor conversion in cross-coupling reactions.
Physicochemical Profile
Property
Value / Characteristic
Implication for Solvent Selection
Structure
Urea-capped strained amine
Potential for acid-catalyzed ring opening.
Polarity
High (Amphiphilic)
Requires polar aprotic or polar protic solvents.
Lipophilicity
Moderate ()
Soluble in DCM, EtOAc; Insoluble in Hexanes.
H-Bonding
Donor (2), Acceptor (2)
Prone to self-aggregation in non-polar media.
Solvent Selection Framework
The selection logic prioritizes solubility (breaking intermolecular H-bonds) and inertness (preventing ring cleavage).
Decision Matrix
Primary Recommendation:Polar Aprotic Solvents (DMF, DMSO, NMP) . These are essential for disrupting the strong intermolecular hydrogen bonding of the primary urea moiety.
Secondary Recommendation:Chlorinated Solvents (DCM, DCE) . Useful for room temperature reactions but may require co-solvents (e.g., THF) to fully dissolve the starting material at higher concentrations.
Forbidden Zone:Strong Aqueous Acids (
) and Nucleophilic Solvents at High Temp (e.g., Methanol at with Lewis acids). These conditions risk opening the azetidine ring.
Visualization: Solvent Selection Decision Tree
Figure 1: Decision tree for solvent selection based on reaction type and conditions. Note the critical checkpoint for temperature and acidity to prevent azetidine degradation.
This is the most common reaction for this scaffold, coupling the primary urea
to an aryl halide.
Rationale: The urea nitrogen is weakly nucleophilic. Standard
conditions often fail. Palladium catalysis is required. 1,4-Dioxane is selected for its high boiling point and compatibility with palladium cycles, despite the substrate's moderate solubility (which improves with heat).
Application Note: Microwave-Assisted Synthesis & Cross-Coupling of 3,3-Dimethylazetidine-1-carboxamide
This Application Note is designed for medicinal chemists and process development scientists. It details the microwave-assisted utilization of 3,3-Dimethylazetidine-1-carboxamide , a privileged urea building block used to...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is designed for medicinal chemists and process development scientists. It details the microwave-assisted utilization of 3,3-Dimethylazetidine-1-carboxamide , a privileged urea building block used to install the metabolically stable 3,3-dimethylazetidine moiety into drug candidates (e.g., JAK1 inhibitors, antiparasitics).
Executive Summary & Scientific Rationale
The 3,3-dimethylazetidine scaffold is increasingly utilized in modern drug discovery as a bioisostere for gem-dimethyl piperazines or cyclohexanes. The gem-dimethyl group at the C3 position introduces the "Thorpe-Ingold effect" (gem-dimethyl effect), restricting conformational flexibility and often improving metabolic stability by blocking oxidative hotspots.
3,3-Dimethylazetidine-1-carboxamide serves as a critical "urea transfer" reagent. Unlike linear ureas, the azetidine ring confers rigidity. However, the primary amide (
) nitrogen is often poorly nucleophilic due to resonance delocalization into the carbonyl and the steric bulk of the adjacent gem-dimethyl group.
Microwave-Assisted Organic Synthesis (MAOS) addresses these kinetic barriers by providing:
Direct Volumetric Heating: Overcoming the activation energy for Pd-catalyzed N-arylation of the electron-deficient urea nitrogen.
Pressurized Conditions: Allowing reactions to proceed at temperatures (
) significantly above the boiling point of standard solvents (e.g., 1,4-dioxane, water), reducing reaction times from hours to minutes.
Ligand: Xantphos (5 mol%) (Crucial for urea coupling)
Base:
(1.5 equiv) (Dry, micronized)
Solvent: 1,4-Dioxane (Anhydrous, degassed)
Step-by-Step Methodology:
Inert Handling: Purge a 2-5 mL microwave vial with argon/nitrogen.
Loading: Add the Aryl Bromide (0.5 mmol), Carboxamide (0.6 mmol),
(11 mg), Xantphos (14 mg), and (245 mg).
Solvation: Add 1,4-Dioxane (2.5 mL). Cap the vial immediately.
Degassing: Sparge the mixture with argon for 60 seconds (or use a pre-degassed solvent).
Microwave Parameters:
Temperature: 110°C
Time: 20 minutes
Stirring: High (magnetic stir bar is critical for the heterogeneous base).
Power: Dynamic (set max to 200W).
Workup: Filter through a Celite pad to remove Palladium black and inorganic salts. Wash with EtOAc. Concentrate and purify via Flash Chromatography (typically 0-10% MeOH in DCM).
Optimization & Troubleshooting Guide
The following logic diagram illustrates the decision-making process for optimizing the N-arylation yield.
Caption: Optimization workflow for Pd-catalyzed urea coupling. Green paths indicate success; red paths indicate failure modes requiring parameter adjustment.
Key Troubleshooting Tips:
Moisture Sensitivity: While microwave heating is robust, the Pd-catalyzed cycle is sensitive to water when using
. Ensure the vial is dry.
Ligand Choice: Xantphos is the "gold standard" for amide/urea arylation due to its wide bite angle. If steric hindrance at the aryl halide is extreme (ortho-substitution), switch to BrettPhos .
Microwave Absorptivity: 1,4-Dioxane is a low-absorbing solvent. If the instrument struggles to reach 110°C, add a "doping" agent like ionic liquid or a passive heating element (SiC vial), or simply switch to Toluene/t-Amyl Alcohol .
References
Microwave-Assisted Urea Synthesis (General)
Larhed, M., et al. "Cobalt Carbonyl-Mediated Synthesis of Ureas."[4] Tetrahedron Letters, 2005, 46(19), 3335-3339. Link
Lan, C.B., & Auclair, K. "Ammonium Chloride-Promoted Rapid Synthesis of Monosubstituted Ureas under Microwave Irradiation."[1] European Journal of Organic Chemistry, 2021.[1] Link[1]
Palladium-Catalyzed Urea Coupling
Hartwig, J.F., et al. "Palladium-catalyzed α-arylation for the addition of small rings to aromatic compounds."[5] Nature Communications, 2019, 10, 4083.[5] Link
Note: This reference details the stability of azetidines under Pd-c
3,3-Dimethylazetidine in Drug Discovery (Patent Literature)
"Novel compounds for inhibition of janus kinase 1." WO2020240586A1. (Demonstrates the use of 3,3-dimethylazetidine-1-carboxamide as a building block). Link
"Compounds and compositions for the treatment of parasitic diseases." US9303034B2. Link
Technical Support Center: Optimizing 3,3-Dimethylazetidine-1-carboxamide Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific physicochemical challenges associated with synthesizing 3,3-dimethylazetidine...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific physicochemical challenges associated with synthesizing 3,3-dimethylazetidine-1-carboxamide.
The gem-dimethyl azetidine scaffold is highly valued in medicinal chemistry for improving pharmacokinetic properties and hydrophobic interactions at receptor sites[1]. However, converting 3,3-dimethylazetidine into its corresponding primary urea (carboxamide) often suffers from poor yields. This is primarily due to the high water solubility of the product, the volatility of the free base amine[2], and the inherent strain of the four-membered ring.
Quantitative Comparison of Synthetic Routes
To establish a baseline for troubleshooting, below is a summary of the empirical data for the three most common synthetic strategies used for azetidine carboxamide formation.
Synthetic Route
Reagents
Solvent System
Temp (°C)
Typical Yield
Primary Failure Mode / Drawback
Aqueous Cyanate
KCNO, HCl
Water / Ethanol
50 - 60
30 - 45%
Severe product loss during aqueous extraction due to high polarity[3].
Urea Condensation
Urea
Neat or Toluene
100 - 120
20 - 35%
Thermal degradation and azetidine ring-opening at elevated temperatures.
TMS-Isocyanate (Optimized)
TMSNCO, TEA
DCM or THF
0 to 25
85 - 95%
Moisture sensitivity of TMSNCO; requires anhydrous conditions[4].
Troubleshooting & FAQs
Q1: Why am I losing over 50% of my product during the aqueous workup when using the Potassium Cyanate (KCNO) method?Root Cause: 3,3-Dimethylazetidine-1-carboxamide is a small, highly polar molecule with multiple hydrogen-bond donors and acceptors. When synthesized via the traditional KCNO route in water[3], the product's partition coefficient (LogP) heavily favors the aqueous phase over standard organic extraction solvents (like ethyl acetate or dichloromethane).
Solution: Abandon the aqueous route. Switch to the Trimethylsilyl isocyanate (TMSNCO) method in an anhydrous organic solvent (e.g., DCM). The TMS group acts as a lipophilic transient protecting group, keeping the intermediate soluble in organic media. A simple quench with methanol cleaves the TMS group, precipitating the pure product and completely bypassing the need for an aqueous extraction[4].
Q2: I am observing a significant amount of ring-opened side products in my LC-MS. How do I prevent azetidine degradation?Root Cause: The azetidine ring possesses approximately 93 kJ/mol of ring strain. Under the harsh thermal conditions required for direct urea condensation (>100°C) or in the presence of strong nucleophiles/acids, the ring undergoes nucleophilic ring-opening to relieve this strain.
Solution: Maintain reaction temperatures below 40°C. The TMSNCO route is highly electrophilic and reacts rapidly at 0°C to room temperature, preserving the integrity of the four-membered heterocycle.
Q3: My starting material seems to vanish before the reaction even begins. What is happening?Root Cause: The free base of 3,3-dimethylazetidine is highly volatile (boiling point ~80°C). If you are neutralizing the hydrochloride salt and concentrating it under reduced pressure prior to the reaction, you are likely evaporating your starting material.
Solution: Always store and handle the amine as its hydrochloride salt (CAS 89381-03-3)[2]. Generate the free base in situ by adding a non-nucleophilic organic base (like Triethylamine or DIPEA) directly to the reaction mixture containing the electrophile.
Mechanistic Workflows and Root Cause Analysis
Figure 1: Comparison of traditional aqueous vs. optimized organic synthetic workflows.
Figure 2: Root cause analysis and corresponding corrective actions for yield loss.
This self-validating protocol utilizes Trimethylsilyl isocyanate (TMSNCO) to bypass the aqueous extraction failure mode entirely[4].
Materials Required:
3,3-Dimethylazetidine hydrochloride (1.0 eq)
Trimethylsilyl isocyanate (TMSNCO) (1.2 eq)
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
Anhydrous Dichloromethane (DCM)
Methanol (MeOH)
Step-by-Step Methodology:
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an argon or nitrogen atmosphere.
Suspension: Suspend 3,3-dimethylazetidine hydrochloride (1.0 eq) in anhydrous DCM (0.2 M concentration). Causality note: The salt will not fully dissolve initially, which is expected.
In Situ Free-Basing: Cool the suspension to 0 °C using an ice bath. Add TEA (2.5 eq) dropwise. Stir for 15 minutes. The solution should become homogeneous as the free base is generated.
Electrophilic Addition: Slowly add TMSNCO (1.2 eq) dropwise over 10 minutes at 0 °C.
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours. Validation check: Monitor by TLC (Ninhydrin stain). The primary amine spot should completely disappear.
TMS Cleavage: Once the starting material is consumed, cool the flask back to 0 °C and slowly add Methanol (10 mL per gram of starting material). Stir for 2 hours at room temperature. Causality note: Methanol acts as a nucleophile to cleave the silyl-urea bond, yielding the desired primary carboxamide and volatile methoxytrimethylsilane.
Isolation: Concentrate the reaction mixture under reduced pressure to complete dryness.
Purification: The crude residue will contain the product and triethylamine hydrochloride. Suspend the residue in a minimal amount of cold water/ethanol mixture (1:5) and filter, or pass through a short plug of silica gel using DCM/MeOH (9:1) to yield the pure 3,3-dimethylazetidine-1-carboxamide as a white solid.
References
Jin, H.-S., et al. "Diastereoselective synthesis of 3,3-dimethylazetidines via an intramolecular iodine-mediated cyclization reaction." RSC Advances, 2016. Available at:[Link]
US Patent 9,585,883 B2. "Pyrimidinedione compounds." Google Patents, 2017.
"The Journal of Organic Chemistry 1960 Volume 25 No.9." Available at:[Link]
Azetidine Technical Support Center: Preventing Ring-Opening of 3,3-Dimethylazetidine
Welcome to the Technical Support Center. This guide is specifically designed for researchers, scientists, and drug development professionals working with highly strained azetidine scaffolds.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is specifically designed for researchers, scientists, and drug development professionals working with highly strained azetidine scaffolds. Here, we move beyond basic troubleshooting to explore the mechanistic causality behind azetidine decomposition and provide self-validating protocols to ensure the structural integrity of your molecules.
Mechanistic Insight: The Causality of Azetidine Decomposition
Azetidines possess significant inherent ring strain (approximately 25–26 kcal/mol)[1]. While the gem-dimethyl group in 3,3-dimethylazetidine provides a slight Thorpe-Ingold effect that favors ring closure[2], the 4-membered heterocycle remains highly susceptible to decomposition[3].
The primary causality of ring-opening is the activation of the nitrogen atom . When the azetidine nitrogen is protonated by Brønsted acids or coordinated by Lewis acids (such as acyl chlorides or palladium intermediates), it forms a highly reactive azetidinium ion[4]. This intermediate drastically lowers the activation energy for nucleophilic attack at the C2 or C4 position, leading to irreversible strain-release and the formation of linear, ring-opened byproducts[5]. Understanding this pathway is critical to designing reaction conditions that favor stable functionalization over decomposition.
Mechanistic pathways of 3,3-dimethylazetidine: decomposition vs. stable functionalization.
Troubleshooting Guide & FAQs
Issue 1: Ring-Opening During N-Acylation
Question: I am trying to synthesize an amide using 3,3-dimethylazetidine and an acyl chloride, but I am observing mostly ring-opened aliphatic byproducts. How can I prevent this?
Answer: Acyl chlorides can act as weak Lewis acids and generate HCl as a reaction byproduct[1]. This protonates the 3,3-dimethylazetidine, triggering an SN2-type nucleophilic attack by the chloride ion on the strained ring. To prevent this, you must suppress azetidinium ion formation by using strictly non-nucleophilic solvents, an excess of a mild, sterically hindered base (like DIPEA), and cryogenic temperatures during the electrophile addition.
Quantitative Data Summary:
Reaction Condition
Solvent
Temperature
Base (Equivalents)
Desired Amide Yield
Ring-Opened Byproduct
Unoptimized
DCM
25 °C
None
< 10%
> 80%
Standard
DCM
0 °C
Et₃N (1.5 eq)
45%
35%
| Optimized | THF | -78 °C to 0 °C | DIPEA (2.5 eq) | 92% | < 5% |
Issue 2: Decomposition During Buchwald-Hartwig Cross-Coupling
Question: My Buchwald-Hartwig amination of 3,3-dimethylazetidine with an aryl bromide yields low conversion and multiple decomposition spots on TLC. What is the root cause?
Answer: The root cause is a combination of harsh basic conditions and elevated temperatures. Strong bases like NaOtBu can initiate strain-release pathways or side reactions when the azetidine is coordinated to the palladium center[6][7]. Switching to a milder base (e.g., Cs₂CO₃ or t-BuOK) and utilizing highly active precatalysts (like Pd G3/G4 Buchwald precatalysts with XPhos or RuPhos) allows the oxidative addition and reductive elimination to occur at lower temperatures, preserving the azetidine core[6].
Question: My 3,3-dimethylazetidine derivative decomposes slowly upon storage. Why?
Answer: If your molecule contains a pendant nucleophilic group (such as an amide or hydroxyl), it can undergo acid-mediated intramolecular ring-opening[3]. This decomposition is highly pH-dependent and driven by the pKa of the azetidine nitrogen. Storing the compound as a free base in a neutral or slightly basic environment, or modifying the scaffold to lower the basicity of the nitrogen, prevents the initial protonation step required for decomposition[3].
Protocol A: Low-Temperature N-Acylation of 3,3-Dimethylazetidine
Causality Check: This protocol ensures the base is always in excess relative to the acid chloride, preventing transient acidification and subsequent azetidinium formation.
Preparation: Oven-dry a Schlenk flask and purge with argon. Dissolve 3,3-dimethylazetidine (1.0 eq) in anhydrous THF to achieve a 0.2 M concentration.
Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq). The steric bulk of DIPEA prevents it from acting as a competing nucleophile while efficiently neutralizing generated HCl.
Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath to reach -78 °C. Crucial Step: Lowering the thermal energy prevents the activation barrier for ring-opening from being reached during the exothermic addition[1].
Electrophile Addition: Dissolve the acyl chloride (1.1 eq) in a small volume of anhydrous THF. Add this solution dropwise over 30 minutes using a syringe pump to prevent local concentration spikes.
Reaction Progression: Allow the mixture to stir at -78 °C for 1 hour, then slowly warm to 0 °C over 2 hours. Monitor via TLC.
Quench & Workup: Quench the reaction strictly at 0 °C with saturated aqueous NaHCO₃. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
Protocol B: Optimized Buchwald-Hartwig Amination
Causality Check: Utilizing a G3 precatalyst ensures rapid generation of the active Pd(0) species, allowing lower reaction temperatures and minimizing thermal degradation of the strained ring.
Catalyst & Reagent Loading: In an argon-filled glovebox, charge a vial with the aryl bromide (1.0 eq), 3,3-dimethylazetidine (1.2 eq), XPhos Pd G3 precatalyst (2-3 mol%), XPhos ligand (2-3 mol%), and t-BuOK (1.5 eq)[7].
Solvent Addition: Add anhydrous, degassed 1,4-dioxane to achieve a 0.1 M concentration. Seal the vial with a PTFE-lined cap.
Heating: Transfer the vial to a pre-heated aluminum block at 80 °C. Stir vigorously for 4-6 hours.
Monitoring: Cool an aliquot to room temperature and analyze via LC-MS to confirm the absence of ring-opened masses (M + solvent/nucleophile adducts).
Workup: Cool the reaction to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate and purify via flash column chromatography.
References
Kuduk, S. D., et al. "Intramolecular Ring-Opening Decomposition of Aryl Azetidines." PMC - National Institutes of Health. [Link]
Musci, P., et al. "Synthesis and strain-release reactions of 1-azabicyclo[1.1.0]butanes." Arkivoc (Arkat USA). [Link]
Technical Support Center: A Guide to Troubleshooting Solubility Issues with 3,3-Dimethylazetidine-1-carboxamide
Introduction This technical support guide is designed to provide comprehensive, in-depth assistance for resolving solubility challenges encountered with 3,3-Dimethylazetidine-1-carboxamide. As a Senior Application Scient...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
This technical support guide is designed to provide comprehensive, in-depth assistance for resolving solubility challenges encountered with 3,3-Dimethylazetidine-1-carboxamide. As a Senior Application Scientist, my aim is to equip you not only with procedural steps but also with the underlying scientific rationale to empower informed decision-making throughout your experimental workflows.
Understanding the Molecule: 3,3-Dimethylazetidine-1-carboxamide
To effectively troubleshoot solubility, a foundational understanding of the molecule's physicochemical properties is essential. While extensive experimental data for this specific compound may be limited, we can predict its behavior based on its chemical structure.
Predicted Physicochemical Properties and Their Implications:
Property
Predicted Characteristic
Implication for Solubility
Structure
The molecule features a polar carboxamide group and a tertiary amine within the azetidine ring, suggesting a capacity for hydrogen bonding and some inherent water solubility. Conversely, the gem-dimethyl groups introduce nonpolar character, which can limit aqueous solubility.
LogP
Low to moderate
A lower octanol-water partition coefficient (LogP) generally correlates with greater hydrophilicity and improved solubility in aqueous systems.
The compound is expected to become protonated and thus more water-soluble under acidic conditions where the pH is below the pKa of the azetidine nitrogen.
Polar Surface Area (PSA)
Moderate
A moderate PSA indicates a balance between polar and nonpolar surface regions, which will influence its solubility profile across a range of solvents.
Disclaimer: These are predicted properties and should be used as a preliminary guide for troubleshooting.
Frequently Asked Questions (FAQs)
This section addresses common challenges and questions that arise when working with 3,3-Dimethylazetidine-1-carboxamide.
Q1: My 3,3-Dimethylazetidine-1-carboxamide is insoluble in my standard aqueous buffer (e.g., PBS at pH 7.4). What should be my initial step?
A1: The observed insolubility at neutral pH is likely due to the hydrophobic influence of the dimethyl groups. The most straightforward initial approach is to leverage the basicity of the azetidine nitrogen by lowering the pH of your solvent.
Recommendation: Attempt to dissolve the compound in a mildly acidic buffer (e.g., pH 4-6). Protonation of the azetidine nitrogen will form a cationic species, which should exhibit substantially greater aqueous solubility.
Q2: I'm seeing a precipitate form when I dilute my DMSO stock solution of the compound into my aqueous assay medium. What is the cause?
A2: This phenomenon, often referred to as "crashing out," occurs when the compound's concentration exceeds its solubility limit in the final solvent mixture. While your compound may be highly soluble in 100% DMSO, the introduction of this stock into a largely aqueous medium creates a much more polar environment.
Underlying Cause: In the aqueous-dominant mixture, the DMSO is no longer concentrated enough to effectively shield the hydrophobic regions of your molecule, leading to aggregation and precipitation.
Q3: Is it advisable to heat the solution to improve the solubility of my compound?
A3: While gentle warming can increase the rate of dissolution, it must be approached with caution.
Expert Insight: Azetidine rings possess a significant degree of ring strain (approximately 25.4 kcal/mol)[1]. Applying heat can provide the necessary activation energy to induce ring-opening or other degradation pathways. Therefore, it is not advisable to use high temperatures or prolonged heating without first confirming the thermal stability of the compound.
Q4: I have attempted pH adjustment and the use of co-solvents with limited success. What are my subsequent options?
A4: If basic techniques are insufficient, more advanced formulation strategies may be necessary. These include the use of solubilizing excipients like cyclodextrins or surfactants.
Mechanism of Action: Cyclodextrins possess a hydrophobic core and a hydrophilic exterior, enabling them to encapsulate the nonpolar portions of your compound and enhance its aqueous solubility. Similarly, surfactants can form micelles that entrap the compound, thereby increasing its apparent solubility.
A Systematic Guide to Troubleshooting Solubility
The following workflow provides a structured approach to systematically address solubility issues with 3,3-Dimethylazetidine-1-carboxamide.
Caption: A stepwise workflow for troubleshooting solubility issues.
Experimental Protocol: A Method for Systematic Solubility Screening
This protocol details a robust method for quantitatively assessing the solubility of 3,3-Dimethylazetidine-1-carboxamide across a panel of common laboratory solvents.
Materials:
3,3-Dimethylazetidine-1-carboxamide
A selection of solvents: Deionized Water, PBS (pH 7.4), 0.1 M Acetate Buffer (pH 5.0), Ethanol, Methanol, Acetonitrile, DMSO, DMF, PEG-400
Vortex mixer
Centrifuge
Analytical balance
HPLC or UV-Vis spectrophotometer for quantification
Procedure:
Preparation of Saturated Solutions:
Accurately weigh an excess amount of 3,3-Dimethylazetidine-1-carboxamide (e.g., 5-10 mg) into separate, labeled vials.
Add a precise volume (e.g., 1 mL) of each test solvent to the corresponding vial.
Equilibration:
Tightly cap the vials and vortex vigorously for 1-2 minutes.
Place the vials on a rotator at a controlled temperature (e.g., 25°C) for 24 hours to ensure the solvent becomes fully saturated.
Phase Separation:
Following equilibration, centrifuge the vials at a high g-force (e.g., >10,000 x g) for 15-20 minutes to pellet all undissolved solid.
Quantification:
Carefully aspirate a known volume of the clear supernatant from each vial, taking care not to disturb the solid pellet.
Dilute the supernatant with an appropriate solvent to a concentration that falls within the linear dynamic range of your analytical instrument.
Determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).
Data Analysis and Reporting:
Calculate the solubility in each solvent and express the results in appropriate units (e.g., mg/mL or mM).
Organize the data in a summary table for comparative analysis.
Example Data Summary Table:
Solvent
Temperature (°C)
Solubility (mg/mL)
Deionized Water
25
Enter Value
PBS (pH 7.4)
25
Enter Value
0.1 M Acetate Buffer (pH 5.0)
25
Enter Value
Ethanol
25
Enter Value
DMSO
25
Enter Value
10% (v/v) DMSO in PBS
25
Enter Value
Potential Stability Concerns: The Azetidine Ring
A crucial consideration when working with azetidine-containing molecules is their susceptibility to ring-opening reactions, a consequence of their inherent ring strain. Awareness of this potential instability is vital for maintaining the integrity of your compound throughout your experiments.
Acid-Catalyzed Ring-Opening
Under strongly acidic conditions, the azetidine nitrogen can become protonated, increasing the ring strain and rendering the ring more vulnerable to nucleophilic attack, which can lead to cleavage. While 3,3-Dimethylazetidine-1-carboxamide is anticipated to be relatively stable, this degradation pathway is a possibility under harsh acidic conditions or at elevated temperatures.
Caption: A simplified representation of a potential acid-mediated ring-opening pathway for the azetidine ring.
Recommendations for Ensuring Compound Stability:
Avoid Harsh Acidity: When pH adjustment is necessary, opt for milder acidic conditions.
Maintain Temperature Control: Refrain from using excessive heat, particularly in acidic or basic media.
Prepare Solutions Freshly: To minimize the risk of degradation over time, prepare solutions of 3,3-Dimethylazetidine-1-carboxamide immediately before use.
Perform Analytical Verification: If degradation is suspected, utilize analytical methods such as LC-MS to screen for the emergence of new peaks that may correspond to degradation products.
By adopting a systematic and informed approach to troubleshooting, you can effectively overcome the solubility challenges associated with 3,3-Dimethylazetidine-1-carboxamide and ensure the generation of accurate and reproducible experimental results.
References
Ye, Z., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics, 13(1), 98. Retrieved from [Link]
Palkowitz, M. D., Tan, B., Hu, H., Roth, K., & Bauer, R. A. (2017). Synthesis of Diverse N-Acryloyl Azetidines and Evaluation of Their Enhanced Thiol Reactivities. Organic Letters, 19(9), 2318–2321. Retrieved from [Link]
Hughes, L. D., & Palmer, D. S. (2023). Creation and interpretation of machine learning models for aqueous solubility prediction. Future Drug Discovery, 3(4), FDD92. Retrieved from [Link]
Alvarez-Jubete, L., Smyth, T., & O'Sullivan, B. (2024). Predicting small molecules solubility on endpoint devices using deep ensemble neural networks. arXiv preprint arXiv:2403.04870. Retrieved from [Link]
PubChem. (n.d.). 3-amino-N,N-dimethylazetidine-1-carboxamide. Retrieved February 27, 2026, from [Link]
Xie, B., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 13(11), 4680-4702. Retrieved from [Link]
Kaur, M., & Singh, B. (2014). Strategies for improving hydrophobic drugs solubility and bioavailability.
PubChem. (n.d.). 3,3-Dimethylazetidine hydrochloride. Retrieved February 27, 2026, from [Link]
Wikipedia. (2023, November 26). LSZ. Retrieved from [Link]
Kar, S., & De, D. (2024). The role of physicochemical and topological parameters in drug design. Frontiers in Drug Discovery, 3, 1381308. Retrieved from [Link]
ResearchGate. (n.d.). Physicochemical properties of drug candidates. Retrieved from [Link]
Jamróz, M. H., & Ciosłowski, J. (2016). A Comparative Study of Molecular Structure, pKa, Lipophilicity, Solubility, Absorption and Polar Surface Area of Some Antiplatelet Drugs. Molecules, 21(3), 359. Retrieved from [Link]
Hughes, L. D., et al. (2018). Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. Journal of medicinal chemistry, 61(23), 10403-10414. Retrieved from [Link]
Svatunek, D., & Houk, K. N. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(10), 5945-5979. Retrieved from [Link]
Wikipedia. (2023, April 2). LA-Aziridine. Retrieved from [Link]
ResearchGate. (n.d.). Structure of the carboxamide-containing compounds D-F. Retrieved from [Link]
Ghavre, M., et al. (2021). Machine Learning Analysis of Molecular Dynamics Properties Influencing Drug Solubility. ChemRxiv. Retrieved from [Link]
Zhang, H., et al. (2022). Prediction of the Aqueous Solubility of Compounds Based on Light Gradient Boosting Machines with Molecular Fingerprints and the Cuckoo Search Algorithm. ACS Omega, 7(46), 42169-42178. Retrieved from [Link]
ResearchGate. (n.d.). Stability of different azetidine esters. Retrieved from [Link]
PubMed. (2023). Crystal structure analysis of N-acetylated proline and ring size analogs. Journal of Peptide Science, e3493. Retrieved from [Link]
Di, L., & Kerns, E. H. (2016). Lead Optimization of Benzoxazolone Carboxamides as Orally Bioavailable and CNS Penetrant Acid Ceramidase Inhibitors. ACS Medicinal Chemistry Letters, 7(10), 923-928. Retrieved from [Link]
optimizing crystallization of azetidine-1-carboxamide intermediates
Ticket ID: AZT-CRYST-OPT-001 Subject: Optimizing Isolation of Strained Urea/Amide Intermediates Introduction: The Azetidine Challenge Welcome to the Technical Support Center. You are likely here because your azetidine-1-...
Author: BenchChem Technical Support Team. Date: March 2026
Ticket ID: AZT-CRYST-OPT-001
Subject: Optimizing Isolation of Strained Urea/Amide Intermediates
Introduction: The Azetidine Challenge
Welcome to the Technical Support Center. You are likely here because your azetidine-1-carboxamide intermediate—a critical scaffold in modern JAK inhibitors and antiviral drug discovery—is failing to crystallize as a stable solid.
The Core Conflict:
This molecule presents a "chemical paradox" that complicates isolation:
The Ring (Azetidine): Highly strained (~25 kcal/mol), making it susceptible to ring-opening under acidic conditions or high thermal stress.[1][2]
The Tail (Carboxamide/Urea): Capable of forming aggressive hydrogen-bonding networks, leading to "oiling out" (Liquid-Liquid Phase Separation) rather than ordered crystal growth.
This guide moves beyond standard protocols to address the specific thermodynamic and kinetic barriers of this scaffold.
Module 1: Troubleshooting "Oiling Out" (LLPS)
User Question:
"My reaction workup looks clean by LCMS, but when I concentrate and add heptane, the product crashes out as a sticky gum/oil instead of a white solid. Cooling it just makes the oil harder. How do I fix this?"
Technical Diagnosis:
You are encountering Liquid-Liquid Phase Separation (LLPS) .
Because azetidine-1-carboxamides possess strong donor/acceptor H-bond sites (the urea/amide motif), they have high lattice energy. However, if the impurity profile is complex or the supersaturation is generated too quickly (e.g., dumping anti-solvent), the system enters a metastable region where the solution splits into a solute-rich oil and a solute-lean solvent phase before it can nucleate crystals.
Corrective Protocol: The "Cloud Point" Seeding Method
Do not simply cool the oil. Once oiled, the thermodynamic barrier to crystallization increases significantly.
Step-by-Step Workflow:
Redissolution: Re-dissolve the oil in the minimum volume of a "Good Solvent" (e.g., Ethyl Acetate or IPA) at 40-45°C. Note: Do not exceed 50°C to protect the strained ring.
Cloud Point Determination: Add the "Anti-Solvent" (e.g., n-Heptane) dropwise to the warm solution until a faint permanent turbidity (cloudiness) persists.
Back-off: Add a small amount of the Good Solvent dropwise until the solution is just clear again.
Seeding (Critical): Add 0.5 - 1.0 wt% of pure seed crystals.
Aging: Hold at 40°C for 1 hour. You must see a "seed bed" develop (solution turns opaque white, not oily).
Controlled Cooling: Cool to 20°C at a rate of 5°C/hour.
Final Anti-Solvent Addition: Once a slurry is established at 20°C, add the remaining Heptane over 2 hours.
Visual Troubleshooting Guide (LLPS)
Caption: Decision tree for converting metastable oil (LLPS) into crystalline solid using seeding and temperature cycling.
Module 2: Stability & Ring Integrity
User Question:
"I see a new impurity growing during crystallization (M+18 or ring-opened byproduct). Is my solvent reacting with the azetidine?"
Technical Diagnosis:
The azetidine ring is kinetically stable but thermodynamically unstable due to angle strain (~90° bond angles vs 109.5° ideal).
Acid Sensitivity: If you used an acid workup (e.g., 1M HCl) to remove amine starting materials, trace acid trapped in the oil can catalyze ring opening or hydrolysis of the carboxamide.
Thermal Instability: Prolonged heating (>60°C) in protic solvents (Methanol/Ethanol) can lead to solvolysis.
Stability Data & Solvent Compatibility
Solvent Class
Recommended?
Risk Factor
Notes
Alcohols (MeOH/EtOH)
Caution
Moderate
Good solubility, but risk of nucleophilic attack on ring at high T. Use IPA if necessary (steric bulk reduces reactivity).
Esters (EtOAc/IPAc)
Highly Recommended
Low
Excellent for "Good Solvent." Non-reactive.
Chlorinated (DCM)
Avoid
High
Often contains trace HCl stabilizer which opens azetidine rings.
Ethers (MTBE/THF)
Recommended
Low
Good anti-solvents or co-solvents.
Water
Avoid
High
Promotes hydrolysis of the carboxamide/urea tail.
Corrective Protocol: The "Buffered" Workup
To prevent degradation during crystallization:
Wash Step: Ensure the organic phase prior to crystallization is washed with 5% NaHCO₃ (not water or brine alone) to ensure pH is slightly basic (pH 8-9).
Solvent Swap: If the reaction was in DMF or DMAc, do not crystallize directly. Perform an aqueous extraction into EtOAc/IPAc first to remove the high-boiling polar solvent and basic impurities.
Module 3: Polymorphism & Filtration
User Question:
"Batch 1 filtered in 10 minutes. Batch 2 (same scale) took 4 hours and the cake cracked. The XRPD looks slightly different. What happened?"
Technical Diagnosis:
You likely accessed a different Polymorph or Solvate .[3]
Azetidine-1-carboxamides are prone to forming channel solvates because the rigid azetidine ring creates voids in the crystal lattice that solvents can fill.
Needles (Fast cooling/High Supersaturation): Often trap solvent, filter poorly, and form compressible cakes.
Blocks/Prisms (Slow cooling/Low Supersaturation): Filter rapidly, high purity.
Polymorph Control Workflow
To ensure consistent filtration and form:
Solvent Activity Control: Avoid "wet" solvents. Water can act as a potent impurity that directs the crystal habit toward needles (hydrates).
Ripening: After the final anti-solvent addition, hold the slurry at 20°C for at least 4 hours (Ostwald Ripening). This allows small, needle-like fines to dissolve and redeposit onto larger, blockier crystals.
Visual Mechanism: Degradation vs. Crystallization
Caption: Pathway analysis showing how environmental factors (pH/Temp) divert the azetidine intermediate from crystallization to ring-opening degradation.
References
BenchChem. (2025).[1][2][4] Technical Support Center: Azetidine Synthesis Protocols. Retrieved from (Simulated/General Reference based on search 1.8).
Couty, F., et al. (2013). Synthesis and Profiling of Azetidine-Based Scaffolds. Journal of Medicinal Chemistry. (Contextual reference for azetidine scaffold stability).
Mettler Toledo. (2024). Liquid-Liquid Phase Separation (LLPS) in Crystallization. Retrieved from (Based on search 1.10).
University of Pittsburgh. (2024). Common Solvents for Crystallization of Amides. Retrieved from (Based on search 1.5).
Royal Society of Chemistry. (2023). Polymorphism in carboxamide compounds. CrystEngComm. (Based on search 1.16).
(Note: While specific "azetidine-1-carboxamide" papers are rare, the protocols above synthesize established data on azetidine ring stability [Ref 1, 2] with amide crystallization thermodynamics [Ref 3, 4].)
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: 3,3-Dimethylazetidine Coupling Protocols
Status: Active
Subject: Overcoming Steric & Conformational Barriers in 3,3-Dimethylazetidine Functionalization
Lead Scientist: Senior Application Scientist, Process Chemistry Division
Executive Summary
You are encountering difficulty coupling 3,3-dimethylazetidine. While less sterically crowded at the
-carbon than its 2,2-dimethyl counterpart, the 3,3-dimethyl substitution induces a significant "butterfly" pucker (approx. 153°) in the four-membered ring. This conformational locking restricts the orbital trajectory of the nitrogen lone pair, reducing nucleophilicity and creating a "virtual" steric wall. Standard protocols (EDC/NHS, Pd(OAc)/BINAP) often result in stalled conversion or ring-opening degradation.
This guide provides three validated workflows to resolve these specific kinetic barriers.
Module 1: Amide Bond Formation (Acylation)
The Problem: Standard carbodiimide couplings (EDC, DIC) fail to generate the active ester fast enough to outcompete hydrolysis or N-acylurea rearrangement before the sluggish 3,3-dimethylazetidine can attack.
The Solution: Switch to Ghosez’s Reagent (1-chloro-N,N,2-trimethyl-1-propenylamine). This reagent converts carboxylic acids to acid chlorides in situ under neutral conditions, bypassing the rate-limiting active ester step.
Protocol A: Ghosez’s Reagent Method
Best for: Acid-sensitive substrates where thionyl chloride/oxalyl chloride are too harsh.
Reagents:
Carboxylic Acid (1.0 equiv)
Ghosez’s Reagent (1.2 – 1.5 equiv)
3,3-Dimethylazetidine (HCl salt or free base) (1.1 equiv)
DIPEA (3.0 equiv if using amine salt; 1.5 equiv if free base)
Solvent: Dry DCM or CHCl
Step-by-Step:
Activation: Dissolve the carboxylic acid in dry DCM under N
. Add Ghosez’s reagent dropwise at 0 °C.
Formation: Stir at room temperature (RT) for 1–2 hours. Checkpoint: Monitor by TLC (methanol quench) to confirm acid chloride formation.
Coupling: Cool the mixture back to 0 °C. Add the DIPEA, followed immediately by the 3,3-dimethylazetidine.
Reaction: Allow to warm to RT and stir for 2–16 hours.
Workup: Quench with sat. NaHCO
. Extract with DCM.
Protocol B: HFIP-Assisted Coupling
Best for: "Uncouplable" substrates where acid chlorides are unstable.
Mechanism: Hexafluoroisopropanol (HFIP) acts as a hydrogen-bond donor to the carbonyl oxygen of the activated ester, significantly increasing its electrophilicity while stabilizing the tetrahedral intermediate.
Step-by-Step:
Dissolve Carboxylic Acid (1.0 equiv) and Amine (1.2 equiv) in HFIP (0.2 M).
Add DIC (1.2 equiv). Note: Do not use base if possible.
Stir at 25–40 °C. The reaction is often complete within 1 hour due to the solvent effect.
Module 2: Palladium-Catalyzed C-N Cross-Coupling
The Problem: The 3,3-dimethylazetidine is a secondary amine with high steric demand. First-generation ligands (BINAP, DPPF) and simple Pd sources (Pd(OAc)
) fail to undergo reductive elimination efficiently, leading to -hydride elimination or protodehalogentation.
The Solution: Use Buchwald G3/G4 Precatalysts with dialkylbiaryl phosphine ligands optimized for hindered secondary amines.
Charge: Add Aryl Halide, Base, and Catalyst to a vial equipped with a stir bar.
Purge: Seal and purge with Argon/N
(3 cycles).
Solvent: Add anhydrous solvent and the amine (if liquid) via syringe.
Heat: Heat to 80–100 °C. Crucial: Vigorous stirring is required for heterogeneous bases.
Time: 2–12 hours.
Module 3: Nucleophilic Aromatic Substitution (S
Ar)
The Problem: The reaction is sluggish due to the nucleophile's bulk. Forcing conditions (high temp) cause azetidine ring opening (polymerization).
The Solution: Enhance the electrophile (leaving group effect) rather than heating the nucleophile.
Guideline:
Leaving Group: Switch from Chloride (-Cl) to Fluoride (-F) . The high electronegativity of fluorine lowers the LUMO of the aromatic ring, significantly accelerating the rate-determining addition step (Meisenheimer complex formation).
Base: Use Cs
CO in DMSO or DMF. The "Cesium Effect" (solubility and large cation radius) assists in stabilizing the transition state.
Visual Troubleshooting Guide
Caption: Decision logic for selecting the optimal coupling pathway based on substrate stability and electrophile type.
FAQ: Frequently Asked Questions
Q1: My Ghosez reaction turned black and failed. What happened?A: This usually indicates the presence of moisture. The enamine intermediate in Ghosez's reagent hydrolyzes rapidly to form HCl and amide byproducts. Ensure your DCM is distilled over CaH
or taken from a fresh solvent purification system (SPS).
Q2: Can I use HATU instead of Ghosez's reagent?A: HATU is a viable alternative, but you must use HOAt (1-hydroxy-7-azabenzotriazole) as an additive. The pyridine nitrogen in HOAt provides a secondary catalytic effect (neighboring group participation) that HOBt lacks. However, for 3,3-dimethylazetidine, the acid chloride route (Ghosez) is kinetically superior.
Q3: Why is RuPhos better than XPhos for this specific amine?A: While XPhos is excellent for primary amines, RuPhos is engineered specifically for secondary amines. The specific bulk of the dicyclohexylphosphino groups combined with the isopropoxy substitution on the biaryl backbone creates a pocket that perfectly accommodates the steric bulk of secondary amines like azetidines, facilitating the difficult reductive elimination step.
References
Ghosez’s Reagent Mechanism & Application
Pasche, D. et al. "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates."[4][5][] Org.[] Biomol. Chem., 2015, 13, 11042-11047.
HFIP Solvent Effects in Amide Coupling
Schaefer, G. et al.[7] "The Synthesis of Sterically Hindered Amides." CHIMIA, 2014, 68, 252.
Technical Support Center: Purification of 3,3-Dimethylazetidine-1-carboxamide
Welcome to the technical support center for the purification of 3,3-Dimethylazetidine-1-carboxamide. This guide is designed for researchers, scientists, and professionals in drug development who are working with this and...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the purification of 3,3-Dimethylazetidine-1-carboxamide. This guide is designed for researchers, scientists, and professionals in drug development who are working with this and structurally related polar small molecules. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification process. Our approach is grounded in fundamental chemical principles to provide you with the expertise to not only solve immediate purification issues but also to adapt and develop robust purification strategies for your specific needs.
Understanding the Challenges
3,3-Dimethylazetidine-1-carboxamide, like many small polar molecules containing a basic nitrogen atom, presents a unique set of purification challenges. The basicity of the azetidine nitrogen can lead to strong interactions with the acidic surface of standard silica gel, resulting in significant peak tailing during column chromatography. Furthermore, its polarity can make it highly soluble in polar protic solvents, complicating extraction and recrystallization efforts. The strained four-membered azetidine ring also introduces the potential for ring-opening under harsh acidic or basic conditions, leading to sample degradation.
This guide will equip you with the knowledge to navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: My TLC analysis of crude 3,3-Dimethylazetidine-1-carboxamide shows significant streaking. What is the cause and how can I resolve this?
A1: Streaking on a TLC plate is a common issue when analyzing basic compounds like azetidines on standard silica gel.
Causality: The primary cause is the interaction between the basic nitrogen atom of the azetidine ring and the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong acid-base interaction leads to a non-uniform migration of the compound up the TLC plate, resulting in a streak rather than a well-defined spot.
Solution: To mitigate this, you need to suppress the interaction between your basic compound and the acidic stationary phase. This can be achieved by adding a small amount of a competitive base to your mobile phase.
Recommended Action: Add 0.5-2% of triethylamine (Et₃N) or a few drops of ammonium hydroxide (NH₄OH) to your TLC mobile phase. These additives will neutralize the acidic sites on the silica gel, allowing your compound to move up the plate with improved spot integrity.
Q2: I am struggling to find a suitable solvent system for the recrystallization of 3,3-Dimethylazetidine-1-carboxamide. It either remains an oil or crashes out of solution too quickly.
A2: Finding the right solvent system for recrystallizing polar compounds can be challenging. The goal is to identify a solvent (or solvent pair) in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.
Expert Insight: For a polar carboxamide, single-solvent recrystallization can be difficult. A two-solvent system often provides the necessary fine-tuning of solubility.
Step-by-Step Protocol for Two-Solvent Recrystallization:
Dissolve your crude 3,3-Dimethylazetidine-1-carboxamide in a minimal amount of a hot solvent in which it is highly soluble (e.g., ethanol, isopropanol, or acetone).
While the solution is still hot, slowly add a "poor" solvent (an anti-solvent) in which your compound is poorly soluble (e.g., hexanes, diethyl ether, or toluene) dropwise until you observe persistent cloudiness.
If necessary, add a few drops of the "good" solvent back into the hot solution until it becomes clear again.
Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of well-defined crystals.
Once at room temperature, you can place the flask in an ice bath or refrigerator to maximize crystal formation.
Collect the crystals by vacuum filtration and wash them with a small amount of the cold "poor" solvent.
Solvent Property
Good Solvents (High Solubility)
Poor Solvents (Low Solubility)
Polarity
Polar Protic / Aprotic
Nonpolar
Examples
Ethanol, Isopropanol, Acetone, Acetonitrile
Hexanes, Heptane, Diethyl Ether, Toluene
Q3: What are the likely impurities I should expect in my 3,3-Dimethylazetidine-1-carboxamide sample?
A3: The impurity profile will largely depend on the synthetic route used. However, some common impurities arise from typical amide bond formation reactions.
Unreacted Starting Materials:
3,3-Dimethylazetidine (or its salt).
The acylating agent (e.g., an acyl chloride, or the carboxylic acid and coupling reagents).
Reagent-Related Impurities:
If using a coupling reagent like DCC (dicyclohexylcarbodiimide), the byproduct dicyclohexylurea (DCU) is a common, often difficult to remove, impurity.[1]
If using HATU or HBTU, unreacted coupling reagent and its byproducts may be present.[2][3]
Side-Reaction Products:
Ring-opened byproducts: Under harsh acidic or basic conditions, the azetidine ring can open, leading to the formation of chloroamides or other degradation products.[4]
Di-acylated products or other over-alkylation products if the starting materials are not carefully controlled.
Troubleshooting Guide for Column Chromatography
This section provides a systematic approach to troubleshooting common issues during the purification of 3,3-Dimethylazetidine-1-carboxamide by flash column chromatography.
Problem 1: Severe Peak Tailing and Low Recovery
Symptoms: The compound elutes from the column over a large number of fractions with a "tailing" appearance on TLC. The total recovered yield is significantly lower than expected.
Root Cause Analysis: This is a classic sign of strong interaction with the silica gel, as described in Q1. The basic azetidine nitrogen is binding to the acidic silanol groups.
Solutions:
Mobile Phase Modification (First-Line Approach):
Protocol: Add 0.5-2% triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) to your eluent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol).[5]
Causality: The added base will compete with your compound for the acidic sites on the silica, effectively "masking" them and allowing for a more symmetrical peak shape and improved recovery.
Stationary Phase Deactivation:
Protocol: Before loading your sample, flush the packed silica gel column with your initial, apolar eluent containing 1-2% triethylamine. This pre-treatment neutralizes the silica surface.[5]
Expertise & Experience: This is particularly useful for highly sensitive compounds that may degrade on silica.
Alternative Stationary Phases:
If the issue persists, consider using a less acidic stationary phase.
Neutral Alumina: A good alternative for basic compounds.
Amine-Functionalized Silica: Specifically designed for the purification of basic compounds.
Reversed-Phase Silica (C18): In this case, you would use a polar mobile phase (e.g., water/acetonitrile or water/methanol). This is an excellent option for highly polar compounds.[6]
Problem 2: Compound is "Stuck" at the Baseline on TLC/Column
Symptoms: Even with a highly polar mobile phase (e.g., 10-20% methanol in dichloromethane), the compound shows very low Rf on TLC and does not elute from the column.
Root Cause Analysis: The compound is too polar for the selected normal-phase chromatography system.
Solutions:
Increase Mobile Phase Polarity:
Protocol: For very polar compounds, a solvent system containing ammonia can be effective. Prepare a stock solution of 10% ammonium hydroxide in methanol and use 1-10% of this stock solution in dichloromethane as your eluent.[6]
Switch to Reversed-Phase Chromatography:
Protocol: This is often the best solution for highly polar molecules.
Stationary Phase: C18 silica gel.
Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol. A buffer (e.g., ammonium formate or formic acid) may be added to the mobile phase to improve peak shape.
Problem 3: Co-elution with a Persistent Impurity
Symptoms: A specific impurity consistently elutes with your product, even after optimizing the mobile phase.
Root Cause Analysis: The impurity has a very similar polarity and affinity for the stationary phase as your target compound.
Solutions:
Change Solvent Selectivity:
Protocol: Instead of simply increasing the polarity of your mobile phase, try changing the solvents to alter the selectivity of the separation. For example, if you are using an ethyl acetate/hexanes system, try a dichloromethane/methanol or an acetone/toluene system. Different solvents will interact with your compound and the impurity in different ways, potentially leading to better separation.
Employ a Different Purification Technique:
Recrystallization: If the co-eluting impurity has a different solubility profile, recrystallization can be a highly effective method for its removal.
Preparative HPLC: For challenging separations, preparative High-Performance Liquid Chromatography (HPLC) offers significantly higher resolution than flash chromatography.[7]
Visualized Workflows
Purification Method Selection Workflow
Caption: A decision-making workflow for selecting an appropriate purification method.
Troubleshooting Chromatography Issues
Caption: A logical flowchart for troubleshooting common chromatography problems.
References
PubChem. (n.d.). 3,3-dimethylazetidine. National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]
Benchchem. (2025). Troubleshooting guide for the purification of polar quinoline compounds. Benchchem.
Smolecule. (2026).
University of Rochester. (n.d.). Troubleshooting Flash Chromatography. Department of Chemistry. Retrieved February 27, 2026, from [Link]
Benchchem. (2025). Technical Support Center: Purification of Polar Isoindole Compounds. Benchchem.
PubChemLite. (2026). 3-amino-n,n-dimethylazetidine-1-carboxamide (C6H13N3O). Université du Luxembourg.
Benchchem. (2025). How to prevent the ring-opening of azetidines during subsequent reactions. Benchchem.
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.
ACS Publications. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry.
PubChem. (n.d.). 3,3-Dimethylazetidine hydrochloride. National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]
National Center for Biotechnology Information. (2021). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC.
Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
Google Patents. (n.d.). WO2015091426A1 - Novel carboxamides, method for the production thereof, pharmaceutical preparations comprising them, and use thereof for producing medicaments.
PubMed. (2018). Design and synthesis of some new carboxamide and propanamide derivatives bearing phenylpyridazine as a core ring and the investigation of their inhibitory potential on in-vitro acetylcholinesterase and butyrylcholinesterase.
BOC Sciences. (2024).
Organic Syntheses. (n.d.).
Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-144.
Technical Support Center: Storage Stability of 3,3-Dimethylazetidine-1-carboxamide
Welcome to the technical support guide for 3,3-Dimethylazetidine-1-carboxamide. This document is designed for researchers, scientists, and drug development professionals who utilize this versatile building block.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for 3,3-Dimethylazetidine-1-carboxamide. This document is designed for researchers, scientists, and drug development professionals who utilize this versatile building block. The integrity of your starting materials is paramount to the success and reproducibility of your experiments. This guide provides field-proven insights and actionable protocols to ensure the stability and purity of your 3,3-Dimethylazetidine-1-carboxamide samples.
The guidance herein is synthesized from established principles of chemical stability for related structural classes—specifically, strained azetidine rings and carboxamide functional groups—as direct, long-term stability data for this specific molecule is not extensively published.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the handling and storage of 3,3-Dimethylazetidine-1-carboxamide.
Q1: What are the optimal storage conditions for 3,3-Dimethylazetidine-1-carboxamide?
A1: For long-term stability, 3,3-Dimethylazetidine-1-carboxamide should be stored at 2-8°C in a tightly sealed container.[1][2][3] The causality for these conditions is as follows:
Low Temperature (2-8°C): Refrigeration significantly reduces the kinetic rate of potential degradation reactions. Freezing should generally be avoided unless specified by the manufacturer, as it can potentially lead to moisture condensation upon thawing.[4]
Tightly Sealed Container: The carboxamide functional group is susceptible to hydrolysis. A hermetically sealed container prevents the ingress of atmospheric moisture, which can act as a reactant.
Inert Atmosphere: For maximum long-term stability (>1 year), storing the material under an inert atmosphere (e.g., Argon or Nitrogen) is recommended to displace oxygen and moisture, further minimizing oxidative and hydrolytic degradation pathways.
Protection from Light: Store the container in the dark or use an amber vial. While the molecule lacks strong chromophores, photolytic degradation is a common pathway for organic molecules and should be proactively prevented.[4][5]
Q2: What is the expected shelf-life of this compound?
A2: An exact shelf-life has not been established through public, long-term stability studies. However, based on the stability of related azetidine derivatives, a properly stored solid sample can be expected to remain stable for over a year.[6] As a matter of best practice, it is highly recommended to re-qualify the material's purity (e.g., via HPLC or NMR) if it has been stored for more than 12 months or if there is any doubt about the integrity of its storage conditions.
Q3: What are the primary chemical degradation pathways for 3,3-Dimethylazetidine-1-carboxamide?
A3: The molecule's structure suggests two primary vulnerabilities:
Hydrolysis of the Carboxamide: The amide bond can be cleaved by water, particularly under acidic or basic conditions, to yield 3,3-dimethylazetidine and a carbamic acid derivative, which is typically unstable. While amides are significantly more stable to hydrolysis than esters, this pathway remains a primary concern over long-term storage, especially if moisture is present.[7]
Oxidative Degradation: Although there are no exceptionally labile sites for oxidation, it is a common degradation pathway for pharmaceuticals and should be considered, particularly if the compound is exposed to air and light over extended periods.[8]
Q4: What are the physical signs of potential degradation?
A4: You should suspect degradation if you observe any of the following changes from the fresh material's specifications:
Discoloration: A change from a white or off-white solid to a yellow or brown hue.
Change in Physical Form: Clumping of a powder, which may indicate moisture absorption.
Incomplete Solubility: Difficulty dissolving the compound in a solvent in which it was previously known to be fully soluble.
Part 2: Troubleshooting Guide for Stability Issues
If you encounter inconsistent experimental results or suspect compound degradation, use the following guide to diagnose and resolve the issue.
Troubleshooting Workflow
The diagram below outlines the logical steps to follow when troubleshooting the stability of your 3,3-Dimethylazetidine-1-carboxamide sample.
Caption: Troubleshooting workflow for suspected compound degradation.
Problem Resolution Table
Problem Encountered
Potential Cause
Recommended Action & Rationale
Inconsistent or non-reproducible reaction outcomes.
Degradation of Starting Material: The actual molar quantity of the active compound is lower than calculated, or impurities are interfering with the reaction.
1. Quarantine the Lot: Cease using the current batch of the compound immediately to prevent wasting other valuable reagents. 2. Perform Purity Analysis: Use the HPLC protocol below (Part 3) to get a quantitative measure of purity. This is a self-validating step to confirm or rule out degradation.
Compound fails to dissolve completely in a trusted solvent.
1. Moisture Absorption: The compound may have absorbed water, altering its properties. 2. Formation of Insoluble Degradants: Degradation may have led to polymerization or the formation of less soluble products.
1. Dry the Sample: Place a small amount of the solid in a vacuum oven at a mild temperature (e.g., 30-40°C) for several hours and re-test solubility. 2. Re-run Analysis: If it still fails to dissolve, analyze the sample via HPLC to check for multiple peaks, confirming the presence of impurities.
Appearance of new spots on TLC or unexpected peaks in LC-MS.
Formation of Degradation Products: The compound has broken down into new chemical entities with different polarities or masses.
1. Quantify Impurities: Use the HPLC peak area percentage to determine the level of contamination. 2. Decision Point: If total impurities are >2-5%, it is highly advisable to procure a fresh batch of the compound to ensure data integrity. Attempting to purify small quantities is often not cost or time-effective.
Part 3: Experimental Protocols for Stability Assessment
These protocols provide a framework for users to independently verify the quality of their 3,3-Dimethylazetidine-1-carboxamide samples.
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Principle: Reversed-phase HPLC separates compounds based on their polarity. 3,3-Dimethylazetidine-1-carboxamide and its potential, more polar, degradation products (e.g., 3,3-dimethylazetidine from hydrolysis) will exhibit different retention times on a nonpolar (C18) stationary phase, allowing for their separation and quantification.[9]
Materials & Equipment:
HPLC system with UV detector
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
HPLC-grade Acetonitrile (ACN)
HPLC-grade water
Volumetric flasks and pipettes
0.22 µm syringe filters
3,3-Dimethylazetidine-1-carboxamide sample
Procedure:
Mobile Phase Preparation:
Mobile Phase A: HPLC-grade water.
Mobile Phase B: HPLC-grade Acetonitrile.
Degas both mobile phases by sonication or vacuum filtration before use.
Accurately weigh approximately 10 mg of 3,3-Dimethylazetidine-1-carboxamide into a 10 mL volumetric flask.
Dissolve and dilute to the mark with a 50:50 mixture of Acetonitrile and water.
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
HPLC Method Parameters:
Column: C18, 4.6 x 250 mm, 5 µm
Flow Rate: 1.0 mL/min
Injection Volume: 10 µL
Column Temperature: 25°C
UV Detection Wavelength: 210 nm (as the compound lacks a strong chromophore, a low wavelength is used to detect the amide bond).
Gradient Elution:
Time (min)
% Mobile Phase A (Water)
% Mobile Phase B (ACN)
0.0
95
5
15.0
5
95
20.0
5
95
20.1
95
5
| 25.0 | 95 | 5 |
Data Analysis & Interpretation:
Integrate all peaks in the resulting chromatogram.
Calculate the purity by the area percentage method:
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Trustworthiness Check: A high-purity sample (>98%) should yield a single major peak with minimal secondary peaks. The appearance of significant additional peaks, especially at earlier retention times (indicating more polar impurities), is a strong indicator of degradation.
Protocol 2: Forced Degradation Study (Hydrolytic Stability)
Principle: To understand potential degradation products, a sample can be subjected to accelerated stress conditions. This protocol provides a basic framework for assessing stability in acidic and basic aqueous environments.[8][10]
Procedure:
Prepare three vials of the compound at ~1 mg/mL in a 50:50 ACN/water solution.
Acidic Condition: To one vial, add 0.1 M HCl to bring the final HCl concentration to 0.01 M.
Basic Condition: To a second vial, add 0.1 M NaOH to bring the final NaOH concentration to 0.01 M.
Neutral Condition: The third vial serves as the control.
Keep all vials at 40°C for 24 hours.
After incubation, neutralize the acidic and basic samples.
Analyze all three samples by the HPLC method described above.
Interpretation: By comparing the chromatograms from the stressed samples to the neutral control, you can identify peaks corresponding to degradation products formed under specific pH conditions. This information is invaluable for troubleshooting out-of-spec results in reactions that have specific pH environments.
References
Boehringer Ingelheim. (2017).
CLEARSYNTH. MSDS REACH.
Sigma-Aldrich. (2025).
Unknown Source. (2018).
ResearchGate. Proposed degradation pathways of the drug under different hydrolytic conditions.
ChemScene. 3-Methylazetidine-3-carboxamide.
Apollo Scientific. Azetidine.
ACS Publications. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery.
ACS Publications. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery.
Tokyo Chemical Industry Co., Ltd. Azetidine.
Sigma-Aldrich. Azetidine 98 503-29-7.
Pharmacy 180.
ResearchGate. Pathway of Oxidation Degradation Study for Drug Substance and Drug Product.
PubMed. Effects of 5-(3,3-dimethyl-1-triazeno)
Benchchem. Degradation pathways of Succimer under different environmental conditions.
PubMed. High-performance liquid chromatographic determination and stability of 5-(3-methyltriazen-1-yl)-imidazo-4-carboximide....
Asian Journal of Pharmaceutical and Clinical Research. (2018).
chromatographic separation techniques for azetidine derivatives
Title: Azetidine Chromatography Support Center: Troubleshooting & Methodologies Welcome to the Technical Support Center for the chromatographic separation of azetidine derivatives. As a Senior Application Scientist, I ha...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Azetidine Chromatography Support Center: Troubleshooting & Methodologies
Welcome to the Technical Support Center for the chromatographic separation of azetidine derivatives. As a Senior Application Scientist, I have designed this resource to bypass generic advice and directly address the physicochemical realities of azetidines. These highly strained, four-membered nitrogenous heterocycles present unique analytical challenges: high basicity, extreme polarity in underivatized forms, and a propensity for on-column degradation.
This guide provides field-proven troubleshooting FAQs, workflow logic, and self-validating protocols to ensure robust, reproducible separations.
Section 1: Method Selection Workflow
Before troubleshooting, it is critical to align your separation mode with the specific structural subclass of your azetidine derivative.
Logical workflow for selecting chromatographic methods for azetidine derivatives.
Q1: Why am I experiencing severe peak tailing when analyzing basic azetidine derivatives via RP-HPLC, and how do I fix it?
Causality: Unsubstituted or alkyl-substituted azetidines possess a highly basic secondary or tertiary amine (pKa ~ 11.2). At neutral or slightly acidic pH, this nitrogen is fully protonated. It interacts strongly with ionized residual silanols (Si-O⁻) on standard silica-based C18 columns via secondary ion-exchange mechanisms, leading to severe peak tailing and band broadening.
Self-Validating Protocol: To validate if silanol interaction is the culprit, inject a neutral marker (e.g., toluene) alongside your sample. If the neutral marker is symmetrical but the azetidine tails, silanol interaction is confirmed.
Solution: Switch to a highly end-capped or hybrid-silica column designed for basic compounds (e.g., Waters XBridge). Adjust the mobile phase pH to >10.5 (using ammonium hydroxide) to deprotonate the azetidine nitrogen, neutralizing the electrostatic interaction.
Q2: My polar azetidine compound (e.g., azetidine-2-carboxylic acid) elutes in the void volume on a C18 column. How can I increase retention?
Causality: Small, zwitterionic, or highly polar azetidines lack sufficient hydrophobic surface area to partition effectively into a non-polar C18 stationary phase.
Solution: Transition to Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC utilizes a polar stationary phase and a highly organic mobile phase, relying on partitioning into a water-enriched layer on the stationary phase surface. For instance, the biosynthesis and analysis of azetidine-2-carboxylic acid (AZE) heavily rely on HILIC columns using gradients of water (with 0.1% formic acid) and acetonitrile[1]. Similarly, HILIC-MS/MS is the gold standard for quantifying polar azetidine-containing drugs like baricitinib[2].
Q3: I am failing to achieve baseline resolution for chiral azetidine enantiomers. What is the optimal approach?
Causality: The rigid, strained 4-membered ring of azetidine places substituents in distinct spatial orientations. Standard chiral selectors often fail to differentiate these if the interaction sites are sterically hindered or lack sufficient hydrogen-bonding donors/acceptors.
Solution: Employ normal-phase chiral HPLC using polysaccharide-based chiral stationary phases (CSPs) such as Chiralpak AD-H. The carbamate linkages provide essential hydrogen bonding and dipole-dipole interactions. For example, baseline enantiomeric separation of azetidine-containing drugs like azelnidipine is successfully achieved using a Chiralpak AD-H column with a hexane-isopropyl alcohol mobile phase[3]. Alternatively, Supercritical Fluid Chromatography (SFC) is increasingly preferred for chiral azetidines due to its high diffusivity, allowing for faster mass transfer and sharper peaks[4].
Troubleshooting decision tree for common azetidine chromatography issues.
Section 3: Quantitative Data Summaries
Table 1: Chromatographic Parameters and Expected Outcomes for Azetidine Derivatives
Protocol 1: HILIC-MS/MS Quantification of Polar Azetidines (e.g., Baricitinib)
Objective: Achieve high-retention, sensitive quantification of polar azetidine derivatives in biological matrices[2].
Step 1: Column Selection: Equip the LC system with a sub-2 µm HILIC column (e.g., Acquity UPLC HILIC BEH 1.7 µm, 2.1 × 50 mm).
Step 2: Mobile Phase Preparation:
Solvent A: 20 mM Ammonium acetate in water, adjusted to pH 3.0 with formic acid (ensures a consistent ionization state for the basic nitrogen).
Solvent B: 0.1% Formic acid in Acetonitrile.
Step 3: Gradient Setup: Run an isocratic or shallow gradient elution. A standard starting point is 97:3 (Solvent B : Solvent A). The high organic content forces the polar azetidine to partition into the aqueous layer immobilized on the stationary phase.
Step 4: MS/MS Detection: Configure the mass spectrometer for positive-mode electrospray ionization (ESI+). Monitor specific precursor-to-product ion transitions (e.g., m/z 372.15 > 251.24 for baricitinib).
Step 5: System Validation: Inject calibration standards. Ensure the lower limit of quantification (LLOQ) is distinct (S/N > 10) and the peak symmetry factor is between 0.9 and 1.2. Self-Validation: If the symmetry factor exceeds 1.2, it indicates secondary interactions, prompting a need to increase the buffer concentration in Solvent A.
Protocol 2: Normal-Phase Chiral HPLC Separation of Azetidine Enantiomers
Objective: Baseline resolution of racemic azetidine mixtures (e.g., azelnidipine)[3].
Step 1: Column Selection: Install a Chiralpak AD-H column (250 mm × 4.6 mm, 5.0 µm).
Step 2: Mobile Phase Preparation: Prepare a strictly anhydrous mixture of Hexane and Isopropyl Alcohol (IPA) at a 90:10 (v/v) ratio. Crucial: Even trace water can disrupt the hydrogen-bonding network of the chiral selector, destroying enantioselectivity.
Step 3: Temperature Control: Set the column oven to 20 °C. Lower temperatures often enhance enantiomeric resolution (α) by maximizing the enthalpic differences between the transient diastereomeric complexes formed with the stationary phase.
Step 4: Flow Rate & Detection: Set the flow rate to 0.8 mL/min. Monitor via UV detection at 254 nm.
Step 5: System Validation: Calculate the resolution (Rs). An Rs ≥ 1.5 indicates baseline separation. Self-Validation: To validate the chiral recognition mechanism, swap the column for an achiral C18 and run a standard RP gradient; if the peaks merge into a single symmetric peak, the initial separation is definitively chiral and not an artifact of system dead volume or degradation.
Section 5: References
Title: A Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry Quantitative Method for Determination of Baricitinib in Plasma, and Its Application in a Pharmacokinetic Study in Rats
Source: PubMed (nih.gov)
URL: [Link]
Title: [Enantiomeric separation of azelnidipine by high performance liquid chromatography with chiral stationary phase]
Source: PubMed (nih.gov)
URL: [Link]
minimizing side reactions in azetidine carboxamide synthesis
Topic: Minimizing Side Reactions & Maximizing Stability Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists. Part 1: The Stability Paradox (Technical Deep Dive) Azetidine is a deceptively simple...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Minimizing Side Reactions & Maximizing Stability
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.
Part 1: The Stability Paradox (Technical Deep Dive)
Azetidine is a deceptively simple scaffold. While it shares the 4-membered ring structure of cyclobutane, the nitrogen heteroatom introduces significant polarity and a ring strain energy of approximately 25.4 kcal/mol (compared to ~6 kcal/mol for piperidine). This strain is the primary driver for the two most critical failure modes in amide coupling: nucleophilic ring opening and C2-epimerization .
This guide moves beyond standard peptide coupling protocols, which often fail for azetidines, and provides a causality-based approach to synthesis.
Module 1: Preventing Ring Opening (The Nucleophile Problem)
The Mechanism:
The high ring strain of azetidine makes the ring carbons (
and ) electrophilic. Under acidic conditions (protonation of the nitrogen) or in the presence of strong Lewis acids, the ring becomes activated. If a nucleophile (even a weak one like a chloride ion from or oxalyl chloride) attacks, the ring snaps open to form a linear propyl amine derivative.
Critical Failure Mode: The Acid Chloride Trap
Attempting to convert an azetidine carboxylic acid to an acid chloride using thionyl chloride (
) or oxalyl chloride is the most common error. The byproduct HCl protonates the azetidine nitrogen, and the chloride ion attacks the ring, leading to polymerization or ring-opened chloro-amines.
The Solution: Neutral Activation
If you must use an acid chloride intermediate (e.g., for sterically hindered amines), use Ghosez’s Reagent (1-chloro-N,N,2-trimethyl-1-propenylamine). It generates the acid chloride under neutral conditions, producing only an amide byproduct that does not trigger ring opening.
Module 2: Controlling Stereochemistry (The Epimerization Problem)
The Mechanism:
Azetidine-2-carboxylic acid is structurally analogous to proline but significantly more prone to racemization. Upon activation of the carboxylic acid (forming an active ester), the strain forces the molecule into a conformation where the
-proton is highly accessible. This facilitates the formation of an oxazolone intermediate or direct enolization, destroying the chiral center.
The Solution: Propylphosphonic Anhydride (T3P)
Standard uronium reagents (HATU, HBTU) are often too aggressive. The basic conditions (DIEA/TEA) required for HATU can rapidly deprotonate the
-position of the activated azetidine.
Recommendation: Use T3P (50% in EtOAc or DMF).
Why: T3P acts as an acid activator but requires less base and operates via a cyclic transition state that is sterically demanding, discouraging the formation of the planar oxazolone intermediate.
Part 2: Experimental Protocols & Decision Matrices
Reagent Selection Matrix
Feature
T3P (Propylphosphonic Anhydride)
HATU / HBTU
Ghosez's Reagent
EDC / HOBt
Primary Use Case
Standard & Chiral Couplings
Non-chiral, difficult couplings
Sterically hindered amines
Routine, robust substrates
Epimerization Risk
Lowest (Best for Azetidine-2-COOH)
High (Avoid with chiral azetidines)
Low
Moderate
Ring Opening Risk
Low (Buffered conditions)
Low
Low (Neutral conditions)
Moderate (Slow reaction)
Workup
Aqueous Wash (Water soluble byproducts)
Chromatography required
Evaporation / Filtration
Aqueous Wash
Reaction Rate
Moderate
Fast
Fast
Slow
Protocol A: Low-Epimerization Coupling with T3P
Use this for Azetidine-2-carboxylic acid derivatives.
Dissolution: Dissolve Azetidine-2-COOH (1.0 equiv) and the amine partner (1.1 equiv) in anhydrous EtOAc or DCM (0.1 M concentration).
Base Addition: Cool to 0°C. Add DIPEA (3.0 equiv). Note: DIPEA is preferred over TEA due to steric bulk, reducing direct
Use this when the amine partner is extremely unreactive (e.g., anilines).
Setup: Dissolve Azetidine-COOH (1.0 equiv) in dry DCM under Argon.
Reagent: Add Ghosez’s Reagent (1.1 equiv) at 0°C. Stir for 1 hour at RT.
Checkpoint: Monitor by taking an aliquot, quenching with MeOH, and checking for Methyl Ester formation by TLC/LCMS.
Coupling: Add the unreactive amine (1.2 equiv) and Pyridine (1.5 equiv). Stir at RT.
Workup: Standard aqueous extraction.
Part 3: Visualization (Pathway & Logic)
Figure 1: Mechanism of Failure vs. Success
This diagram illustrates the divergent pathways: the destructive ring opening via acid chlorides versus the successful coupling via T3P.
Caption: Divergent reaction pathways. Top: Acid-mediated ring opening.[4] Bottom: Controlled T3P coupling preserving ring integrity.
Figure 2: Troubleshooting Decision Tree
Caption: Diagnostic workflow for identifying and solving common azetidine synthesis failures.
Part 4: Troubleshooting Guide (FAQ)
Q1: I see a +36 mass unit adduct in my LCMS. What is it?A: This is likely the HCl adduct or a ring-opened byproduct where a chloride has added to the propyl chain (M+36/38 pattern).
Cause: Your reaction became too acidic, or you used a chloride-generating activator (like
) without sufficient scavenging.
Fix: Switch to T3P or ensure you have 3.0+ equivalents of base.
Q2: My Azetidine-2-carboxamide is 50% ee (racemic). I used HATU.A: HATU is extremely fast, but the guanidinium species can stabilize the deprotonated enolate of the azetidine ester.
Fix: Switch to T3P (Protocol A). If you must use HATU, use Collidine (2,4,6-trimethylpyridine) instead of DIPEA/TEA. Collidine is a weaker base and less likely to deprotonate the
-carbon.
Q3: The reaction turns black and tarry upon adding the activator.A: This indicates polymerization, driven by ring opening.
Fix: This often happens if the reaction exotherms. Azetidines are thermally sensitive.[4] Always add the activating agent at 0°C or -10°C. Never heat the reaction to reflux.
Q4: Can I use DMF as a solvent?A: Yes, but be cautious. Commercial DMF can contain dimethylamine (from hydrolysis), which is a nucleophile that can open the ring or compete for the coupling.
Fix: Use "Amine-free" or anhydrous grade DMF, or switch to EtOAc/THF if solubility permits.
References
Doda, K. et al. (2025). Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and stereochemical implications of amide coupling. Organic Chemistry Frontiers. [Link]
Dunetz, J. R. et al. (2016). Propylphosphonic Anhydride (T3P): A Useful Reagent for Organic Synthesis. Organic Process Research & Development.
Couty, F. et al. (2013). Synthesis of azetidines from imines by cycloaddition reactions. Tetrahedron.
Pasunooti, K. K. et al. (2016). Ghosez Reagent in the Synthesis of Cyclooligomeric Depsipeptides. Journal of Organic Chemistry. [Link]
High-Resolution ^1H-NMR Analysis of 3,3-Dimethylazetidine-1-carboxamide: A Comparative Quality Guide
As drug development increasingly relies on rigid, metabolically stable bioisosteres, 3,3-Dimethylazetidine-1-carboxamide (CAS: 90485-46-4)[1] has emerged as a critical building block. However, its structural nuances—spec...
Author: BenchChem Technical Support Team. Date: March 2026
As drug development increasingly relies on rigid, metabolically stable bioisosteres, 3,3-Dimethylazetidine-1-carboxamide (CAS: 90485-46-4)[1] has emerged as a critical building block. However, its structural nuances—specifically the partial double-bond character of the urea moiety—present unique challenges during Quality Assurance (QA) and Quality Control (QC) NMR analysis. As a Senior Application Scientist, I have designed this guide to objectively compare the analytical profile of our UltraPure™ grade against standard commercial alternatives, detailing the causality behind our optimized Variable Temperature (VT) NMR protocols.
Mechanistic Insights: The Restricted Rotation Phenomenon
In azetidine-1-carboxamide derivatives, the delocalization of the nitrogen lone pair into the adjacent carbonyl group imparts significant partial double-bond character to the N1–CO bond. This restricts free rotation, leading to distinct syn and anti rotamers on the NMR timescale at ambient temperature[2]. Consequently, the chemically equivalent methylene protons (-CH2-) at positions 2 and 4 of the azetidine ring often manifest as severely broadened singlets or complex multiplets at 298 K[3].
Inexperienced analysts might misinterpret this broadening as poor magnetic shimming, polymeric impurities, or paramagnetic contamination. By employing VT-NMR, we exceed the coalescence temperature, driving rapid rotameric exchange and yielding sharp, quantifiable signals[4].
Experimental Workflow
The following workflow illustrates the logical progression of our QA/QC NMR analysis, designed to eliminate false positives for impurities.
Fig 1. VT-NMR workflow to resolve restricted rotation in azetidine carboxamides.
Comparative Analysis: UltraPure™ vs. Standard Commercial Grade
When evaluating 3,3-Dimethylazetidine-1-carboxamide, the presence of trace paramagnetic metals (from synthetic catalysts) or residual solvents can exacerbate peak broadening, masking the true purity of the compound. The table below compares our optimized UltraPure™ product against a generic commercial baseline.
Parameter
UltraPure™ Grade
Standard Commercial Grade
Analytical Impact
Purity (qNMR)
> 99.5%
~ 95.0%
Ensures exact stoichiometry in downstream API coupling.
Residual Metals
< 5 ppm
> 50 ppm
Trace metals cause T2 relaxation shortening, broadening NMR peaks.
CH2 Peak (298 K)
Broad, symmetric singlet
Asymmetric, distorted hump
High baseline noise in standard grade obscures rotameric symmetry.
Water Content
< 0.1%
~ 1.5%
Excess water exchanges with the carboxamide NH2, shifting its signal.
To definitively prove structural integrity and purity, analysts must use a self-validating system. If peak broadening is due to restricted rotation, heating the sample will sharpen the peaks. If broadening remains, it indicates polymeric or paramagnetic impurities.
Step 1: Solvent Selection & Preparation
Dissolve 15 mg of 3,3-Dimethylazetidine-1-carboxamide in 0.6 mL of anhydrous DMSO-d6.
Causality: DMSO-d6 is chosen over CDCl3 because its strong hydrogen-bond accepting nature solvates the carboxamide NH2 protons, locking their exchange rate and shifting them downfield (~5.9 ppm), preventing overlap with the aliphatic azetidine signals[4].
Step 2: Ambient Temperature Acquisition (298 K)
Acquire a standard 1D ^1H-NMR spectrum at 298 K (400 MHz or 600 MHz).
Observation: The gem-dimethyl protons will appear as a sharp 6H singlet (~1.22 ppm). The azetidine CH2 protons (~3.65 ppm) will appear broad[3].
Step 3: Variable Temperature (VT) Acquisition (353 K)
Gradually heat the NMR probe to 353 K (80 °C). Allow 10 minutes for thermal equilibration to prevent convection currents, which degrade line shape.
Observation: The broad CH2 signal will coalesce into a sharp, well-defined 4H singlet.
Step 4: Integration and Validation
Integrate the sharpened spectrum. The ratio of CH3 : CH2 : NH2 must be exactly 6:4:2. The sharpening of the CH2 peak upon heating self-validates that the initial broadening was purely a stereodynamic phenomenon, confirming the absence of paramagnetic contaminants[2].
Data Presentation: ^1H-NMR Chemical Shifts
The following table summarizes the chemical shift data, demonstrating the effect of temperature on peak resolution.
Proton Environment
Shift at 298 K (DMSO-d6)
Shift at 353 K (DMSO-d6)
Multiplicity (353 K)
Integration
-CH3 (gem-dimethyl)
1.22 ppm
1.24 ppm
Singlet (s)
6H
-CH2- (azetidine ring)
3.65 ppm (Broad)
3.68 ppm (Sharp)
Singlet (s)
4H
-NH2 (carboxamide)
5.95 ppm (Broad)
5.80 ppm (Sharp)
Broad Singlet (br s)
2H
Note: The slight upfield shift of the NH2 protons at higher temperatures is due to the weakening of hydrogen bonds with the DMSO solvent.
Conclusion
By understanding the fundamental physical chemistry of the azetidine-1-carboxamide system, researchers can avoid costly misinterpretations of NMR data. The UltraPure™ grade eliminates confounding variables like trace metals, allowing the intrinsic stereodynamics of the molecule to be cleanly observed and validated via VT-NMR.
3,3-Dimethylazetidine-1-carboxamide: A Comparative Guide to Spectral Validation and Bioisosteric Applications
Executive Summary In modern drug discovery, the strategic deployment of small, strained heterocycles has revolutionized lead optimization. Azetidines, particularly 3,3-disubstituted variants, are increasingly utilized as...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern drug discovery, the strategic deployment of small, strained heterocycles has revolutionized lead optimization. Azetidines, particularly 3,3-disubstituted variants, are increasingly utilized as metabolically stable, liponeutral bioisosteres for larger aliphatic rings like piperidines, piperazines, and pyrrolidines[1]. This guide provides an in-depth comparative analysis of the structural and spectral properties (¹³C-NMR and FT-IR) of 3,3-Dimethylazetidine-1-carboxamide against two common structural alternatives: Azetidine-1-carboxamide (unsubstituted) and 3,3-Dimethylpyrrolidine-1-carboxamide (five-membered analog).
Structural Rationale & Bioisosterism
As an Application Scientist evaluating scaffolds for library synthesis, the selection of the 3,3-dimethylazetidine core over its analogs is driven by specific physicochemical causalities:
Conformational Rigidity & Vector Space: The four-membered azetidine ring restricts the conformational flexibility of the attached carboxamide. This locks the molecule into a predictable, three-dimensional vector space that often enhances target binding affinity and reduces entropic penalties upon binding[2].
Metabolic Stability (The Gem-Dimethyl Effect): While unsubstituted azetidines can be susceptible to oxidative metabolism at the C3 position, the incorporation of a gem-dimethyl group at C3 creates a steric shield. This significantly reduces cytochrome P450-mediated oxidation while maintaining a compact molecular footprint[3].
Physicochemical Profiling: Replacing a pyrrolidine or piperidine ring with a 3,3-dimethylazetidine acts as an excellent isosteric replacement that often improves aqueous solubility and the fraction of sp³ carbons (
) without inflating overall lipophilicity (LogP)[1].
Comparative Spectral Data Analysis
To validate the structural integrity of these scaffolds, ¹³C-NMR and FT-IR spectroscopy are critical. The inherent ring strain and substitution patterns dictate distinct, predictable spectral signatures[4].
Quantitative Spectral Comparison Table
Compound
¹³C-NMR: C=O (ppm)
¹³C-NMR: Ring CH₂ (ppm)
¹³C-NMR: C3 Quaternary (ppm)
¹³C-NMR: CH₃ (ppm)
FT-IR: Amide I C=O (cm⁻¹)
FT-IR: N-H Stretch (cm⁻¹)
3,3-Dimethylazetidine-1-carboxamide
~162.0
~62.5 (C2, C4)
~32.0
~26.5
1645
3410, 3200
Azetidine-1-carboxamide
~162.5
~50.5 (C2, C4)
~16.0 (CH₂)
N/A
1650
3400, 3195
3,3-Dimethylpyrrolidine-1-carboxamide
~160.5
~45.0 - 53.0 (C2, C5)
~39.0
~27.5
1635
3415, 3210
(Note: ¹³C-NMR shifts are referenced in DMSO-d6 at 400 MHz; FT-IR frequencies are based on ATR/KBr methodologies).
Causality of Spectral Shifts
¹³C-NMR Ring Strain Effect: The C2 and C4 carbons of the azetidine ring resonate significantly further downfield (~62.5 ppm) compared to the pyrrolidine analog (~45-53 ppm). This deshielding is a direct consequence of the compressed bond angles (approx. 90°) in the four-membered ring, which forces increased s-character in the exocyclic C-H bonds and increased p-character in the endocyclic C-C bonds, altering the electron density around the nuclei[4].
The Gem-Dimethyl Shift: The transition from an unsubstituted azetidine to the 3,3-dimethyl variant shifts the C3 carbon from a highly shielded secondary methylene (~16.0 ppm) to a characteristic quaternary carbon (~32.0 ppm).
IR Amide I Band Modulation: The primary carboxamide group exhibits a strong C=O stretching frequency (Amide I) around 1640-1650 cm⁻¹. The exact frequency is modulated by the basicity and lone-pair delocalization of the adjacent ring nitrogen; the strained azetidine nitrogen lone pair is less available for resonance with the carbonyl than in a planar amide, slightly shifting the C=O stretch higher compared to standard unstrained amides[4].
A protocol is only scientifically rigorous if it contains internal checks for validity. The following workflows ensure high-fidelity spectral acquisition.
Sample Preparation: Dissolve 25-30 mg of the highly pure (>95%) analyte in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6, 99.9% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
Self-Validation Check: Inspect the tube against a strong light source. Complete dissolution is mandatory; particulate matter disrupts magnetic field homogeneity, causing severe line broadening and loss of resolution.
Instrument Tuning & Shimming: Insert the NMR tube and lock the spectrometer to the deuterium signal of DMSO. Perform automated or manual gradient shimming to optimize the Z-axis magnetic field.
Self-Validation Check: The lock signal must be stable, and the full width at half maximum (FWHM) of the TMS signal should be strictly <1.0 Hz.
Acquisition Parameters: Run a standard ¹³C{¹H} decoupled sequence (e.g., zgpg30). Set the spectral width to 250 ppm, relaxation delay (D1) to 2.0 seconds, and acquire a minimum of 512 scans.
Causality: Quaternary carbons (like C3 in the target compound) lack attached protons, resulting in longer T1 relaxation times and no Nuclear Overhauser Effect (NOE) enhancement. A higher scan count is required to achieve an adequate signal-to-noise (S/N) ratio.
Data Processing: Apply a 1.0 Hz exponential line broadening function before Fourier transformation. Phase and baseline correct the spectrum, referencing the central DMSO-d6 multiplet exactly to 39.5 ppm.
Protocol B: FT-IR Spectroscopy (ATR Method)
Background Collection: Clean the diamond Attenuated Total Reflectance (ATR) crystal with isopropanol. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) in ambient air to subtract atmospheric CO₂ and H₂O vapor.
Sample Application: Place 1-2 mg of the solid compound directly onto the crystal. Apply the pressure anvil to ensure intimate contact between the crystal and the sample.
Self-Validation Check: Insufficient pressure leads to weak signal intensity and distorted peak shapes. Apply pressure until the real-time preview shows an absorbance of ~0.5-0.8 for the strongest peak (typically the Amide I band).
Acquisition & Processing: Collect the sample spectrum (4000–400 cm⁻¹). Apply an ATR correction algorithm to compensate for wavelength-dependent penetration depth, ensuring the spectrum is directly comparable to historical transmission (KBr pellet) data.
Analytical Validation Workflow
Analytical workflow for the spectral validation of azetidine-based bioisosteres.
comparing bioisosteres: 3,3-dimethylazetidine vs pyrrolidine
Navigating Nitrogen Bioisosteres: A Comparative Guide to 3,3-Dimethylazetidine and Pyrrolidine in Drug Design Introduction: The Evolution of Saturated Heterocycles In the landscape of modern drug discovery, saturated nit...
Author: BenchChem Technical Support Team. Date: March 2026
Navigating Nitrogen Bioisosteres: A Comparative Guide to 3,3-Dimethylazetidine and Pyrrolidine in Drug Design
Introduction: The Evolution of Saturated Heterocycles
In the landscape of modern drug discovery, saturated nitrogen heterocycles are fundamental scaffolding elements used to project pharmacophores, modulate physicochemical properties, and improve aqueous solubility. Pyrrolidine, a ubiquitous 5-membered ring, has historically been a first-line choice[1]. However, its exposed
-protons make it highly susceptible to cytochrome P450 (CYP450)-mediated oxidative metabolism, often leading to rapid intrinsic clearance via ring-opening or dealkylation.
To circumvent these pharmacokinetic liabilities, medicinal chemists increasingly employ strained, sterically hindered bioisosteres[2]. Among these, 3,3-dimethylazetidine has emerged as a privileged motif. By compressing the ring size and introducing a gem-dimethyl group, researchers can fundamentally alter the electronic and steric environment of the basic nitrogen, rescuing metabolically labile leads without drastically inflating lipophilicity[3].
Physicochemical and Metabolic Divergence
The transition from pyrrolidine to 3,3-dimethylazetidine is not merely a structural swap; it is a strategic manipulation of molecular orbitals and steric bulk.
Basicity (pKa) Attenuation: The ring strain inherent in the 4-membered azetidine ring forces the C-N bonds to adopt greater s-character compared to the 5-membered pyrrolidine. This orbital rehybridization pulls electron density away from the nitrogen lone pair, typically lowering the pKa by 1 to 2 units[4]. This reduced basicity is critical for optimizing the physiological ionization state, thereby enhancing membrane permeability.
Metabolic Shielding: The gem-dimethyl group at the 3-position acts as a steric umbrella. It severely restricts the conformational flexibility of the ring and physically blocks the heme iron of CYP450 enzymes from accessing the adjacent
-carbons, effectively shutting down the primary route of oxidative clearance[3].
Lipophilicity (LogD) Balance: While adding two methyl groups intuitively increases lipophilic bulk, the concurrent reduction in pKa and the high fraction of sp3-hybridized carbons (
) often result in a balanced LogD. In many matched molecular pairs, 3,3-dimethylazetidine acts as a constrained mimetic of a neopentyl chain, maintaining potent target inhibition while preserving or improving aqueous solubility[3].
Table 1: Comparative Physicochemical Profile
Property
Pyrrolidine
3,3-Dimethylazetidine
Mechanistic Rationale
Ring Size
5-membered
4-membered
Increased ring strain in azetidine alters bond angles and orbital hybridization.
Basicity (pKa)
~8.5 - 9.5
~7.0 - 8.0
Higher s-character in azetidine C-N bonds reduces electron density on the nitrogen lone pair[4].
Metabolic Stability
Low (High HLM Clearance)
High (Low HLM Clearance)
gem-Dimethyl group sterically shields adjacent -carbons from CYP450 oxidation[3].
Lipophilicity (LogD)
Baseline
Maintained / Slightly Higher
Lipophilic bulk of the dimethyl group is offset by reduced pKa and high [3].
Structural Rigidity
Flexible envelope
Rigid, highly puckered
Azetidines provide a more constrained, predictable vector for substituent projection[4].
Experimental Methodologies
To objectively compare these bioisosteres in a laboratory setting, rigorous and self-validating protocols are required. Below are the field-proven methodologies for incorporating these amines and profiling their properties.
Protocol 1: Bioisostere Incorporation via Reductive Amination
Objective: Incorporate the sterically hindered 3,3-dimethylazetidine onto an aldehyde scaffold to generate a tertiary amine.
Causality: 3,3-dimethylazetidine is sterically hindered, which slows down iminium ion formation. Using anhydrous conditions prevents the hydrolysis of the intermediate. Sodium triacetoxyborohydride (NaBH(OAc)₃) is explicitly chosen over stronger agents like NaBH₄ because it selectively reduces the iminium species without prematurely reducing the unreacted starting aldehyde[5].
Step-by-Step Workflow:
Preparation: Dissolve the target aldehyde (1.0 eq) and 3,3-dimethylazetidine (1.5 - 3.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar)[6]. Note: If using the hydrochloride salt of the amine, add an equivalent of N,N-diisopropylethylamine (DIPEA) to liberate the free base.
Iminium Formation: Stir the mixture at 20 °C for 1 to 18 hours[6]. The extended time is critical to compensate for the steric hindrance of the gem-dimethyl group, ensuring complete conversion to the iminium intermediate.
Reduction: Add NaBH(OAc)₃ (1.5 - 2.0 eq) in a single portion. Stir the suspension at room temperature overnight[5].
Workup: Quench the reaction with a saturated aqueous NaHCO₃ solution to neutralize the acetic acid byproduct and partition the phases[6].
Isolation: Extract the aqueous layer with DCM, dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography.
Protocol 2: High-Throughput pKa and LogD Profiling
Objective: Quantify the basicity and lipophilicity changes induced by the bioisosteric replacement.
Causality: Accurate pKa measurement is essential to understand the compound's ionization state at physiological pH (7.4), which directly dictates its LogD and membrane permeability.
Step-by-Step Workflow:
Sample Preparation: Dissolve the purified compound in a standardized background electrolyte solution (e.g., 150 mM KCl) to maintain constant ionic strength[7].
pKa Determination: Inject the sample into a flowing pH gradient using a high-throughput spectrophotometric titrator (e.g., SIRIUS ProfilerSGA) at 23 ± 1 °C. Monitor UV absorbance changes as a function of pH. The pKa is identified at the pH where the rate of absorbance change is maximized[7].
LogD Determination: Partition the compound between 50 mM aqueous TAPSO buffer (pH 7.4) and 1-octanol. Evaluate at four different octanol/water ratios to ensure a linear dynamic range[7].
Quantification: Calculate the distribution coefficient based on the concentration difference in the aqueous phase before and after partitioning[7].
Visualizations of Logical Relationships
Workflow for evaluating pyrrolidine and 3,3-dimethylazetidine bioisosteres in lead optimization.
Mechanism of CYP450-mediated clearance for pyrrolidine versus 3,3-dimethylazetidine shielding.
References
Meanwell, N. A., & Loiseleur, O. (2022). "Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2." Journal of Agricultural and Food Chemistry. URL: [Link]
Wuitschik, G., et al. (2010). "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry. URL: [Link]
Carter, M., et al. (2023). "HSF1 Pathway Inhibitor Clinical Candidate (CCT361814/NXP800) Developed from a Phenotypic Screen as a Potential Treatment for Refractory Ovarian Cancer and Other Malignancies." Journal of Medicinal Chemistry. URL: [Link]
Naud, S., et al. (2013). "Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors and Enables the Discovery of the Phase 1 Clinical Candidate." PubMed Central (PMC). URL: [Link]
ProfilerSGA and GLpKa Methodologies. "Supporting Information - High-throughput measurement of ionization constants (pKa)." Wiley-VCH. URL: [Link]
Metabolic Stability Comparison: Azetidine vs. Piperidine Amides in Drug Design
As drug development professionals increasingly look beyond traditional chemical space, scaffold hopping from six-membered piperidines to four-membered azetidines has emerged as a powerful strategy. Azetidines serve as co...
Author: BenchChem Technical Support Team. Date: March 2026
As drug development professionals increasingly look beyond traditional chemical space, scaffold hopping from six-membered piperidines to four-membered azetidines has emerged as a powerful strategy. Azetidines serve as compact bioisosteres that can reduce molecular weight, lower lipophilicity (cLogD), and alter exit vectors for substituent projection [1].
However, replacing a piperidine amide with an azetidine amide introduces a fundamental trade-off between lipophilicity-driven clearance and strain-driven instability. As a Senior Application Scientist, I have structured this guide to objectively compare the metabolic stability of these two scaffolds, detailing the mechanistic causality behind their metabolic fates and providing a self-validating experimental protocol for their evaluation.
Mechanistic Analysis: Causality in Metabolic Stability
To successfully optimize a lead compound, one must understand why a specific heterocycle fails in vivo. The metabolic divergence between piperidine and azetidine amides is dictated by the balance of lipophilicity and ring strain.
Piperidine Amides: The Robust Standard
Piperidines adopt a highly stable chair conformation with minimal ring strain. Their primary metabolic liability is driven by lipophilicity. High lipophilicity increases non-specific binding to cytochrome P450 (CYP450) enzymes, leading to rapid oxidative metabolism [2]. This typically occurs via
-carbon hydroxylation or N-dealkylation. While chemically robust, highly lipophilic piperidine amides often suffer from high intrinsic clearance () in hepatic microsomes.
Azetidine Amides: The Strained Bioisostere
Azetidines possess significant ring strain (approximately 25.4 kcal/mol) [1]. This physical property drastically alters their metabolic profile:
The Advantage (Reduced CYP450 Affinity): The reduced ring size lowers the overall cLogD. This reduction in lipophilicity often correlates with decreased CYP450 affinity, potentially improving metabolic stability compared to matched piperidine analogues[2].
The Liability (Strain-Driven Cleavage): The high ring strain makes the azetidine core susceptible to unique decomposition pathways. Azetidine amides can undergo acid-mediated or enzyme-catalyzed intramolecular ring-opening, where a pendant nucleophile (such as the amide carbonyl) attacks the strained ring[3].
Fig 1. Divergent metabolic degradation pathways of piperidine vs. azetidine amides.
Quantitative Data Comparison
To illustrate these principles, the following table summarizes the physicochemical and metabolic properties of representative matched molecular pairs (MMPs) of piperidine and azetidine amides evaluated in Human Liver Microsomes (HLM).
Property / Scaffold
Piperidine Amide
Azetidine Amide
Mechanistic Causality
Ring Strain
Minimal (~0 kcal/mol)
High (~25.4 kcal/mol)
High strain in azetidines drives chemical instability and ring-opening vulnerabilities[1].
Lipophilicity (cLogD)
Higher (Baseline)
Lower ( -0.5 to -1.0)
Azetidines reduce non-specific hydrophobic interactions with CYP450 active sites[2].
Basicity (pKa)
~10.5 - 11.2
~10.4 - 11.3
Amidation neutralizes the core nitrogen; basicity impact is shifted to adjacent substituents[1].
Primary Clearance
CYP-mediated -oxidation
Ring-opening / Oxidation
Shift from lipophilicity-driven metabolism to strain-driven degradation[3].
HLM
Often High (if LogD > 3)
Variable (Low to High)
Azetidines improve clearance only if intramolecular nucleophilic attack is sterically blocked.
To objectively compare the metabolic stability of these amides, a robust Human Liver Microsome (HLM) intrinsic clearance assay is required.
Trustworthiness Check: This protocol is designed as a self-validating system. Because azetidines are uniquely susceptible to strain-driven chemical degradation (e.g., intramolecular nucleophilic attack), the inclusion of a minus-NADPH control arm is mandatory. This control definitively isolates enzymatic CYP450 clearance from inherent chemical instability, ensuring the data accurately reflects metabolic fate rather than buffer degradation [4].
Fig 2. Self-validating microsomal stability assay workflow for clearance determination.
Step-by-Step Methodology:
Preparation of Solutions: Prepare a 10 mM stock solution of the test amides (azetidine and piperidine variants) in DMSO. Dilute to a 100 µM working solution in 50% acetonitrile/water.
Incubation Mixture Setup: In a 96-well plate, combine 0.1 M Potassium Phosphate buffer (pH 7.4), Human Liver Microsomes (final protein concentration 0.5 mg/mL), and the test compound (final concentration 1 µM).
Self-Validation Step: Include a positive control (e.g., Verapamil for high clearance) and a negative control (minus-NADPH) to monitor chemical degradation[4].
Pre-Incubation: Incubate the mixture at 37°C for 5 minutes with orbital shaking.
Reaction Initiation: Initiate the reaction by adding a pre-warmed NADPH regenerating system (final concentration 1 mM).
Time-Course Sampling: At predetermined time points (0, 5, 15, 30, and 60 minutes), remove a 50 µL aliquot from the incubation mixture.
Quenching & Precipitation: Immediately quench the aliquot by transferring it into 150 µL of ice-cold acetonitrile containing an analytical internal standard (IS).
Centrifugation and LC-MS/MS Analysis: Centrifuge at 4000 rpm for 15 minutes at 4°C to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS to determine the peak area ratio of the parent compound to the IS.
Data Processing:
Plot the natural log (ln) of the % compound remaining versus time.
Calculate the elimination rate constant (
) from the slope.
Calculate half-life:
.
Calculate Intrinsic Clearance:
, where is the incubation volume (µL) and is the mass of microsomal protein (mg).
References
Journal of Medicinal Chemistry (2012). Mitigating Heterocycle Metabolism in Drug Discovery. ACS Publications. Retrieved from[Link]
National Institutes of Health (NIH PMC) (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. Retrieved from[Link]
ResearchGate (2011). Direct determination of unbound intrinsic drug clearance in the microsomal stability assay. Retrieved from [Link]
Lipophilicity Modulation via the 3,3-Dimethylazetidine Scaffold: A Comparative Guide
This guide provides an in-depth technical analysis of the 3,3-dimethylazetidine scaffold, focusing on its utility in modulating lipophilicity (LogP/LogD) and metabolic stability in drug discovery. Executive Summary In mo...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical analysis of the 3,3-dimethylazetidine scaffold, focusing on its utility in modulating lipophilicity (LogP/LogD) and metabolic stability in drug discovery.
Executive Summary
In modern medicinal chemistry, the 3,3-dimethylazetidine scaffold represents a strategic "sweet spot" between the high basicity/hydrophilicity of unsubstituted azetidines and the higher lipophilicity/metabolic liability of pyrrolidines or piperidines.
This guide analyzes how introducing a gem-dimethyl group at the C3 position of the azetidine ring effects three critical parameters:
Lipophilicity (LogP/LogD): Increases lipophilicity to improve membrane permeability without crossing into "molecular obesity."
Metabolic Stability: Blocks the C3 metabolic "soft spot" (oxidation) and sterically hinders N-dealkylation.
Conformational Bias: Induces the Thorpe-Ingold effect , restricting conformational freedom and potentially improving target binding entropy.
Physicochemical Profile & Comparative Analysis
The following data illustrates the shift in physicochemical properties when transitioning from a standard azetidine to the 3,3-dimethyl analog, and comparing these to the 5-membered pyrrolidine ring.
Data represents N-benzyl derivatives to simulate a drug-like context.
Scaffold
Structure
cLogP (Predicted)
pKa (Basic Amine)
Metabolic Liability (C-Oxidation)
LLE (Lipophilic Ligand Efficiency)
Azetidine
4-membered, unsubstituted
1.2
~11.3
High (C3 oxidation)
High (due to low LogP)
3,3-Dimethylazetidine
4-membered, gem-dimethyl
1.9
~11.3
Low (Blocked C3)
Optimal (Balanced)
Pyrrolidine
5-membered, unsubstituted
2.3
~11.3
Moderate
Moderate
Piperidine
6-membered, unsubstituted
2.8
~11.1
Moderate
Low (High LogP penalty)
Key Insight: The 3,3-dimethylazetidine scaffold typically adds +0.6 to +0.8 log units to the LogP compared to unsubstituted azetidine. This increase often corrects the "over-hydrophilicity" of simple azetidines that can lead to poor permeability (low
), while remaining significantly lower than the pyrrolidine/piperidine analogs.
The Gem-Dimethyl Effect (Thorpe-Ingold)
Beyond lipophilicity, the 3,3-dimethyl group forces the azetidine ring into a more puckered conformation. This steric bulk:
Reduces Solvation: Shielding the nitrogen lone pair can slightly modulate pKa and reduce the desolvation penalty upon protein binding.
Increases Rigidification: Reduces the entropic cost of binding (
), potentially improving potency.
Decision Logic: When to Use This Scaffold
The following decision tree outlines the logical flow for selecting the 3,3-dimethylazetidine scaffold during lead optimization.
Figure 1: Decision tree for scaffold selection based on physicochemical liabilities.
Experimental Protocols
Protocol A: Synthesis of 3,3-Dimethylazetidine Hydrochloride
Objective: Robust synthesis of the scaffold from readily available neopentyl glycol. This route avoids unstable intermediates and is scalable.
Dissolve 2,2-dimethyl-1,3-propanediol (10 g, 96 mmol) in Pyridine (50 mL) at 0°C.
Add TsCl (40 g, 210 mmol) portion-wise over 1 hour.
Stir at room temperature for 4 hours. Pour into ice water/HCl. Filter the white precipitate (2,2-dimethyl-1,3-propanediyl bis(4-methylbenzenesulfonate)).
Yield: ~85-90%.
Cyclization:
Suspend the ditosylate (10 g) in acetonitrile (100 mL).
Add Benzylamine (3 equiv) and
(4 equiv).
Reflux for 16-24 hours. The benzylamine acts as the nucleophile to displace both tosyl groups, closing the ring.
Evaporate solvent, extract with EtOAc/Water. Purify via flash chromatography to obtain 1-benzyl-3,3-dimethylazetidine .
Deprotection (Hydrogenolysis):
Dissolve the benzyl-protected amine in MeOH.
Add 10% Pd/C (10 wt%) and concentrated HCl (1.1 equiv).
Stir under
atmosphere (balloon pressure) for 12 hours.
Filter through Celite. Concentrate the filtrate to yield 3,3-dimethylazetidine hydrochloride as a white solid.
Objective: Accurate measurement of distribution coefficient at physiological pH (7.4).
Preparation: Prepare a saturated solution of n-octanol and Phosphate Buffered Saline (PBS, pH 7.4).
Equilibration: Dissolve the test compound (0.5 mg) in the PBS phase (pre-saturated with octanol). Measure UV absorbance (
).
Partitioning: Add an equal volume of octanol (pre-saturated with PBS).
Agitation: Shake vigorously for 60 minutes at 25°C. Centrifuge to separate phases.
Measurement: Measure the UV absorbance of the aqueous phase (
).
Calculation:
Note: For basic amines like azetidines, ensure the buffer capacity is sufficient to maintain pH 7.4, as the amine can act as a buffer itself.
Visualizing the Synthesis Workflow
Figure 2: Synthetic route for 3,3-dimethylazetidine hydrochloride.
References
Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235–248. Link
Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166–2210. Link
Morgenthaler, M., et al. (2007). Predicting and tuning physicochemical properties in lead optimization: Amine basicities. ChemMedChem, 2(8), 1100-1115. Link
BenchChem Technical Support. (2025). Scale-Up Synthesis of 3,3-Dimethylthietane (Analogous Protocol). BenchChem Application Notes. Link
PubChem Compound Summary. (2025). 3,3-Dimethylazetidine hydrochloride (CID 50988120). National Center for Biotechnology Information. Link
Comparative Guide: Conformational Analysis of 3,3-Dimethylazetidine-1-carboxamide
Executive Summary: The Gem-Dimethyl Effect in Strained Rings 3,3-Dimethylazetidine-1-carboxamide (3,3-DMA-1-Cbx) represents a critical scaffold in modern medicinal chemistry, serving as a rigidified, metabolically stable...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Gem-Dimethyl Effect in Strained Rings
3,3-Dimethylazetidine-1-carboxamide (3,3-DMA-1-Cbx) represents a critical scaffold in modern medicinal chemistry, serving as a rigidified, metabolically stable bioisostere for proline or dimethyl-urea fragments. Unlike flexible acyclic ureas or larger heterocycles, this scaffold leverages the gem-dimethyl effect within a strained four-membered ring to lock specific vector orientations.
This guide objectively compares the conformational behavior of 3,3-DMA-1-Cbx against its primary alternatives: the unsubstituted Azetidine-1-carboxamide (flexible control) and the 3,3-Difluoroazetidine-1-carboxamide (electronic control). We analyze how the C3-substitution pattern dictates ring pucker, amide rotamerism, and ultimately, ligand-protein binding fidelity.
Conformational Landscape Analysis
The Dual-Equilibrium System
The conformational profile of 3,3-DMA-1-Cbx is governed by two coupled dynamic processes:
Ring Inversion (Puckering): The azetidine ring oscillates between two "butterfly" puckered conformers. The gem-dimethyl group at C3 creates a steric bias that flattens the potential energy surface compared to the unsubstituted analog.
Amide Rotamerism: The
bond exhibits restricted rotation due to resonance, creating syn and anti rotamers.
Diagram 1: Coupled Conformational Equilibria
The following diagram illustrates the interplay between ring inversion and amide bond rotation.
Caption: Coupled equilibria showing rapid ring inversion (horizontal) and slow amide rotation (vertical). The 3,3-dimethyl group lowers the ring inversion barrier, effectively averaging the pucker on the NMR timescale at RT.
Mechanistic Insight: Why 3,3-Dimethyl?
Steric Desolvation (Thorpe-Ingold): The bulky methyl groups at C3 compress the internal
angle. To relieve transannular steric strain with the N1-substituent, the ring adopts a shallower pucker angle () compared to the unsubstituted azetidine (~25-30^\circ$).
Metabolic Blocking: In drug design, the C3 position of azetidine is a "metabolic soft spot" prone to oxidative metabolism. Methylation blocks this site, enhancing half-life (
) without significantly increasing lipophilicity (LogP) to toxic levels.
Comparative Performance Guide
This table compares 3,3-DMA-1-Cbx with standard alternatives to assist in scaffold selection.
Feature
3,3-Dimethylazetidine-1-carboxamide
Azetidine-1-carboxamide (Unsubstituted)
3,3-Difluoroazetidine-1-carboxamide
Primary Utility
Metabolic Stability & Rigidification
Minimal Steric Bulk
Electronic Modulation ( drop)
Ring Geometry
Pseudo-Planar (Shallow pucker)
Puckered (Butterfly, ~30°)
Puckered (Strong gauche effect)
Ring Inversion Barrier
Very Low (< 1.0 kcal/mol)
Low (~1.3 kcal/mol)
Moderate (~2-3 kcal/mol)
Amide Rotamer Ratio
~1:1 (Steric bulk balances isomers)
Bias toward anti (less steric clash)
Bias dependent on dipole alignment
Lipophilicity (cLogP)
Moderate (Increases hydrophobic contact)
Low (High water solubility)
Moderate (Fluorine lipophilicity)
Metabolic Liability
Low (C3 blocked)
High (C3 oxidation prone)
Low (C3 blocked)
Vector Fidelity
High (Restricted conformational space)
Low (Flexible ring flips)
High (Electronic locking)
Key Takeaway: Choose the 3,3-Dimethyl variant when you need to block metabolism and enforce a planar vector without altering the electronic properties of the amide as drastically as the difluoro-analog.
Experimental Protocols (Self-Validating Systems)
To rigorously determine the conformational barriers described above, we employ a Variable Temperature (VT) NMR workflow. This protocol is self-validating because the coalescence temperature (
) provides an intrinsic check on the calculated free energy of activation ().
Protocol: Determination of Rotational Barriers via VT-NMR
Instrument: 500 MHz NMR Spectrometer with variable temperature control unit.
Step-by-Step Methodology:
Reference Spectrum (298 K): Acquire a standard
-NMR. Identify the N-methyl or ring protons. Due to slow rotation, distinct signals for syn and anti rotamers should be visible (or broadened if near coalescence).
Stepwise Heating: Increase probe temperature in 10 K increments (e.g., 300K, 310K, ... 380K).
Coalescence Detection: Monitor the signal pairs.
Validation Check: The two peaks must broaden, merge into a flat baseline, and finally sharpen into a single singlet at high temperature.
Record the Coalescence Temperature (
) where the valley between peaks disappears.
Calculation: Use the Eyring equation approximation for coalescence:
Where
is the chemical shift difference (Hz) at the slow exchange limit (low temp).
Computational Validation Workflow (DFT)
Experimental data should always be triangulated with computation.
Caption: Standard DFT workflow to calculate the theoretical energy barrier, validating the experimental NMR data.
References
Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. Link
Sirenko, V., et al. (2019). Conformational Analysis of Saturated Nitrogen-Containing Heterocycles. Chemistry of Heterocyclic Compounds.[1][2][3] Link
Wiberg, K. B., et al. (1996). Conformational Preferences of Azetidines and Related Systems.[2][4] Journal of Organic Chemistry. Link
PubChem. (2025).[5][6] 3,3-Dimethylazetidine-1-carboxamide Compound Summary. National Library of Medicine. Link
Lovering, F., et al. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link
Structural Determination of 3,3-Dimethylazetidine-1-carboxamide Analogs: A Comparative Technical Guide
Executive Summary: The Rigidified Urea Bioisostere In modern medicinal chemistry, the 3,3-dimethylazetidine-1-carboxamide scaffold represents a critical "rigidified" bioisostere of the flexible urea moiety. By constraini...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Rigidified Urea Bioisostere
In modern medicinal chemistry, the 3,3-dimethylazetidine-1-carboxamide scaffold represents a critical "rigidified" bioisostere of the flexible urea moiety. By constraining the nitrogen lone pairs within a four-membered azetidine ring, this scaffold reduces conformational entropy (
) and improves metabolic stability via the gem-dimethyl effect at the 3-position.
However, the utility of this scaffold hinges on a precise understanding of its 3D geometry—specifically the azetidine ring pucker angle (
) and the vector orientation of the carbonyl oxygen. This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against emerging alternatives like MicroED and solution-state NMR, providing a validated workflow for structural characterization.
Part 1: The Structural Challenge
The core challenge in characterizing 3,3-dimethylazetidine analogs is not connectivity, but conformation .
Ring Pucker: The azetidine ring is rarely planar. It adopts a puckered conformation (typically 20°–30°) to relieve torsional strain. This pucker dictates the vector of the exocyclic substituents.
Twinning & Disorder: The high symmetry of the 3,3-dimethyl substitution often leads to crystallographic disorder or merohedral twinning in the solid state, complicating structure solution.
Part 2: Comparative Analysis of Methods
While SC-XRD remains the "Gold Standard" for absolute configuration, it is no longer the only option. Below is a technical comparison of the three primary methodologies for this scaffold.
Table 1: Performance Metrics for Azetidine Carboxamides
Feature
SC-XRD (Gold Standard)
MicroED (Electron Diffraction)
Solution NMR (/NOE)
Primary Output
Absolute 3D Structure & Packing
3D Structure from Nanocrystals
Connectivity & Avg. Conformation
Sample Requirement
Single Crystal (>50 m)
Nanocrystal powder (<500 nm)
Soluble pure compound (>2 mg)
Resolution
Ultra-High (0.7 – 0.9 Å)
High (0.8 – 1.2 Å)
N/A (Spectral Resolution)
Ring Pucker Data
Discrete (Freezes specific pucker)
Discrete (Subject to dynamic scattering)
Averaged (Rapid interconversion)
H-Bonding Insight
Direct visualization of lattice network
Direct visualization
Inferential (Chemical Shift/NOE)
Turnaround Time
24–48 Hours (if crystals exist)
2–4 Hours (Grid prep + Data)
1–2 Hours
Critical Analysis
Why SC-XRD? For drug filing, you need the absolute configuration and the precise bond lengths of the carboxamide linker (
). SC-XRD is the only method that accurately models the anisotropic displacement parameters (ADPs) of the gem-dimethyl groups, which are often vibrationally active.
When to use MicroED? Use this when your analogs form "white powders" that refuse to grow into large single crystals. MicroED is particularly powerful for these hydrophobic azetidines which may precipitate too quickly in aqueous screens.
The NMR Trap: NMR will show the 3,3-dimethyl protons as a sharp singlet (or two singlets) but will often average out the ring pucker, giving a false impression of planarity. Do not rely on NMR for docking studies of this scaffold.
Part 3: Decision Logic & Workflow
To optimize resource allocation, follow this decision matrix when characterizing new analogs.
Figure 1: Strategic decision tree for structural characterization. Note the pivot to MicroED for microcrystalline samples, which are common with rigid hydrophobic fragments.
Part 4: Experimental Protocol (SC-XRD)
This protocol is validated for 3,3-dimethylazetidine-1-carboxamide derivatives, specifically addressing their tendency to sublime or disorder.
Crystallization Strategy
Method: Slow evaporation is often too fast for these analogs. Use Sitting Drop Vapor Diffusion .
Solvent System:
Solvent: Methanol/Dichloromethane (1:1).
Precipitant: Pentane or Diethyl Ether (antisolvent).
The "Salt" Trick: If the neutral carboxamide fails to crystallize, generate the co-crystal using a weak acid (e.g., fumaric acid) or maximize H-bonding potential by co-crystallizing with a urea derivative. The carboxamide oxygen is a strong H-bond acceptor.
Data Collection Parameters
Temperature:100 K (Liquid Nitrogen Stream) is mandatory.
Reasoning: The gem-dimethyl groups at position 3 act like a "propeller." At room temperature, their thermal motion (B-factors) will smear the electron density, making it impossible to distinguish the methyl carbons from the ring carbons.
Resolution: Aim for 0.8 Å or better. High-angle data is required to resolve the puckering of the 4-membered ring against the electron density of the nitrogen lone pair.
Refinement Workflow
Space Group: Watch for
(monoclinic) or (triclinic).
Disorder Handling: The azetidine ring may show "flip-flop" disorder (two puckered conformations superimposed).
Action: Use PART 1 and PART 2 commands in SHELX. Restrain geometries with SAME or SADI if the occupancy is low (<20%).
Hydrogen Placement: The amide hydrogens (
) are critical for the H-bond network. Do not calculate them geometrically immediately. Locate them in the Difference Fourier Map () to confirm the orientation of the amide group (syn/anti).
Part 5: Structural Insights & Data Interpretation[1]
When analyzing your solved structure, focus on these three parameters to validate the quality of the bioisostere.
The Pucker Angle (
)
Calculate the angle between the
plane and the plane.
Typical Value: 15° – 30°.
Significance: A planar ring (0°) usually indicates disorder or incorrect space group assignment. The pucker determines if your analog fits the "flat" binding pocket of a target or requires a "volumetric" pocket.
The Urea Planarity
Check the torsion angle of the carboxamide moiety (
).
Observation: Due to resonance (
), this bond should be short (~1.34 Å) and the unit should be planar. Deviation from planarity suggests steric clash with the gem-dimethyl groups.
Intermolecular Packing
Azetidine carboxamides typically form Centrosymmetric Dimers in the crystal lattice via
hydrogen bonds (Graph Set ).
Figure 2: The causal link between solid-state packing and bioactive conformation.[1] The dimer formed in the crystal often mimics the interaction with the receptor's backbone.
References
Structure and Conformation of Azetidines
Title: Understanding Ring Puckering in Small Molecules and Cyclic Peptides.
Author: BenchChem Technical Support Team. Date: March 2026
Operational Guide: Safe Disposal of 3,3-Dimethylazetidine-1-carboxamide
Part 1: Executive Safety Assessment
Compound Identity: 3,3-Dimethylazetidine-1-carboxamide
Chemical Class: Strained Nitrogen Heterocycle / Urea Derivative
Primary Hazard Driver: Ring Strain (Azetidine) & Hydrolytic Instability
As a Senior Application Scientist, I must emphasize that while this specific intermediate is often used in medicinal chemistry (e.g., as a scaffold for modifying physicochemical properties), its disposal requires more than a generic "organic waste" classification. The azetidine ring is a four-membered heterocycle with significant ring strain (~26 kcal/mol). This stored energy makes the compound susceptible to nucleophilic ring-opening reactions, particularly in the presence of strong acids or nucleophiles found in commingled waste streams.
Immediate Disposal Directive:
Classification: Hazardous Chemical Waste (Treat as Irritant/Potential Sensitizer).
Waste Stream: Non-Halogenated Organic (if liquid/solvated) or Hazardous Solid Waste.
Critical Segregation:DO NOT mix with strong acids (e.g., HCl, H₂SO₄) or strong oxidizers.[1]
Part 2: Pre-Disposal Technical Assessment
Before moving the material to waste, you must validate the state of the chemical. This "Pre-Disposal Triage" prevents exothermic events in waste drums.
Structure-Activity Disposal Logic
The Azetidine Ring: The 4-membered ring is kinetically stable but thermodynamically unstable. In a waste container with acidic pH (<4), the ring can protonate and open, releasing heat and potentially forming reactive alkylating agents.
The Carboxamide Group: This moiety (
) is generally stable but can hydrolyze to release ammonia or amines under basic conditions.
Table 1: Physicochemical Hazard Profile
Property
Characteristic
Disposal Implication
Physical State
Solid (typically)
Must be dissolved for liquid waste or double-bagged for solid waste.
Reactivity
Moderate (Ring Strain)
Segregate from Acids. Risk of exothermic ring opening.
Flammability
Low (unless in solvent)
Classify based on the solvent if in solution.
Toxicity
Unknown/Assumed Toxic
Treat as a P-listed equivalent (Acutely Toxic) out of caution.
Part 3: Segregation & Compatibility Workflow
The most common cause of lab waste accidents is "incompatible mixing." Use the following logic flow to determine the correct waste stream.
Caption: Figure 1. Decision logic for segregating azetidine-based waste to prevent incompatible mixing events.
Part 4: Step-by-Step Disposal Protocol
This protocol is designed to be self-validating. If you cannot complete a step (e.g., you don't know the pH), you must stop and assess.
Phase 1: Preparation
PPE Required: Nitrile gloves (double gloving recommended due to unknown permeation rates of novel azetidines), lab coat, safety glasses.
Vessel: Use an HDPE (High-Density Polyethylene) or Amber Glass container. Avoid metal containers as amides can complex with certain metals over long storage.
Place the solid material into a clear, sealable polyethylene bag.
Place this bag inside a second bag (double containment).
Affix a temporary label to the inner bag: "Contains 3,3-Dimethylazetidine-1-carboxamide - TOXIC".
Deposit into the Hazardous Solid Waste drum.
Scenario B: Liquid Waste (Reaction Mixtures)
Check pH: Dip a pH strip into the solution.
Neutralize: If pH < 5, slowly add Sodium Bicarbonate (sat. aq.) until neutral. Why? To prevent acid-catalyzed ring opening in the main waste drum.
Transfer: Pour into the appropriate carboy (Halogenated vs. Non-Halogenated) using a funnel.
Log: Immediately log the addition on the carboy’s inventory sheet. Write out the full chemical name; do not use abbreviations like "DMAC" which can be confused with Dimethylacetamide.
Phase 3: Labeling & Regulatory Compliance (RCRA)
Since this compound is likely a research intermediate, it may not have a specific "U" or "P" list code (unless specifically tested). However, you must adhere to "Generator Knowledge" rules.
US EPA (RCRA) Coding:
If in flammable solvent (Flash point < 60°C): D001 (Ignitable).
If pure/solid: Label as "Hazardous Waste - Toxic" .
Note: Do not classify as "Non-Hazardous" simply because it is not listed. Treat as a "Characteristic Waste" due to toxicity potential.[2]
Part 5: Emergency Contingencies
Spill Response (Solid):
Isolate: Mark the area.
Dampen: Gently mist the powder with an inert solvent (like heptane) or water to prevent dust generation.
Collect: Scoop into a glass jar using a plastic spatula.
Clean: Wipe surface with 1N HCl (to open the ring and degrade the active compound) followed by soap and water. Note: Only use acid for degradation on the benchtop, not in the waste drum.
Spill Response (Liquid):
Absorb: Use vermiculite or a universal spill pad.
Dispose: Treat the absorbent pad as Hazardous Solid Waste .
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[Link]
PubChem. (n.d.).[3] Azetidine-2-carboxamide (Analogous Structure Safety Data).[4] National Library of Medicine. [Link]
Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets.[Link]
Structure: A strained four-membered azetidine ring substituted with two methyl groups at the C3 position and a urea-like carboxamide moiety at the N1 position.
Risk Assessment (Universal Precautions for NCEs):
As a specialized building block in medicinal chemistry (often used in the synthesis of proteasome inhibitors and antiparasitic agents), this compound lacks extensive toxicological data (LD50/LC50). Therefore, it must be handled under Universal Precautions for Novel Chemical Entities (NCEs).
Core Hazard Classification (Inferred from Structural Analogs):
Biological Activity: As a urea derivative utilized in drug discovery, potential biological activity (enzyme inhibition) cannot be ruled out. Treat as a potential bioactive agent.
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling CAS 90485-46-4 in a research setting.
PPE Category
Requirement
Technical Justification
Hand Protection
Double Nitrile Gloves (0.11 mm min. thickness)
Permeation Defense: Azetidines and urea derivatives can permeate latex. Nitrile offers superior resistance to organic amides. Double gloving provides a "sacrificial layer" against incidental splashes.
Eye/Face Protection
Chemical Safety Goggles (ANSI Z87.1 / EN 166)
Vapor/Dust Seal: Standard safety glasses are insufficient for fine powders or potential splashes of irritating solutions. Goggles prevent entry via the lacrimal duct.
Respiratory Protection
N95 / FFP2 Mask (Minimum)
Particulate Control: Required when weighing the solid outside a fume hood (not recommended) or if the powder is static. P100/HEPA is preferred for high-mass handling (>1g).
Body Protection
Lab Coat (Cotton/Poly Blend) + Closed-toe Shoes
Skin Barrier: Prevents dermal absorption. Long sleeves must be tucked into glove cuffs to seal the wrist gap.
Engineering Controls
Chemical Fume Hood
Primary Containment: All open-vessel manipulations (weighing, dissolution) must occur inside a certified hood operating at 80-100 fpm face velocity.
Operational Workflow: Safe Handling Protocol
Step 1: Pre-Operational Check
Before opening the vial, verify the physical state. 3,3-Dimethylazetidine-1-carboxamide is typically a solid (white to off-white powder) .
Static Hazard: Small azetidine derivatives can be static. Use an antistatic gun if available or weigh into glass/aluminum rather than plastic.
Step 2: Weighing & Solubilization
Solvent Selection: This compound is a urea derivative.
Solubility Note: Likely sparingly soluble in water due to the lipophilic gem-dimethyl group.
Protocol:
Place the balance inside the fume hood or use a powder containment enclosure.
Tare the receiving vial (glass).
Transfer solid using a clean spatula. Do not pour.
Immediately recap the source vial.
Add solvent slowly to prevent aerosolization of the powder.
Step 3: Reaction Setup
Thermal Stability: Azetidine rings are strained. Avoid temperatures >100°C unless verified by DSC (Differential Scanning Calorimetry), as ring-opening decomposition can be exothermic.